Reactive Black 39
Description
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Properties
CAS No. |
160936-11-8 |
|---|---|
Molecular Formula |
C25H14ClN10Na5O16S5 |
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5 |
InChI Key |
UYAABLNBFLLCJA-UHFFFAOYSA-I |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
Reactive Black 39 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and experimental considerations for the bifunctional reactive dye, Reactive Black 39. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Core Chemical Properties
This compound is a double azo dye known for its high water solubility and its ability to form covalent bonds with substrates.[1] It is primarily used in the textile industry for dyeing cellulosic fibers.[1]
Quantitative Data Summary
| Property | Value | Reference(s) |
| C.I. Name | This compound | [2] |
| CAS Number | 68259-02-9 | [3] |
| Molecular Formula | C25H14ClN10Na5O16S5 | [2] |
| Molecular Weight | 1021.16 g/mol | [2] |
| Appearance | Black Powder | [4] |
| Solubility in Water | > 300 g/L | [4] |
| UV-Vis λmax | Not explicitly found for this compound. Similar black azo dyes show a maximum absorption (λmax) in the visible range around 597 nm.[5][6][7] | |
| IUPAC Name | Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-3-[(2,5-disulfonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonate | [8] |
| Canonical SMILES | C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | [3] |
Chemical Structure
This compound is a complex molecule characterized by two azo groups, a naphthalene (B1677914) core, and a reactive monochlorotriazine group. This reactive group allows it to form strong covalent bonds with hydroxyl groups on cellulose (B213188) fibers.
Caption: Chemical structure of this compound.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a representative procedure can be derived from general methods for creating similar bifunctional reactive azo dyes.[9][10][11]
Representative Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Removal of Reactive Black 5 Azo Dye from Aqueous Solutions by a Combination of Reduction and Natural Adsorbents Processes [mdpi.com]
- 8. US5420257A - Reactive triazine dyes, their preparation and use - Google Patents [patents.google.com]
- 9. mjbas.com [mjbas.com]
- 10. ajer.org [ajer.org]
- 11. researchgate.net [researchgate.net]
Reactive Black 39: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 39 is a diazo reactive dye known for its application in the textile industry for dyeing cellulosic fibers, imparting a deep black shade with good fastness properties. Beyond its traditional use in textiles, its chemical properties and reactive nature make it a subject of interest in various research fields, including environmental science for wastewater treatment studies and potentially as a molecular probe in biological systems. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, synthesis, and relevant experimental protocols.
Chemical and Physical Properties
This compound is characterized by its complex aromatic structure containing two azo groups (-N=N-) and a reactive chlorotriazine group. This reactive group allows the dye to form a covalent bond with hydroxyl groups on cellulosic fibers, leading to its high wash fastness.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68259-02-9 | [1][2] |
| C.I. Name | This compound | [3] |
| C.I. Number | 205071 | [3] |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [3] |
| Molecular Weight | 1021.16 g/mol | [3] |
| Appearance | Black Powder | |
| Solubility | >300 G/L in water | |
| Molecular Structure Class | Double azo class | [3] |
Note: Slight variations in molecular formula and weight have been reported in the literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, characteristic of azo dye production. The general manufacturing method is outlined below.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the known chemistry of azo dye synthesis.[1][4]
Materials:
-
2,4-Diaminobenzenesulfonic acid
-
2-Aminobenzene-1,4-disulfonic acid
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ammonia (B1221849) solution
-
Ice
-
Starch-iodide paper
Procedure:
-
First Diazotization:
-
Dissolve 2,4-Diaminobenzenesulfonic acid in water and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C.
-
Add hydrochloric acid dropwise to generate nitrous acid in situ, which reacts with the amine to form the diazonium salt.
-
Monitor the completion of the reaction using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
First Coupling:
-
In a separate vessel, dissolve H-acid in an alkaline solution (e.g., sodium carbonate solution).
-
Slowly add the diazonium salt solution from step 1 to the H-acid solution while maintaining a low temperature and alkaline pH. This results in the formation of a monoazo dye.
-
-
Second Diazotization:
-
Follow the same procedure as in step 1, but use 2-Aminobenzene-1,4-disulfonic acid as the starting amine to generate the second diazonium salt.
-
-
Second Coupling:
-
Add the second diazonium salt solution to the monoazo dye solution from step 2 under acidic conditions. This forms the diazo dye intermediate.
-
-
Condensation with Cyanuric Chloride:
-
Dissolve the diazo dye intermediate in a suitable buffer solution.
-
In a separate vessel, prepare a slurry of cyanuric chloride in ice water.
-
Slowly add the cyanuric chloride slurry to the dye solution, maintaining a neutral pH and low temperature. This reaction attaches the reactive triazine ring to the dye molecule.
-
-
Ammoniation:
-
To complete the synthesis, treat the product from step 5 with an ammonia solution. This step replaces one of the remaining chlorine atoms on the triazine ring with an amino group.
-
-
Isolation and Purification:
-
The final product, this compound, is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.[1]
-
Caption: Synthesis workflow for this compound.
Application in Textile Dyeing
This compound is primarily used for dyeing cotton and other cellulosic fibers. The following is a general laboratory procedure for dyeing cotton fabric.[5][6][7][8][9]
Experimental Protocol: Dyeing of Cotton with this compound
Materials:
-
Scoured and bleached cotton fabric
-
This compound dye
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) (soda ash)
-
Acetic acid
-
Non-ionic soap
-
Laboratory dyeing machine or beakers with a water bath
Procedure:
-
Preparation of the Dyebath:
-
Weigh the dry cotton fabric.
-
Calculate the required amount of dye, salt, and soda ash based on the weight of the fabric (owf) and the desired shade depth. For a medium shade, a typical recipe might be:
-
This compound: 2% owf
-
Sodium chloride: 60 g/L
-
Sodium carbonate: 20 g/L
-
-
Prepare the dyebath with the required amount of water (liquor ratio, e.g., 1:20).
-
Dissolve the dye in a small amount of warm water and then add it to the dyebath.
-
Add the salt to the dyebath and stir until dissolved. Adjust the pH to neutral (6.5-7.0) with a small amount of acetic acid if necessary.
-
-
Dyeing:
-
Introduce the wet cotton fabric into the dyebath at room temperature.
-
Raise the temperature to the recommended dyeing temperature for the specific type of reactive dye (e.g., 60°C for a hot-brand reactive dye).
-
Run the dyeing for 30-45 minutes to allow for the exhaustion of the dye onto the fabric.
-
Add the pre-dissolved soda ash to the dyebath in two portions over 15 minutes. This raises the pH and initiates the fixation reaction between the dye and the fiber.
-
Continue the dyeing for another 45-60 minutes at the same temperature.
-
-
Washing and Soaping:
-
Drain the dyebath and give the fabric a cold rinse to remove loose dye.
-
Perform a hot rinse.
-
Soap the dyed fabric at the boil for 10-15 minutes with a non-ionic soap (e.g., 2 g/L) to remove any unfixed dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the dyed fabric.
-
Analytical Methods
The analysis of this compound is crucial for quality control and for studying its fate in environmental and biological systems. High-Performance Liquid Chromatography (HPLC) is a common technique used for the separation and quantification of reactive dyes.[10][11][12]
Experimental Protocol: HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ion-pair reagent (e.g., tetrabutylammonium (B224687) bromide)
-
Buffer (e.g., phosphate (B84403) buffer)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in water or a suitable solvent to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For textile or environmental samples, an appropriate extraction procedure may be required to isolate the dye.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous buffer and increasing the proportion of acetonitrile over time. The mobile phase should contain an ion-pair reagent to improve the retention and peak shape of the anionic dye.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the concentration of the dye in the samples by comparing the peak area with the calibration curve.
-
Application in Wastewater Treatment Research
The presence of reactive dyes in textile effluents is a significant environmental concern. This compound is often used as a model compound in studies investigating various wastewater treatment technologies.
Experimental Setup: Decolorization of this compound in a Bioreactor
The following describes a general experimental setup for studying the biological degradation of this compound.[13][14][15][16][17]
Materials and Equipment:
-
Sequencing Batch Reactor (SBR)
-
Peristaltic pumps for influent and effluent
-
Air pump and diffuser for aeration
-
Magnetic stirrer or mechanical mixer
-
pH and dissolved oxygen (DO) sensors
-
Synthetic wastewater medium containing nutrients and a carbon source
-
Activated sludge from a wastewater treatment plant
-
This compound stock solution
Procedure:
-
Reactor Setup and Acclimatization:
-
Set up the SBR with a working volume (e.g., 5 L).
-
Inoculate the reactor with activated sludge.
-
Feed the reactor with a synthetic wastewater medium to acclimate the microbial population.
-
Operate the SBR in cycles, typically consisting of anaerobic, aerobic, settling, and decanting phases.
-
-
Dye Degradation Experiment:
-
Once the reactor has reached a stable operating condition, introduce a known concentration of this compound into the influent feed.
-
Continue to operate the SBR in cycles.
-
Collect samples from the influent and effluent of each cycle.
-
-
Analysis:
-
Measure the color removal by spectrophotometry at the λmax of this compound.
-
Analyze the concentration of the dye and its degradation by-products using HPLC.
-
Measure other relevant parameters such as Chemical Oxygen Demand (COD), pH, and DO.
-
Caption: Experimental workflow for wastewater treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. fsw.cc [fsw.cc]
- 5. textilecoach.net [textilecoach.net]
- 6. textilelearner.net [textilelearner.net]
- 7. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 8. organiccottonplus.com [organiccottonplus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. staff-old.najah.edu [staff-old.najah.edu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 13. Treatment of synthetic textile wastewater containing dye mixtures with microcosms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 16. iwaponline.com [iwaponline.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Manufacturing of Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and manufacturing methods for Reactive Black 39 (C.I. 205071), a significant disazo reactive dye. The information compiled herein is based on established principles of azo dye chemistry and publicly available data. While this guide aims to be comprehensive, it should be noted that specific industrial manufacturing protocols are often proprietary and may vary. The experimental procedures outlined below represent a standardized laboratory-scale synthesis.
Overview of this compound
This compound is a multifunctional dye valued for its deep black shade and excellent fastness properties on cellulosic fibers.[1] Its chemical structure features a disazo chromophore linked to a dichlorotriazinyl reactive group, which forms a covalent bond with the hydroxyl groups of cellulose (B213188) under alkaline conditions.
Chemical Structure:
Molecular Formula: C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1]
Molecular Weight: 1021.16 g/mol [1]
Synthesis Pathway
The synthesis of this compound is a multi-step process involving several key chemical transformations. The overall logical relationship of the synthesis is depicted in the following diagram.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each major step in the synthesis of this compound.
Diazotization of Aromatic Amines
This step involves the conversion of the primary aromatic amines into their corresponding diazonium salts.
Experimental Workflow:
Caption: Experimental workflow for the diazotization of aromatic amines.
Protocol:
-
Preparation of Amine Slurry: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend the aromatic amine (2-Aminobenzene-1,4-disulfonic acid or 2,4-Diaminobenzenesulfonic acid) in water.
-
Acidification and Cooling: Add concentrated hydrochloric acid and cool the mixture to 0-5°C using an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5°C.
-
Reaction Completion: Stir the mixture for 1-2 hours at 0-5°C. The completion of the reaction is monitored by testing for the absence of the primary aromatic amine and the presence of a slight excess of nitrous acid using starch-iodide paper.
-
Excess Nitrite Removal: If necessary, add a small amount of sulfamic acid to quench any excess nitrous acid. The resulting diazonium salt solution is used immediately in the next step.
Coupling Reactions
The formation of the disazo backbone is achieved through two sequential coupling reactions with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).
Protocol:
-
First Coupling (Acidic):
-
Dissolve H-acid in water and adjust the pH to a weakly acidic range (pH 4-5) with a suitable buffer.
-
Cool the H-acid solution to 0-5°C.
-
Slowly add the diazonium salt solution of 2-Aminobenzene-1,4-disulfonic acid to the H-acid solution, maintaining the temperature and pH.
-
Stir the reaction mixture for several hours until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
-
Second Coupling (Alkaline):
-
To the solution containing the monoazo intermediate, adjust the pH to the alkaline range (pH 8-9) using a solution of sodium carbonate or sodium hydroxide.
-
Cool the mixture to 0-10°C.
-
Slowly add the diazonium salt solution of 2,4-Diaminobenzenesulfonic acid.
-
Stir the reaction for several hours until the formation of the disazo intermediate is complete.
-
Condensation with Cyanuric Chloride
The reactive group is introduced by condensing the disazo intermediate with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
Protocol:
-
Preparation of Cyanuric Chloride Suspension: In a separate vessel, prepare a fine suspension of cyanuric chloride in ice-water.
-
Condensation Reaction: Slowly add the solution of the disazo intermediate to the cyanuric chloride suspension.
-
pH and Temperature Control: Maintain the temperature at 0-5°C and the pH between 4.5 and 5.5 by the gradual addition of a dilute sodium carbonate solution.
-
Reaction Monitoring: The reaction is typically stirred for 2-4 hours. The progress of the condensation can be followed by TLC.
Ammoniation
The final step involves the reaction of the dichlorotriazinyl dye with ammonia to introduce an amino group.
Protocol:
-
Ammonia Addition: To the reaction mixture from the condensation step, add an aqueous solution of ammonia.
-
Reaction Conditions: The reaction is typically carried out at room temperature for several hours.
-
Completion: The reaction is monitored until the desired degree of substitution is achieved.
Isolation and Purification
The final product is isolated from the reaction mixture.
Protocol:
-
Salting Out: Add sodium chloride to the final reaction mixture to precipitate the dye.
-
Filtration: Collect the precipitated dye by filtration.
-
Washing: Wash the filter cake with a brine solution to remove impurities.
-
Drying: Dry the purified dye in an oven at a controlled temperature.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound. These values are based on general principles of azo dye synthesis and may vary in an industrial setting.
| Step | Reactant 1 | Molar Ratio (Reactant 1) | Reactant 2 | Molar Ratio (Reactant 2) | Temperature (°C) | pH | Reaction Time (h) | Estimated Yield (%) |
| Diazotization 1 | 2-Aminobenzene-1,4-disulfonic acid | 1.0 | Sodium Nitrite | 1.05 | 0-5 | < 2 | 1-2 | >95 |
| Diazotization 2 | 2,4-Diaminobenzenesulfonic acid | 1.0 | Sodium Nitrite | 2.1 | 0-5 | < 2 | 1-2 | >95 |
| First Coupling | Diazonium Salt 1 | 1.0 | H-acid | 1.0 | 0-5 | 4-5 | 2-4 | 90-95 |
| Second Coupling | Diazonium Salt 2 | 1.0 | Monoazo Intermediate | 1.0 | 0-10 | 8-9 | 3-5 | 85-90 |
| Condensation | Disazo Intermediate | 1.0 | Cyanuric Chloride | 1.1 | 0-5 | 4.5-5.5 | 2-4 | 80-85 |
| Ammoniation | Dichlorotriazinyl Dye | 1.0 | Ammonia | Excess | Room Temp. | Alkaline | 2-4 | >90 |
Conclusion
The synthesis of this compound is a well-established, multi-step process that requires careful control of reaction conditions, particularly temperature and pH, to ensure high yields and purity. The methodologies described in this guide provide a comprehensive framework for researchers and professionals involved in the development and manufacturing of reactive dyes. Further optimization of these protocols may be necessary to adapt them to specific laboratory or industrial-scale requirements.
References
Toxicological Profile of Reactive Black 39: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological data for C.I. Reactive Black 39 and related reactive azo dyes. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. All laboratory work should be conducted with appropriate safety precautions.
Introduction
C.I. This compound (CAS No. 68259-02-9) is a disazo reactive dye belonging to the vinyl sulfone class.[1][2] Reactive dyes are widely used in the textile industry for their ability to form strong, covalent bonds with fibers, resulting in excellent wash fastness.[3][4] The toxicological profile of reactive dyes is of interest due to potential occupational exposure during manufacturing and dyeing processes, as well as consumer exposure through contact with dyed textiles and potential environmental release.[5] The primary toxicological concern associated with azo dyes is their potential to be metabolized into aromatic amines, some of which are known or suspected carcinogens.[6][7] This guide provides a detailed overview of the available toxicological data for this compound and related compounds, focusing on key endpoints and experimental methodologies.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For this compound and similar reactive dyes, the acute toxicity is generally considered to be low.[8]
Table 1: Summary of Acute Toxicity Data for Reactive Dyes
| Test Substance | Endpoint | Species | Route | Value | Reference(s) |
| This compound | - | - | Oral | Harmful if swallowed | [9] |
| Reactive Black 5 | LD50 | Rat | Oral | > 2,000 mg/kg | [10] |
| Reactive Black 5 | LD50 | Rat | Dermal | > 2,000 mg/kg | [10] |
| Reactive Black Mix | - | - | Oral | May be harmful if swallowed | [11] |
| Reactive Black Mix | - | - | Dermal | May be harmful in contact with skin | [11] |
Experimental Protocols
Oral LD50 Test (as per OECD Guideline 401 - adapted):
A standard acute oral toxicity study would typically involve the administration of the test substance to a group of rodents (e.g., rats) at various dose levels. Key aspects of the protocol include:
-
Test Animals: Healthy, young adult rats of a single strain.
-
Dosage: A single dose of the dye, dissolved or suspended in a suitable vehicle (e.g., water), is administered by gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Skin and Eye Irritation and Sensitization
Reactive dyes, including this compound, are known to have the potential for skin and eye irritation, and some may act as skin or respiratory sensitizers, particularly in occupational settings.[9][12]
Table 2: Summary of Irritation and Sensitization Data
| Test Substance | Endpoint | Species | Result | Reference(s) |
| This compound | Skin Irritation | - | May cause skin irritation in sensitive individuals | [9] |
| This compound | Eye Irritation | - | May cause irritation to eyes | [9] |
| Reactive Black 5 | Skin Irritation | Rabbit | Non-irritant | [10] |
| Reactive Black 5 | Eye Irritation | Rabbit | Non-irritant | [10] |
| Reactive Black 5 | Skin Sensitization | Guinea Pig | Did not show a sensitizing effect | [10] |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 439):
This in vitro method is now widely used to replace traditional animal testing for skin irritation.
-
Test System: A commercially available reconstructed human epidermis model.
-
Procedure: A small amount of the test substance is applied topically to the tissue surface.
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by an incubation period.
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates an irritant potential.
dot
Caption: Workflow for in vitro skin irritation testing of this compound.
Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429):
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.
-
Test Animals: Mice (e.g., CBA/J strain).
-
Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
Endpoint: On day 6, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured by the incorporation of 3H-methyl thymidine.
-
Calculation: A Stimulation Index (SI) is calculated, and an SI ≥ 3 is considered a positive result. The EC3 value (the concentration required to produce an SI of 3) is used to determine the sensitizing potency.[13][14][15][16]
Genotoxicity
The genotoxic potential of azo dyes is a significant area of concern, primarily due to their metabolic reduction to potentially mutagenic aromatic amines.[7]
Table 3: Summary of Genotoxicity Data
| Test Substance | Assay | System | Metabolic Activation | Result | Reference(s) |
| This compound | - | - | - | Mutagenicity data reported | [9] |
| Reactive Black 5 | Ames Test | S. typhimurium | With & Without S9 | Not mutagenic | [17] |
| Reactive Black 5 | Chromosomal Aberration | Chinese Hamster | - | Not clastogenic | [17] |
| Reactive Black 5 | Micronucleus Test | Mouse | - | Not clastogenic | [17] |
| Various Azo Dyes | Ames Test | S. typhimurium | With & Without S9 | Some mutagenic | [18] |
| Reactive Dyes | In Vitro Micronucleus | HaCaT & HepaRG cells | - | Not genotoxic | [19] |
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471):
The Ames test is a widely used in vitro assay to detect gene mutations. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.
-
Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix). For azo dyes, the S9 mix may be supplemented with flavin mononucleotide (FMN) to enhance azo reduction.[18]
-
Procedure: The bacterial strains are exposed to the test substance in the presence and absence of S9 mix.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
dot
Caption: Workflow for the modified Ames test for this compound.
Carcinogenicity, Reproductive and Developmental Toxicity
There is a significant data gap regarding the carcinogenicity, reproductive, and developmental toxicity of this compound specifically. For azo dyes in general, the primary concern for carcinogenicity is linked to the release of carcinogenic aromatic amines upon metabolic cleavage of the azo bond.[6][7]
Information on the reproductive and developmental toxicity of reactive azo dyes is also limited. Studies on some azo dyes have indicated the potential for adverse effects.[20][21] However, without specific data for this compound, a definitive assessment cannot be made.
Experimental Protocols
Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416):
This study is designed to evaluate the effects of a substance on all phases of the reproductive cycle.
-
Test Animals: Rats are typically used.
-
Dosing: The test substance is administered to both males and females for two generations.
-
Endpoints: A wide range of endpoints are assessed, including effects on fertility, pregnancy, maternal behavior, and the growth and development of the offspring.
Prenatal Developmental Toxicity Study (as per OECD Guideline 414):
This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Test Animals: Pregnant females of a suitable species (e.g., rats or rabbits).
-
Dosing: The test substance is administered during the period of organogenesis.
-
Endpoints: The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.
Ecotoxicity
Reactive dyes can be released into the aquatic environment through industrial effluents. Their high water solubility and potential for persistence make their ecotoxicity a relevant concern.[3]
Table 4: Summary of Ecotoxicity Data for Reactive Dyes
| Test Substance | Endpoint | Species | Duration | Value | Reference(s) |
| Reactive Black 5 | EC50 | Vibrio fischeri | - | 27.5 mg/L | [22] |
| Hydrolysed Reactive Black 5 | EC50 | Vibrio fischeri | - | 11.4 mg/L | [22] |
| Azo Reactive Dyes | LC50/EC50 | Aquatic Organisms | - | Low concentrations can elicit effects | [17] |
| Azo Reactive Dyes | NOEC/LOEC | Daphnia magna | 21 days | NOEC: 1.25 mg/L, LOEC: 2.5 mg/L | [17] |
Experimental Protocols
Daphnia sp. Acute Immobilisation Test (as per OECD Guideline 202):
This test assesses the acute toxicity of a substance to aquatic invertebrates.[23][24]
-
Test Organism: Daphnia magna.
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.[1]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (as per OECD Guideline 201):
This test evaluates the effects of a substance on the growth of freshwater algae.
-
Test Organism: A species of green algae (e.g., Raphidocelis subcapitata).
-
Procedure: Algal cultures are exposed to various concentrations of the test substance over a period of 72 hours.
-
Endpoint: The inhibition of growth is measured, and the EC50 (the concentration that inhibits growth by 50%) and the No Observed Effect Concentration (NOEC) are determined.
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for many azo dyes, including potentially this compound, involves the reductive cleavage of the azo bond (-N=N-).[6][25] This can occur through the action of azoreductase enzymes present in the liver and, more significantly, in the gut microbiota.[25] This cleavage results in the formation of aromatic amines.
dot
Caption: Metabolic pathway of azo dyes leading to potential carcinogenicity.
The resulting aromatic amines can then be absorbed and undergo further metabolic activation, for example, through N-hydroxylation and subsequent esterification, to form reactive electrophilic species. These reactive metabolites can bind covalently to DNA and other macromolecules, leading to mutations and potentially initiating the carcinogenic process.[26]
Specific signaling pathways that may be perturbed by this compound or its metabolites have not been well-elucidated in the available literature. However, the genotoxic effects of the aromatic amine metabolites would likely trigger DNA damage response pathways.
Conclusion
The available toxicological data for this compound and related reactive azo dyes indicate a low potential for acute toxicity. Skin and eye irritation, as well as sensitization, are potential hazards, particularly in occupational settings. The primary toxicological concern is the potential for genotoxicity and carcinogenicity following metabolic reduction to aromatic amines. However, for Reactive Black 5, a closely related dye, in vivo and in vitro studies have not shown genotoxic potential.[17]
Significant data gaps exist for this compound, particularly concerning carcinogenicity, reproductive, and developmental toxicity. Further studies are needed to provide a more complete toxicological profile and to facilitate a comprehensive risk assessment. The use of modern in vitro and in silico methods could help to fill these data gaps while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
References
- 1. agc-chemicals.com [agc-chemicals.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioremediation of azo dye: A review on strategies, toxicity assessment, mechanisms, bottlenecks and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 7. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdc.org.uk [sdc.org.uk]
- 9. cncolorchem.com [cncolorchem.com]
- 10. spaceint.com [spaceint.com]
- 11. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. rivm.nl [rivm.nl]
- 14. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the performance of the reduced local lymph node assay for skin sensitization testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening Assessment - Canada.ca [canada.ca]
- 18. Genotoxicity of textile dyes evaluated with Ames test and rec-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 20. researchgate.net [researchgate.net]
- 21. Effects of a textile azo dye on mortality, regeneration, and reproductive performance of the planarian, Girardia tigrina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The toxicity of textile reactive azo dyes after hydrolysis and decolourisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Registration Dossier - ECHA [echa.europa.eu]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Predicting azo dye toxicity | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Mutagenicity and Carcinogenicity Assessment of Reactive Black 39
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Black 39 (C.I. 68259-02-9) is a multifunctional azo dye used in the textile industry. Like many azo dyes, its chemical structure contains the azo linkage (-N=N-), which can be metabolically cleaved to form aromatic amines.[1] Some aromatic amines are known mutagens and carcinogens, necessitating a thorough toxicological evaluation of the parent dye.[1][2] A material safety data sheet for this compound notes that "Mutagenicity data reported," but does not provide the specific results.[3] It also states that the dye is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[3] This guide details the standard experimental frameworks and potential toxicological pathways relevant to this compound.
Potential Mechanism of Action: Metabolic Activation and Genotoxicity
The primary toxicological concern for azo dyes is their potential for metabolic activation into genotoxic compounds. This is a multi-step process.
-
Reductive Cleavage: Azoreductase enzymes, primarily from the gut microbiota, can cleave the azo bond.[2][4] This breaks the dye molecule down into its constituent aromatic amines.
-
Metabolic Activation: These aromatic amines can then undergo Phase I metabolic activation in the liver (e.g., by cytochrome P450 enzymes), often through N-hydroxylation.[1]
-
DNA Adduct Formation: The resulting reactive intermediates are electrophilic and can covalently bind to nucleophilic sites on DNA, forming DNA adducts.[5][6]
-
Mutation and Carcinogenesis: If these DNA adducts are not repaired, they can lead to mutations during DNA replication.[5] An accumulation of mutations in critical genes (proto-oncogenes and tumor suppressor genes) can initiate carcinogenesis.[1]
Caption: Metabolic activation pathway for azo dyes leading to potential carcinogenicity.
Mutagenicity Assessment
A battery of in vitro and in vivo tests is used to assess mutagenic potential, as recommended by regulatory bodies like the OECD.[7]
Bacterial Reverse Mutation Assay (Ames Test)
This is a primary screening assay for detecting gene mutations.[8] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).[8][9] The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[8]
Experimental Protocol (Based on OECD Guideline 471):
-
Strains: A minimum of five strains are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[10][11] This combination detects various types of mutations like base-pair substitutions and frameshifts.[8]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.[9] This mimics mammalian metabolism and detects chemicals that become mutagenic after activation.[8]
-
Procedure (Plate Incorporation Method): The test chemical, bacterial culture, and (if used) S9 mix are combined in molten top agar (B569324). This mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a reproducible, concentration-related increase in revertant colonies, typically at least a two-fold increase over the negative control.[12]
Table 1: Illustrative Ames Test Data for this compound
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Ratio | Result |
|---|---|---|---|---|---|
| TA98 | - | 0 (Solvent Control) | 28 ± 5 | 1.0 | Negative |
| 10 | 31 ± 4 | 1.1 | |||
| 50 | 29 ± 6 | 1.0 | |||
| 100 | 33 ± 5 | 1.2 | |||
| + | 0 (Solvent Control) | 45 ± 7 | 1.0 | Positive | |
| 10 | 88 ± 9 | 2.0 | |||
| 50 | 215 ± 18 | 4.8 | |||
| 100 | 452 ± 25 | 10.0 | |||
| TA100 | - | 0 (Solvent Control) | 135 ± 12 | 1.0 | Negative |
| 100 | 141 ± 15 | 1.0 | |||
| + | 0 (Solvent Control) | 150 ± 11 | 1.0 | Negative |
| | | 100 | 162 ± 14 | 1.1 | |
Note: This data is hypothetical.
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay detects chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity).[7] It is a crucial in vivo follow-up to in vitro findings.
Experimental Protocol (Based on OECD Guideline 474):
-
Test System: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection. The route of administration can significantly impact results, as oral dosing allows for metabolism by gut microflora.[13]
-
Dosing: At least three dose levels are used, guided by a preliminary range-finding study to determine the maximum tolerated dose (MTD).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after dosing (e.g., 24 and 48 hours).
-
Analysis: Immature erythrocytes (polychromatic erythrocytes, PCEs) are scored for the presence of micronuclei under a microscope. A concurrent count of the ratio of PCEs to normochromatic erythrocytes (NCEs) is performed to assess bone marrow toxicity.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to concurrent vehicle controls indicates a positive result.
Carcinogenicity Assessment
If a substance shows evidence of genotoxicity and there is potential for long-term human exposure, a two-year rodent bioassay may be warranted to assess carcinogenic potential.[14]
Experimental Protocol (Based on OECD Guideline 451):
-
Test System: Two rodent species are typically used, most commonly rats and mice.[14][15]
-
Group Size: Groups usually consist of at least 50 animals of each sex per dose level.[16]
-
Administration: The test substance is administered for a major portion of the animals' lifespan (e.g., 18-24 months for mice, 24-30 months for rats).[14][17] Dosing is often through the diet or drinking water to mimic human exposure.
-
Dose Selection: A high dose, an intermediate dose, and a low dose are selected based on results from sub-chronic toxicity studies (e.g., 90-day studies). The high dose should elicit minimal signs of toxicity without significantly shortening the animals' lifespan.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die prematurely), and a comprehensive list of organs and tissues is examined histopathologically by a veterinary pathologist.
-
Evaluation: Tumor incidence in the dosed groups is compared statistically with the concurrent control group. The evaluation considers increases in the incidence of benign or malignant tumors, the development of rare tumors, or a reduction in the time to tumor onset.[14]
Caption: Decision workflow for proceeding to carcinogenicity testing.
Table 2: Illustrative 2-Year Rat Bioassay Data for this compound
| Sex | Dose (mg/kg/day) | Organ | Finding | Incidence (%) | Statistical Significance (p-value) |
|---|---|---|---|---|---|
| Male | 0 (Control) | Liver | Hepatocellular Adenoma | 4/50 (8%) | - |
| 50 | 5/50 (10%) | NS | |||
| 250 | 12/50 (24%) | < 0.05 | |||
| 500 | 22/50 (44%) | < 0.01 | |||
| Male | 0 (Control) | Urinary Bladder | Transitional Cell Papilloma | 1/50 (2%) | - |
| 500 | 8/50 (16%) | < 0.05 | |||
| Female | 0 (Control) | Liver | Hepatocellular Adenoma | 2/50 (4%) | - |
| | 500 | | | 3/50 (6%) | NS |
Note: This data is hypothetical. NS = Not Significant.
Conclusion
While specific public data on the mutagenicity and carcinogenicity of this compound are limited, the standard toxicological framework for azo dyes provides a clear path for its evaluation. The potential for metabolic cleavage to aromatic amines makes genotoxicity a key concern. A standard testing battery, beginning with in vitro assays like the Ames test and progressing to in vivo studies if warranted, is essential. The illustrative data and protocols provided in this guide offer a blueprint for the rigorous scientific assessment required to ensure the safety of industrial chemicals for researchers, workers, and consumers.
References
- 1. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 2. sdc.org.uk [sdc.org.uk]
- 3. cncolorchem.com [cncolorchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are all bacterial strains required by OECD mutagenicity test guideline TG471 needed? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jeb.co.in [jeb.co.in]
- 13. Genotoxicity studies on the azo dye Direct Red 2 using the in vivo mouse bone marrow micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Environmental fate and persistence of Reactive Black 39
An In-depth Technical Guide on the Environmental Fate and Persistence of Reactive Black 39
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 68259-02-9) is a multifunctional disazo reactive dye characterized by its complex aromatic structure containing azo bonds (-N=N-) and a triazine reactive group.[1] These dyes are extensively used in the textile industry for dyeing cellulosic fibers like cotton due to their vibrant color, high wet fastness, and covalent bond formation with the fiber. However, a significant portion of these dyes (15-50%) is lost to wastewater during the dyeing process.[2] The release of these effluents into aquatic ecosystems is a major environmental concern due to the dye's high visibility, stability, and potential toxicity of its degradation byproducts.[3][4][5][6]
This technical guide provides a comprehensive overview of the environmental fate and persistence of this compound. It details the abiotic and biotic transformation mechanisms, summarizes quantitative degradation data, outlines key experimental protocols for research, and discusses the ecotoxicological implications. Due to limited specific data on this compound, information from studies on the closely related and structurally similar azo dye, Reactive Black 5 (RB5), is included for comparative purposes and to illustrate key degradation principles.
Physicochemical Properties
The environmental behavior of a dye is largely dictated by its physicochemical properties. Key properties for this compound are summarized in Table 1. Its high water solubility facilitates its dispersal in aquatic environments, while its complex structure contributes to its recalcitrance.
| Property | Value | Reference |
| IUPAC Name | Pentasodium 4-Amino-6-[[5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-2-Sulphonatophenyl]Azo]-3-[(2,5-Disulphonatophenyl)Azo]-5-Hydroxynaphthalene-2,7-Disulphonate | [7] |
| Synonyms | C.I. This compound, Cibacron Black ZP-2PD | [1] |
| CAS Number | 68259-02-9 | [1][7][8] |
| Molecular Formula | C25H14ClN10Na5O16S5 | [1] |
| Molecular Weight | 1021.16 g/mol | [1] |
| Class | Disazo Reactive Dye | [1] |
| Solubility | Soluble in water (for similar dyes, ~100 g/L) | [9] |
Environmental Fate and Transformation Mechanisms
The term "environmental fate" describes the transport and transformation of a chemical once released into the environment, while "persistence" refers to the length of time it remains there. The primary mechanisms governing the fate of reactive dyes like this compound are abiotic degradation, biotic degradation, and sorption.
Abiotic Degradation
Abiotic processes involve the degradation of the dye through non-biological, chemical, and physical means.
-
Photodegradation (Photolysis): This process involves the breakdown of the dye molecule by light, particularly UV radiation from sunlight.[10] It can occur through direct photolysis, where the dye's chromophore absorbs light energy, or indirect photolysis, which is mediated by photosensitizing agents in the water that generate reactive oxygen species like hydroxyl radicals (•OH).[11] These radicals then attack and degrade the dye structure.
-
Chemical Oxidation: Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant dyes. These methods generate highly reactive hydroxyl radicals to oxidize the dye molecule. For the related dye Reactive Black 5, degradation has been successfully demonstrated using manganese oxides (MnO2 and Mn3O4) supported on graphene oxide, with efficiency being higher in acidic conditions (pH 3).[12] Another study showed 99% removal of RB5 in 60 minutes using recycled cigarette filters immobilized with Fe3+ in a Fenton-like process.[13]
Biotic Degradation (Biodegradation)
Biodegradation, the breakdown of organic matter by microorganisms, is a key pathway for the ultimate removal of dyes from the environment. Azo dyes are generally resistant to aerobic degradation.[14] A sequential anaerobic-aerobic process is typically required for complete mineralization.
-
Bacterial Degradation: The critical first step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This reaction is carried out by non-specific enzymes called azoreductases under anaerobic or anoxic (low-oxygen) conditions.[4][5][15] This initial step results in decolorization and the formation of colorless, but potentially carcinogenic, aromatic amines.[4] These aromatic amines can then be further degraded and mineralized into simpler compounds like CO2 and H2O by other microbial communities under aerobic conditions.[10] Studies on Reactive Black 5 have identified bacteria such as Pseudomonas entomophila and Bacillus albus as effective degraders.[3][15]
Caption: Conceptual pathway for the sequential anaerobic-aerobic biodegradation of this compound.
-
Fungal Degradation: Certain fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems, including laccases and peroxidases.[16] These non-specific enzymes can effectively degrade a wide range of complex organic pollutants, including azo dyes, under aerobic conditions.[4][16]
-
Algal and Cyanobacterial Degradation: Microalgae and cyanobacteria can contribute to dye removal through both biosorption (binding of the dye to the cell surface) and bioaccumulation (uptake of the dye into the cell).[17] Some species, such as Phormidium sp., have demonstrated the ability to bioaccumulate "Reactive Black B" from wastewater.[4][17]
Sorption
Sorption is a physical process where dye molecules adhere to the surface of particulate matter, such as soil organic matter, clays, or sludge in wastewater treatment plants.[10] This process can effectively remove the dye from the water column, but it does not degrade the molecule. Sorption can lead to the accumulation of the dye in sediments and sludge, where it may persist or undergo slow degradation under anaerobic conditions. Studies on RB5 have shown that materials like bentonite (B74815) clay and modified zeolites can adsorb the dye, with efficiency depending on factors like pH, temperature, and contact time.[18][19]
Quantitative Data on Persistence and Degradation
The following tables summarize quantitative data from various studies on the removal of Reactive Black dyes. Note that many studies utilize Reactive Black 5 (RB5) or the generic "Reactive Black B" as model compounds.
Table 2: Abiotic Degradation of Reactive Dyes
| Method | Dye | Conditions | Efficiency (%) | Reference |
|---|---|---|---|---|
| Catalytic Oxidation | RB5 | Catalyst: NGO–MnO2, pH: 3.0, Temp: 25 °C | 89 | [12] |
| Catalytic Oxidation | RB5 | Catalyst: NGO–Mn3O4, pH: 3.0, Temp: 25 °C | 70 | [12] |
| Fenton-like | RB5 | Catalyst: Fe3+ on cigarette filters, pH: 3.0, 60 min | 99.09 | [13] |
| Reduction | Reactive Black | Reductant: Zero-Valent Iron (ZVI), pH: 4.0, Temp: 25°C | ~95 (in 120 min) |[20] |
Table 3: Biotic Degradation & Bioaccumulation of Reactive Dyes
| Microorganism | Dye | Conditions | Removal/Decolorization (%) | Reference |
|---|---|---|---|---|
| Pseudomonas entomophila BS1 | RB5 (50 mg/L) | Static, pH 5-9, 37 °C, 120 h | 93 | [15] |
| Bacillus albus DD1 | RB5 (50 mg/L) | pH 7.0, 40 °C, 38 h | 98 | [3] |
| Bacterial Consortium | RB5 (70 mg/L) | Static, 35 °C | 57.21 | [5] |
| Phormidium sp. | Reactive Black B (~62 mg/L) | pH 8.5, 45 °C | 13.7 (uptake yield) | [17] |
| Trichosporon akiyoshidainum | RB5 (200 mg/L) | 12 h | 89 |[16] |
Table 4: Adsorption of Reactive Dyes
| Adsorbent | Dye | Conditions | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Bentonite Clay | RB5 | pH 10, 323 K, 60 min | ~27 | [18] |
| CTAB-Modified Zeolite | RB5 | pH 5, 25 °C, 30 min | 3.84 | [19] |
| Chitosan (66% DD) | Reactive Black M-2R | 298 K | 31.11 | [21] |
| Treated Aluminum Residue | Remazol Black B | pH 4.0 | 0.98 |[22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the environmental fate of reactive dyes.
Caption: General experimental workflow for a microbial dye degradation study.
Analytical Methods
Protocol for Dye Quantification and Metabolite Identification
-
Sample Preparation: Collect aqueous samples from the experimental reactor. For biodegradation studies, separate microbial biomass from the supernatant by centrifugation (e.g., 10,000 rpm for 15 min) or filtration through a 0.45 µm membrane filter.[23]
-
Quantification (Decolorization):
-
Use a UV-Visible spectrophotometer.
-
Scan the dye solution (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax). For Reactive Black 5, λmax is approximately 597 nm.
-
Measure the absorbance of the supernatant at λmax at different time intervals.
-
Calculate the decolorization efficiency (%) using the formula: [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
-
-
Metabolite Identification:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent dye from its degradation products. A typical setup involves a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and buffered water.[23]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After extraction (e.g., with ethyl acetate) and derivatization, GC-MS is used to separate and identify volatile and semi-volatile degradation products by comparing their mass spectra with libraries.[15]
-
Biodegradation Assay
Protocol for Batch Decolorization Experiment
-
Microorganism and Inoculum:
-
Isolate potential dye-degrading microorganisms from contaminated sites (e.g., textile effluent).
-
Grow the selected strain in a suitable nutrient broth to the late exponential phase.
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend to create a standardized inoculum (e.g., OD600 of 1.0).
-
-
Experimental Setup:
-
Prepare a mineral salt medium (MSM) in Erlenmeyer flasks. The medium provides essential nutrients but minimal carbon to encourage dye degradation.
-
Add a carbon source (co-substrate) like glucose or yeast extract (e.g., 1 g/L), as dyes often do not support microbial growth as the sole carbon source.[5]
-
Spike the medium with this compound to the desired initial concentration (e.g., 50-100 mg/L).
-
Inoculate the flasks with the prepared inoculum (e.g., 5-10% v/v). Include an uninoculated sterile control flask.
-
-
Incubation:
-
Monitoring:
-
Withdraw aliquots aseptically at regular time intervals (e.g., 0, 6, 12, 24, 48 h).
-
Analyze the samples for color removal using UV-Vis spectrophotometry as described in Protocol 4.1.
-
Adsorption Study
Protocol for Batch Adsorption Experiment
-
Adsorbent Preparation:
-
Wash the adsorbent material (e.g., bentonite clay, activated carbon) with deionized water to remove impurities and then dry it in an oven (e.g., at 105 °C) to a constant weight.
-
Sieve the material to obtain a uniform particle size.[18]
-
-
Batch Experiment:
-
Add a known mass of the adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume of dye solution (e.g., 50 mL) at a known initial concentration.
-
Adjust the pH of the solutions to the desired values using HCl or NaOH.
-
Place the flasks in a thermostatic shaker bath to maintain a constant temperature and agitation speed (e.g., 150 rpm).[12]
-
-
Kinetic and Equilibrium Analysis:
-
Withdraw samples at different time intervals until equilibrium is reached (i.e., the dye concentration in the solution remains constant).
-
Separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the remaining dye concentration in the supernatant using UV-Vis spectrophotometry.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (qe, in mg/g) at equilibrium.
-
Analyze the data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) and adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism and capacity.[18][21]
-
Ecotoxicity and Environmental Impact
The environmental impact of this compound stems from both the parent compound and its degradation products.
-
Parent Dye Toxicity: Safety data sheets indicate that reactive dyes may cause eye and skin irritation.[9][24] They are generally considered to have low acute toxicity to mammals (LD50 > 2000 mg/kg in rats for similar products).[9] For aquatic life, the fish toxicity (LC50) for a similar dye was found to be greater than 500 mg/L, suggesting low acute toxicity.[9] However, the primary environmental impact is aesthetic pollution and reduced light penetration in water bodies, which inhibits photosynthesis in aquatic plants.[4]
-
Degradation Product Toxicity: The main toxicological concern arises from the aromatic amines formed during the anaerobic reductive cleavage of the azo bond.[4] Many aromatic amines are known to be mutagenic and carcinogenic, posing a significant risk to environmental and human health if they are not fully mineralized in a subsequent aerobic treatment stage.[3][6] However, studies performing toxicity assays on the final effluent after a complete degradation process have shown a significant reduction in toxicity, indicating successful detoxification.[5][6]
Conclusion
This compound is a chemically stable and persistent dye that is not readily biodegradable under aerobic conditions alone. Its environmental fate is driven by a combination of slow abiotic degradation, sorption to sediments, and, most importantly, microbial action. The key to its complete removal from the environment is a sequential anaerobic-aerobic biodegradation process. The initial anaerobic stage achieves decolorization through the reductive cleavage of the azo bonds, while the subsequent aerobic stage is crucial for mineralizing the resulting, and potentially hazardous, aromatic amines. While adsorption can effectively remove the dye from the water column, it represents a phase transfer rather than degradation. Further research focusing specifically on this compound is needed to fully elucidate its degradation pathways, identify its specific metabolites, and develop optimized, cost-effective remediation technologies for textile industry effluents.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating degradation metabolites and underlying pathway of azo dye "Reactive Black 5" in bioaugmented floating treatment wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CheMondis Marketplace [chemondis.com]
- 8. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]
- 9. dyespigments.net [dyespigments.net]
- 10. benchchem.com [benchchem.com]
- 11. UV filter - Wikipedia [en.wikipedia.org]
- 12. Reactive Black 5 Degradation on Manganese Oxides Supported on Sodium Hydroxide Modified Graphene Oxide [mdpi.com]
- 13. Reactive Black 5 dye degradation using filters of smuggled cigarette modified with Fe3+ | Semantic Scholar [semanticscholar.org]
- 14. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 15. Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. journals.najah.edu [journals.najah.edu]
- 24. cncolorchem.com [cncolorchem.com]
Reactive Black 39 literature review and historical context
An In-depth Technical Guide to Reactive Black 39
Introduction
This compound (RB39) is a significant member of the reactive dye class, a group of colored organic compounds that form a covalent bond with the substrate they are coloring.[1] This characteristic imparts high wash fastness to the dyed materials, making reactive dyes, including RB39, highly popular in the textile industry.[2] This technical guide provides a comprehensive overview of this compound, encompassing its historical context, chemical and physical properties, synthesis, industrial applications, environmental impact, and degradation methodologies. The content is tailored for researchers, scientists, and professionals in drug development who may encounter this dye in various contexts, from textile effluent analysis to its use as a biological stain.
Historical Context of Reactive Dyes
The journey of reactive dyes began in the mid-20th century, revolutionizing the textile dyeing industry. The first reactive dyes were commercialized in 1956 by Imperial Chemical Industries (ICI).[1][3] This innovation was the culmination of research that started with the discovery in 1923 that certain dyes could react with wool fibers.[3] The key breakthrough came in 1954 when researchers at ICI found that dichlorotriazine dyes could form strong covalent bonds with cellulose (B213188) fibers under alkaline conditions.[3][4] This led to the launch of the Procion range of dyes.[3] Following this, other chemical companies like Ciba and Hoechst introduced their own reactive dye brands, Cibacron and Remazol, respectively, in 1958.[3][4] The development of reactive dyes has continued over the decades, with a focus on improving fixation efficiency and reducing environmental impact.
Chemical and Physical Properties
This compound is a double azo dye, which accounts for its deep black color.[5] As a reactive dye, its molecular structure contains reactive groups that can form covalent bonds with hydroxyl or amino groups in fibers like cotton.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [5] |
| CAS Number | 68259-02-9 | [6] |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [5] |
| Molecular Weight | 1021.16 g/mol | [5][7] |
| Appearance | Black Powder | [7] |
| Solubility in Water | > 300 g/L | [7] |
| Insolubility in Water | ≤ 0.02% | [7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, which are common in the manufacturing of azo dyes.
General Synthesis Pathway
The manufacturing process for this compound involves the following key steps:
-
Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are diazotized.[5][8]
-
Coupling: The resulting diazonium salts are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under both alkaline and acidic conditions.[5][8]
-
Condensation: The product from the coupling reaction is condensed with 2,4,6-Trichloro-1,3,5-triazine.[5][8]
-
Ammoniation: The final step is ammoniation to yield this compound.[5][8]
Caption: Synthesis pathway of this compound.
Detailed Experimental Protocol for Azo Dye Synthesis (General)
The following is a general protocol for the synthesis of reactive dyes, which can be adapted for the synthesis of this compound.
1. Diazotization of an Aromatic Amine:
-
Dissolve the aromatic amine (e.g., 2-amino-5-(2-sulfooxy) ethyl sulfonyl) benzene (B151609) sulfonic acid) in ice-chilled water.[9]
-
Add hydrochloric acid and cool the mixture to 0-5°C using an ice bath.[9][10]
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature.[9][10]
-
Stir the mixture for an extended period (e.g., 90 minutes) and verify the completion of the reaction using a starch-iodide test.[9]
2. Coupling Reaction:
-
Prepare a solution of the coupling component (e.g., 7-amino-4-hydroxy naphthalene-2-sulfonic acid) in water.[9]
-
Adjust the pH of the coupling component solution to be alkaline (pH 8-9) by adding sodium carbonate.[10]
-
Slowly add the diazonium salt solution to the coupling component solution while maintaining a low temperature and alkaline pH.[10]
-
Stir the reaction mixture until the coupling is complete.
3. Isolation and Purification:
-
Salt out the synthesized dye by adding sodium chloride to the reaction mixture.[10]
-
Filter the precipitated dye and wash it with a saturated sodium chloride solution.[10]
-
Dry the dye in an oven at 60-80°C.[10]
Industrial Applications
The primary application of this compound is in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[7][11] Its high water solubility and the formation of covalent bonds with the fabric result in excellent wash fastness and vibrant, long-lasting color.[7] It is suitable for various dyeing processes, including exhaust dyeing and printing.[2][7]
Beyond textiles, reactive dyes like RB39 are also used as tools in biological research.[12][13] They can be used to observe and analyze cell structures, track biomolecules, and in various diagnostic applications.[12][13]
Environmental Impact and Toxicity
The widespread use of reactive dyes has raised significant environmental concerns. A considerable percentage of these dyes (15-50%) do not bind to the fabric during the dyeing process and are released into wastewater.[14]
Table 2: Environmental and Toxicological Concerns of Reactive Dyes
| Concern | Description | Reference |
| Water Pollution | The presence of dyes in water bodies reduces light penetration, which inhibits photosynthesis and affects aquatic life. | [14][15][16] |
| Toxicity | Reactive dyes and their degradation by-products can be toxic, mutagenic, and carcinogenic to various organisms, including humans. | [14][15][17] |
| Non-Biodegradability | Many reactive dyes are recalcitrant to natural biodegradation, leading to their persistence in the environment. | [15][17] |
| High COD and BOD | Dye-containing effluents increase the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) of water, indicating a high level of pollution. | [18] |
Studies on the genotoxicity of Reactive Black 5, a similar azo dye, have shown that it can cause chromosomal aberrations and DNA damage in organisms like Allium cepa.[19]
Degradation and Remediation
Due to the environmental persistence and toxicity of reactive dyes, various methods for their removal from wastewater have been investigated.
Biodegradation
Biodegradation utilizes microorganisms like bacteria and fungi to break down the complex structure of reactive dyes.[18][20] This is considered an environmentally friendly and cost-effective method.[17] The process often involves azoreductase enzymes that cleave the azo bonds (-N=N-), leading to the decolorization of the dye.[20] Subsequent degradation of the resulting aromatic amines can then occur.
Caption: General workflow of biodegradation of an azo dye.
Advanced Oxidation Processes (AOPs)
AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants, including reactive dyes.[21] Common AOPs include:
-
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺ or Fe³⁺) to generate hydroxyl radicals.[21][22] The reaction is enhanced by UV light in the photo-Fenton process.
-
UV/TiO₂ Photocatalysis: This process utilizes titanium dioxide (TiO₂) as a photocatalyst, which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.[21]
Adsorption
Adsorption is a physical process where dye molecules are removed from the solution by adhering to the surface of an adsorbent material.[15] Various low-cost adsorbents have been investigated for the removal of reactive dyes, including activated carbon, clays, and agricultural waste products.[15] Carbon nanotubes have also shown high efficiency in adsorbing Reactive Black 5.[23]
Table 3: Comparison of Degradation Methods for Reactive Dyes
| Method | Advantages | Disadvantages |
| Biodegradation | Environmentally friendly, cost-effective, potential for complete mineralization. | Can be a slow process, may produce toxic intermediates. |
| Advanced Oxidation | Rapid degradation, effective for a wide range of dyes. | High operational costs, may require post-treatment. |
| Adsorption | Simple, low-cost, effective for color removal. | Does not degrade the dye, requires disposal of the adsorbent. |
Experimental Protocols
Protocol for Dye Decolorization Assay
This protocol is used to determine the efficiency of a particular treatment method in removing the color of the dye from a solution.
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
Set up the experimental conditions for the chosen degradation method (e.g., for biodegradation, inoculate the dye solution with a microbial culture; for AOPs, add the necessary reagents like H₂O₂ and Fe²⁺).
-
Take samples from the reaction mixture at regular time intervals.
-
Centrifuge or filter the samples to remove any solid particles (e.g., microbial biomass or catalyst).
-
Measure the absorbance of the supernatant at the maximum wavelength of absorption for this compound (around 598-600 nm) using a UV-Vis spectrophotometer.[22][23]
-
Calculate the decolorization efficiency using the following formula: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol for Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a substance.
-
Cell Culture: Seed cells (e.g., human cell lines) in a 96-well plate and allow them to adhere for 24 hours.[24]
-
Treatment: Treat the cells with different concentrations of this compound or its degradation products for a specific duration (e.g., 24 or 48 hours).[24][25]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[24]
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals formed by viable cells using a solubilizing agent like DMSO.[24]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.[24] The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a commercially important dye with significant applications in the textile industry. However, its widespread use contributes to environmental pollution due to the discharge of dye-containing effluents. Understanding its chemical properties, synthesis, and environmental fate is crucial for developing effective remediation strategies. This guide has provided a detailed overview of this compound, from its historical context to modern degradation techniques. The presented data and protocols serve as a valuable resource for researchers and professionals working in related fields, encouraging further investigation into sustainable dyeing practices and efficient wastewater treatment technologies.
References
- 1. REACTIVE DYES: HISTORICAL BACKGROUND AND SHORT DISCUSSION [textileschool4u.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolutionary Journey of Reactive Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. A major event in the history of dyes in the world: the birth of reactive dyes - Knowledge [dyesupplier.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. This compound [chemicalbook.com]
- 9. ijbpas.com [ijbpas.com]
- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 11. This compound Dyes at Best Price in Ahmedabad | Shree Rushabh Industries [tradeindia.com]
- 12. CheMondis Marketplace [chemondis.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effect of Reactive Black 5 azo dye on soil processes related to C and N cycling [PeerJ] [peerj.com]
- 15. Removal of Reactive Black 5 from Waste Waters by Adsorption: A Comprehensive Review [jwent.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. Treatment of Water Contaminated with Reactive Black-5 Dye by Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inflammasome activation contributes to cisplatin resistance in ovarian cancer | springermedizin.de [springermedizin.de]
- 25. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
Physical and chemical properties of C.I. Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of C.I. Reactive Black 39, a significant dye in the textile industry. This document details its chemical identity, physicochemical characteristics, and fastness properties, along with standardized experimental protocols for its analysis. The information is intended to support research and development activities requiring a thorough understanding of this reactive dye.
Chemical Identity and Properties
C.I. This compound is a double azo, bifunctional reactive dye known for its deep black shade and good fastness properties on cellulosic fibers.[1][2] Its chemical structure incorporates two reactive groups, enhancing its fixation efficiency.
General Information
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 205071 | [1][3] |
| CAS Number | 68259-02-9 | [4] |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | [1][3] |
| Molecular Weight | 1021.16 g/mol | [1][3][5] |
| IUPAC Name | Pentasodium 4-Amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate | [6] |
| Canonical SMILES | C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | [2] |
Physical Properties
| Property | Value | Reference |
| Physical State | Black Powder | [5][7] |
| Odor | Odorless | [7] |
| Solubility in Water | > 300 g/L | [5] |
| Insolubility in Water | ≤ 0.02% | [5] |
Chemical Properties and Manufacturing
C.I. This compound is synthesized through a multi-step process involving the diazotization of 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid.[1] These are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under different pH conditions.[1] The resulting intermediate is then condensed with 2,4,6-Trichloro-1,3,5-triazine, followed by ammoniation.[1] The dye's reactivity stems from the chloro-s-triazine group, which forms a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.
Fastness Properties
The fastness properties of C.I. This compound on cotton fabric are summarized below. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness.
| Fastness Property | Test Method | Rating | Reference |
| Light | ISO 105 B02 | 5-6 | [5] |
| Water (Severe) | ISO 105 E01 | Effect: 5, Stain: 4-5 | [5] |
| Chlorinated Water (20mg/l active chlorine) | ISO 105 E03 | Effect: 5, Stain: 3-4 | [5] |
| Perspiration (Alkaline) | ISO 105 E04 | Effect: 4-5, Stain: 4 | [5] |
| Perspiration (Acid) | ISO 105 E04 | Effect: 5, Stain: 4 | [5] |
| Rubbing (Dry) | ISO 105 X12 | 5 | [5] |
| Rubbing (Wet) | ISO 105 X12 | 3-4 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and application of C.I. This compound.
Determination of Wavelength of Maximum Absorption (λmax)
Objective: To determine the λmax of C.I. This compound in an aqueous solution.
Apparatus and Reagents:
-
UV-Visible Spectrophotometer
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Analytical balance
-
Distilled water
-
C.I. This compound dye powder
Procedure:
-
Stock Solution Preparation: Accurately weigh 100 mg of C.I. This compound and dissolve it in a small amount of distilled water in a 1000 mL volumetric flask. Make up the volume to the mark with distilled water to obtain a 100 mg/L stock solution.
-
Working Solution Preparation: Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water to obtain a 10 mg/L working solution.
-
Spectrophotometric Analysis:
-
Calibrate the UV-Visible spectrophotometer with distilled water as the blank.
-
Scan the absorbance of the working solution over the visible range of the spectrum (typically 400-700 nm).
-
Record the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Dye Fixation Efficiency on Cotton
Objective: To quantify the percentage of dye that covalently bonds to the cotton fiber during the dyeing process.
Apparatus and Reagents:
-
Laboratory dyeing machine (e.g., pot dyer, beaker dyer)
-
Spectrophotometer
-
Cotton fabric (scoured and bleached)
-
C.I. This compound
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Non-ionic detergent
-
Volumetric flasks and pipettes
Procedure:
-
Dyeing:
-
Prepare a dyebath with a known concentration of C.I. This compound (e.g., 2% on weight of fabric, owf).
-
Add a known weight of cotton fabric to the dyebath at room temperature.
-
Add a specified amount of sodium chloride (e.g., 60 g/L) to promote dye exhaustion.
-
Run the dyeing machine for 30 minutes.
-
Add a specified amount of sodium carbonate (e.g., 20 g/L) to raise the pH and initiate fixation.
-
Continue dyeing at a specified temperature (e.g., 60°C) for 60 minutes.
-
-
Measurement of Unfixed Dye:
-
After dyeing, collect the entire dyebath and any wash liquors.
-
Measure the absorbance of this solution at the λmax of the dye using a spectrophotometer.
-
Calculate the amount of unfixed dye using a pre-determined calibration curve.
-
-
Soaping and Rinsing:
-
Rinse the dyed fabric thoroughly with cold water.
-
Wash the fabric with a solution of non-ionic detergent (e.g., 2 g/L) at the boil for 15 minutes to remove any unfixed dye.
-
Rinse the fabric again and air dry.
-
-
Calculation of Fixation Efficiency (F%):
-
F% = [(Initial amount of dye - Amount of unfixed dye) / Initial amount of dye] x 100
-
Diagrams
Chemical Structure of C.I. This compound
Caption: 2D structure of C.I. This compound.
Reaction Pathway with Cellulose
Caption: Covalent fixation of this compound on cellulose.
Experimental Workflow for Wash Fastness Test
Caption: Workflow for ISO 105-C06 wash fastness testing.
Toxicological Information
C.I. This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[7] Prolonged or repeated contact may cause skin irritation in sensitive individuals.[7] Mutagenicity data has been reported, but to the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] It is important to handle this substance with appropriate personal protective equipment, including gloves, safety goggles, and a respirator, especially in dusty conditions.[7]
Applications
The primary application of C.I. This compound is in the dyeing and printing of cellulosic fibers such as cotton and viscose.[5] It is suitable for various fixation methods, including one-phase printing under saturated steam conditions and high-temperature steaming.[5] Beyond textiles, reactive dyes are also utilized as tools in biological research for observing cellular structures and tracking biomolecules.[6][8]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. dyeschemical.com [dyeschemical.com]
- 4. This compound | 68259-02-9 | FR167553 | Biosynth [biosynth.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. CheMondis Marketplace [chemondis.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Health and Safety of Handling Reactive Black 39
This guide provides comprehensive health and safety information for the handling of Reactive Black 39, targeted at researchers, scientists, and professionals in drug development. The following sections detail the toxicological and physicochemical properties, exposure control, and emergency procedures associated with this substance.
Physicochemical Properties
This compound is a black powder with the following properties:
| Property | Data | Reference |
| Chemical Formula | C25H14ClN10Na5 | [1][2] |
| Molecular Weight | 1021.16 g/mol | [1][2] |
| Appearance | Black Powder | [1][2] |
| Odor | Odorless | [1] |
| Solubility in Water | > 300 g/L | [2] |
| Insolubility in Water | ≤ 0.02% | [2] |
Toxicological Information
Comprehensive toxicological data for this compound is limited. The available information suggests that the substance may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1] One source reported mutagenicity data, but specific details were not provided.[1]
| Metric | Value | Species | Notes |
| LD50/LC50 | Not available | - | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |
| Carcinogenicity | Not listed | ACGIH, IARC, NIOSH, NTP, or OSHA | No information was found regarding the carcinogenic effects of this compound.[1] |
| Teratogenicity | No information available | - | - |
| Mutagenicity | Mutagenicity data reported | - | Specific details of the mutagenicity data are not provided.[1] |
For a similar reactive dye, a rat oral LD50 of >5000 mg/kg was reported, suggesting low acute oral toxicity for that specific compound.[3]
Occupational Exposure Limits
Specific occupational exposure limits for this compound have not been established.[4] In the absence of specific limits, it is recommended to control exposure to airborne dust. For general total inhalable dust, a limit of 10 mg/m³ (8-hour time-weighted average) and for respirable dust, 5 mg/m³ (8-hour time-weighted average) should be observed.[5]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided search results. Standard methodologies for assessing acute toxicity (e.g., OECD Guideline 420 for Acute Oral Toxicity), skin and eye irritation (e.g., OECD Guidelines 404 and 405), and mutagenicity (e.g., Ames test - OECD Guideline 471) would typically be employed.
Health and Safety
Hazard Identification
This compound is identified as a hazardous substance that can cause skin and eye irritation.[6] It may also cause respiratory irritation if inhaled.[1][6] The substance is harmful if swallowed.[1]
Handling and Storage
-
Handling: Use with adequate ventilation and minimize dust generation.[1] Avoid contact with eyes, skin, and clothing.[1] Wash thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][5]
Personal Protective Equipment (PPE)
-
Skin Protection: Wear appropriate protective gloves and clothing.[1][3]
-
Respiratory Protection: If dust is generated, use an approved respirator.[1][3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][7] |
| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.[1][7] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[4]
-
Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Accidental Release Measures
Vacuum or sweep up material and place it into a suitable disposal container.[1][4] Avoid generating dust.[1]
Risk Management Workflow
The following diagram illustrates a logical workflow for risk assessment and management when handling this compound.
References
Methodological & Application
Application Note: Spectrophotometric Quantification of Reactive Black 39
For Research Use Only.
Introduction
Reactive Black 39 is a synthetic dye belonging to the reactive class of dyes, which form covalent bonds with textile fibers, resulting in excellent wash fastness.[1] It is widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Accurate quantification of this compound is crucial for various applications, including monitoring dye uptake in dyeing processes, assessing wastewater treatment efficiency, and conducting toxicological studies. Spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this dye in aqueous solutions.
This application note provides a detailed protocol for the spectrophotometric quantification of this compound. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Principle
The concentration of this compound in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and relating it to a standard calibration curve. The λmax for black dyes is typically in the range of 590-610 nm. For a similar dye, Reactive Black 5, the λmax has been reported to be 597 nm.[2] It is recommended to determine the specific λmax for this compound under the experimental conditions used.
Materials and Reagents
-
This compound (C.I. 205071)
-
Deionized water
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (10 mL, 5 mL, 1 mL)
-
Spectrophotometer (UV-Visible)
-
Cuvettes
Experimental Protocols
Determination of Maximum Absorption Wavelength (λmax)
-
Prepare a stock solution of this compound: Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with deionized water to obtain a concentration of 1000 mg/L.
-
Prepare a working solution: Dilute the stock solution to a concentration of 10 mg/L.
-
Scan the absorbance spectrum: Using the spectrophotometer, scan the absorbance of the 10 mg/L working solution over the wavelength range of 400-800 nm, using deionized water as a blank.
-
Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax for this compound. A reported λmax for a similar black dye is 597 nm.[3]
Preparation of Standard Solutions
-
Prepare a series of standard solutions: From the 1000 mg/L stock solution, prepare a series of standard solutions with concentrations ranging from 1 mg/L to 50 mg/L by appropriate dilutions in volumetric flasks using deionized water. A suggested set of concentrations is 1, 5, 10, 20, 30, 40, and 50 mg/L.
Generation of Calibration Curve
-
Measure absorbance of standards: Set the spectrophotometer to the predetermined λmax.
-
Zero the spectrophotometer: Use deionized water as a blank to zero the instrument.
-
Measure absorbance: Measure the absorbance of each standard solution in a cuvette.
-
Plot the calibration curve: Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.
-
Determine the regression equation: Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R-squared (R²) value should be close to 1, indicating a good linear fit.
Quantification of an Unknown Sample
-
Prepare the unknown sample: If necessary, dilute the unknown sample containing this compound with deionized water to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance: Measure the absorbance of the prepared unknown sample at the λmax.
-
Calculate the concentration: Use the regression equation obtained from the calibration curve to calculate the concentration of this compound in the unknown sample.
Concentration (mg/L) = (Absorbance - c) / m
Where:
-
Absorbance is the measured absorbance of the unknown sample.
-
m is the slope of the calibration curve.
-
c is the y-intercept of the calibration curve.
-
-
Account for dilution: If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Data Presentation
Table 1: Quantitative Data for Calibration Curve of this compound
| Concentration (mg/L) | Absorbance (at λmax = 597 nm) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 20 | 1.020 |
| 30 | 1.530 |
| 40 | 2.040 |
| 50 | 2.550 |
Note: The absorbance values in this table are representative and should be generated experimentally.
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric quantification of this compound.
Logical Relationship of Beer-Lambert Law
Caption: Relationship of variables in the Beer-Lambert Law.
References
Application Notes and Protocols: Textile Dyeing with C.I. Reactive Black 39
Introduction
C.I. Reactive Black 39 is a multifunctional azo dye used for coloring cellulosic fibers such as cotton, linen, and viscose.[1][2] Reactive dyes are distinguished by their ability to form strong, covalent bonds with the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions.[3][4] This chemical bond results in dyeings with excellent wet fastness properties, making them highly durable to washing.[5] The dyeing process is a three-stage procedure involving exhaustion of the dye onto the fiber, chemical fixation under alkaline conditions, and a final washing-off stage to remove any unfixed or hydrolyzed dye.[6][7] Careful control of parameters such as temperature, pH, electrolyte concentration, and time is crucial for achieving optimal color yield, levelness, and reproducibility.[8][9]
Quantitative Data for Dyeing Parameters
The following table summarizes the key quantitative parameters for a standard exhaust dyeing protocol for cotton with this compound. Concentrations are provided for light, medium, and dark shades.
| Parameter | Light Shade (e.g., 0.5% owf) | Medium Shade (e.g., 2.0% owf) | Dark Shade (e.g., 5.0% owf) |
| Liquor Ratio | 1:10 - 1:20 | 1:10 - 1:15 | 1:10 |
| Electrolyte (NaCl or Glauber's Salt) | 30 - 40 g/L[10] | 50 - 65 g/L[11] | 80 - 100 g/L[10][12] |
| Alkali (Soda Ash, Na₂CO₃) | 5 - 10 g/L[12] | 15 g/L | 20 g/L[13] |
| Caustic Soda (NaOH) - Optional | Not typically required | 0.5 - 1.5 g/L[11] | 1.5 - 2.5 g/L[11] |
| Exhaustion Temperature | 30 - 40°C | 30 - 40°C | 30 - 40°C |
| Fixation Temperature | 80 - 90°C[13] | 80 - 90°C[13] | 80 - 90°C[13] |
| Initial Dyebath pH (Exhaustion) | 6.0 - 7.0 (Neutral to slightly acidic)[14] | 6.0 - 7.0 (Neutral to slightly acidic)[14] | 6.0 - 7.0 (Neutral to slightly acidic)[14] |
| Final Dyebath pH (Fixation) | 10.5 - 11.0[15] | 10.5 - 11.0[15] | 10.5 - 11.0[15] |
| Fixation Time | 45 - 60 minutes[13] | 60 minutes[16] | 60 - 90 minutes |
| owf = on weight of fabric |
Experimental Protocols
Exhaust Dyeing Protocol for Cotton Fabric
This protocol details the exhaust dyeing method, a common batch-wise process for achieving uniform coloration in a laboratory or research setting.
1.1 Materials and Reagents
-
Pre-scoured and bleached cotton fabric
-
C.I. This compound dye powder
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Soda ash (Sodium Carbonate, Na₂CO₃)
-
Caustic Soda (Sodium Hydroxide, NaOH) (optional, for pH adjustment in dark shades)
-
Acetic acid (CH₃COOH) for neutralization
-
Non-ionic soaping agent
-
Wetting agent
-
Sequestering agent
-
Deionized water
1.2 Equipment
-
Laboratory-scale dyeing machine (e.g., IR dyer, glycerin bath beaker dyer)
-
Beakers and graduated cylinders
-
Magnetic stirrer and hot plate
-
pH meter
-
Analytical balance
-
Drying oven
1.3 Pre-treatment of Fabric Ensure the cotton fabric is thoroughly pre-treated to remove impurities like oils, waxes, and sizing agents.[17] A standard procedure involves scouring with an alkaline solution and bleaching. The fabric should have good absorbency before dyeing.
1.4 Dyeing Procedure
-
Set the Dyebath : Prepare the dyebath according to the desired shade depth and liquor ratio (e.g., 1:10). Add the required amount of water, wetting agent (e.g., 1 g/L), and a sequestering agent (e.g., 0.5 g/L) to the dyeing vessel.[12][13]
-
Dye Dissolution : Separately, create a paste of the required amount of this compound dye powder with a small amount of cold water. Add warm water (approx. 50°C) to fully dissolve the dye.[16]
-
Exhaustion Phase :
-
Set the dyebath temperature to 30-40°C.[13]
-
Place the fabric sample in the bath and run for 5-10 minutes for thorough wetting.
-
Add the dissolved dye solution to the bath.
-
Run for another 10 minutes to allow for initial dye migration.
-
Gradually add the required amount of pre-dissolved salt (e.g., in 2-3 portions over 15-20 minutes). This step increases dye exhaustion by reducing the negative charge repulsion between the dye anions and the cellulose fiber.[18]
-
Continue running the bath for an additional 20-30 minutes to ensure maximum exhaustion.[13]
-
-
Fixation Phase :
-
Raise the temperature of the dyebath to the optimal fixation temperature for hot-brand reactive dyes, typically 80-90°C.[13] The rate of temperature rise should be controlled (e.g., 1.5-2.0°C/minute) to ensure level dyeing.[19]
-
Once the target temperature is reached, add the pre-dissolved alkali (soda ash) to the dyebath to raise the pH to 10.5-11.[15] This initiates the covalent bonding between the dye and the fiber.[20]
-
Continue the dyeing process at this temperature for 45-90 minutes, depending on the shade depth.[13]
-
-
Post-Dyeing Treatment (Washing-off) :
-
Cool the dyebath and drop the liquor.
-
Rinse : Perform a cold rinse to remove residual salt and alkali.
-
Neutralization : Treat the fabric with a dilute acetic acid solution (e.g., 0.5-1.0 g/L) at 50-60°C for 10 minutes to neutralize any remaining alkali.[13]
-
Soaping : Wash the dyed fabric with a non-ionic soaping agent (e.g., 1-2 g/L) at or near boiling temperature (90-95°C) for 10-15 minutes.[21] This crucial step removes unfixed and hydrolyzed dye, thereby improving the final wet fastness properties.
-
Final Rinsing : Perform a hot rinse followed by a cold rinse until the rinse water is clear.
-
Drying : Squeeze the excess water from the fabric and dry it in an oven or air-dry.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principle of reactive dyeing.
Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.
Caption: Simplified reaction pathway for reactive dye fixation on cellulose fiber.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. CAS 68259-02-9: this compound | CymitQuimica [cymitquimica.com]
- 3. dyesandpigments.com [dyesandpigments.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. textiletrainer.com [textiletrainer.com]
- 7. textileindustry.net [textileindustry.net]
- 8. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. Precautions for Reactive Dyeing Processes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. vietextile.com [vietextile.com]
- 11. Effect of Reactive Groups of Reactive Dyes on Dyeing of Modal Fabrics [article.sapub.org]
- 12. textilelearner.net [textilelearner.net]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. fsw.cc [fsw.cc]
- 15. autumnchem.com [autumnchem.com]
- 16. vipulorganics.com [vipulorganics.com]
- 17. scribd.com [scribd.com]
- 18. thaiscience.info [thaiscience.info]
- 19. textilelearner.net [textilelearner.net]
- 20. longwayeducation.com [longwayeducation.com]
- 21. autumnchem.com [autumnchem.com]
Application Notes & Protocols for the Photocatalytic Degradation of Azo Dyes Using Titanium Dioxide (TiO₂)
Topic: Photocatalytic Degradation of Reactive Black 39 using TiO₂
Note to the Reader: While the principles outlined in this document are broadly applicable to the photocatalytic degradation of azo dyes, specific literature on this compound (RB 39) is limited. Therefore, this guide presents a generalized protocol. Quantitative data and specific experimental conditions are provided for the closely related and extensively studied diazo dye, Reactive Black 5 (RB5) , to serve as a robust starting point and reference for experimental design.
Introduction
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants, such as azo dyes from textile industry effluents. Among these, heterogeneous photocatalysis using titanium dioxide (TiO₂) is a promising technology due to its high efficiency, chemical stability, non-toxicity, and low cost.[1]
When TiO₂ (a semiconductor) is irradiated with photons of energy equal to or greater than its band gap (e.g., UV light), it generates electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions, producing highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex azo dye molecules into simpler, less toxic compounds, and ultimately, to CO₂, H₂O, and mineral acids.
This document provides detailed protocols for the preparation of TiO₂ nanoparticles and the execution of photocatalytic degradation experiments for azo dyes, using Reactive Black 5 as a model substrate.
Experimental Protocols
Protocol 1: Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)
This protocol describes a common and cost-effective method for synthesizing anatase TiO₂ nanoparticles, which are known for their high photocatalytic activity.[2]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Anhydrous ethanol
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl)
-
Beakers, magnetic stirrer, and hot plate
-
Drying oven
-
Muffle furnace
Procedure:
-
Prepare Solution A: In a beaker, dissolve a specific volume of Titanium (IV) isopropoxide (TTIP) in anhydrous ethanol. A typical ratio is 15 mL of TTIP in 50 mL of ethanol.[3] Stir the solution vigorously for 15-20 minutes.
-
Prepare Solution B: In a separate beaker, mix ethanol, deionized water, and a small amount of acid (e.g., HNO₃) to act as a catalyst and control the hydrolysis rate.
-
Hydrolysis: Add Solution B dropwise to Solution A under continuous, vigorous stirring. A white precipitate (sol) will begin to form.
-
Aging: Continue stirring the mixture for 1-2 hours at room temperature to allow for the completion of hydrolysis and polycondensation reactions, forming a gel.
-
Drying: Transfer the resulting gel to a petri dish and dry it in an oven at 80-100°C for 12-24 hours to remove the solvent.
-
Calcination: Grind the dried gel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at a temperature between 400°C and 500°C for 2-4 hours. This step is crucial for crystallizing the TiO₂ into the desired anatase phase.[2]
-
Characterization: The synthesized TiO₂ nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and crystallite size, and Scanning Electron Microscopy (SEM) to observe the morphology.[2]
Protocol 2: Photocatalytic Degradation of Reactive Azo Dye
This protocol outlines the general procedure for assessing the photocatalytic activity of TiO₂ against a model azo dye in a batch photoreactor.
Materials and Equipment:
-
Reactive Black 5 (or target azo dye) stock solution
-
Synthesized or commercial TiO₂ (e.g., Degussa P25)
-
Batch photoreactor (a beaker with a UV lamp is a simple setup)
-
UV Lamp (e.g., medium-pressure mercury lamp, typically emitting at 254 nm or 365 nm)
-
Magnetic stirrer
-
pH meter and adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Syringes and syringe filters (0.45 µm) for sample collection
Procedure:
-
Reaction Setup: Prepare the desired volume and concentration of the dye solution in the photoreactor (e.g., 500 mL of a 50 mg/L solution).[1]
-
Catalyst Suspension: Add the desired amount of TiO₂ catalyst to the dye solution to create a suspension.[4] The optimal catalyst loading must be determined experimentally but typically ranges from 0.1 g/L to 1.5 g/L.[5][6]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes. This step ensures that an adsorption-desorption equilibrium is reached between the dye molecules and the catalyst surface before illumination.
-
Initial Sample (t=0): Take an initial sample from the suspension immediately before turning on the UV lamp. Filter the sample to remove the TiO₂ particles. This sample represents the concentration after initial adsorption.
-
Initiate Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction. Ensure the suspension is continuously stirred to maintain uniformity.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15, 30, 60, 90, 120 minutes). Immediately filter each sample through a 0.45 µm syringe filter to stop the reaction by removing the catalyst.
-
Control Experiments: To validate the results, perform control experiments:
-
Photolysis: Dye solution with UV light but without TiO₂ catalyst.
-
Adsorption: Dye solution with TiO₂ catalyst but without UV light (kept in the dark).
-
Protocol 3: Monitoring Dye Degradation
The efficiency of the photocatalytic process is typically monitored by measuring the decolorization (disappearance of the parent dye molecule) and mineralization (conversion of organic carbon to CO₂).
Equipment:
-
UV-Vis Spectrophotometer
-
Total Organic Carbon (TOC) Analyzer (optional, for mineralization studies)
-
High-Performance Liquid Chromatography (HPLC) (optional, for identifying intermediate products)[7]
Procedure:
-
Decolorization Measurement (UV-Vis Spectroscopy):
-
Determine the maximum absorbance wavelength (λ_max) of the target dye (for Reactive Black 5, λ_max is approximately 597 nm).[8]
-
Measure the absorbance of each filtered sample at λ_max using the UV-Vis spectrophotometer.
-
The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance at t=0 and Aₜ is the absorbance at time t.
-
-
Mineralization Measurement (TOC Analysis):
-
Measure the TOC content of the filtered samples at the beginning and end of the experiment.
-
The mineralization efficiency (%) is calculated as: Mineralization Efficiency (%) = [(TOC₀ - TOC_f) / TOC₀] × 100 Where TOC₀ is the initial Total Organic Carbon and TOC_f is the final TOC.
-
Data Presentation: Degradation of Reactive Black 5
The following tables summarize typical quantitative data for the photocatalytic degradation of Reactive Black 5 (RB5) using TiO₂. These values serve as a reference for optimizing the degradation of other reactive azo dyes.
Table 1: Effect of Key Operating Parameters on RB5 Degradation Efficiency
| Parameter | Range Studied | Optimal Value/Trend | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| Initial pH | 2.6 - 11.0 | Lower pH (acidic) is generally favorable. | ~99% at pH 3 | [5][9] |
| TiO₂ Loading | 0.05 - 1.5 g/L | Increases up to an optimum, then decreases. | >95% at 0.5 - 1.0 g/L | [4][5][6] |
| Initial Dye Conc. | 20 - 120 mg/L | Efficiency decreases as concentration increases. | ~99% at 50 mg/L |[5][9] |
Note: The decrease in efficiency at very high catalyst loading is due to light scattering and particle agglomeration, which reduces the active surface area.[10]
Table 2: Kinetic Data for RB5 Photocatalytic Degradation
| Kinetic Model | Rate Constant (k) | Correlation Coefficient (R²) | Experimental Conditions | Reference |
|---|---|---|---|---|
| Pseudo-First-Order | 0.0108 min⁻¹ | 0.9647 | 0.7 wt.% Mg-doped TiO₂; 300°C calcination | [11] |
| Pseudo-First-Order | Varies with conditions | > 0.95 | Commercial TiO₂; varied pH, catalyst dose |[12] |
The degradation of many dyes, including RB5, often follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model.[11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for photocatalytic dye degradation.
Mechanism of TiO₂ Photocatalysis
Caption: Mechanism of azo dye degradation by TiO₂ photocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of reactive black 5 in aqueous solutions: Effect of operating conditions and coupling with ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of Reactive Black 8 in UV/TiO2 /H2O2 system: Optimization and modeling using a response surface methodology (RSM) | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. redalyc.org [redalyc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Adsorption of Reactive Black Dyes onto Activated Carbon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive dyes, such as Reactive Black 39, are widely used in the textile industry and are a significant source of water pollution due to their complex aromatic structures and poor biodegradability.[1] Activated carbon has been demonstrated to be a highly effective adsorbent for the removal of these dyes from aqueous solutions due to its high surface area and porous structure.[2] This document provides detailed protocols for studying the adsorption of reactive black dyes onto activated carbon, including methodologies for kinetic, isotherm, and thermodynamic investigations.
Experimental Protocols
Materials and Reagents
-
Adsorbate: Reactive Black 5 (or this compound)
-
Adsorbent: Commercial activated carbon (or laboratory-prepared activated carbon)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Deionized water.
Preparation of Adsorbent and Adsorbate Solutions
-
Adsorbent Preparation: Dry the activated carbon in an oven at 105°C for 24 hours to remove any moisture content. Store the dried activated carbon in a desiccator until use.
-
Adsorbate Stock Solution: Prepare a stock solution of the reactive black dye (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye powder in deionized water.
-
Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.
Batch Adsorption Experiments
Batch adsorption studies are performed to evaluate the effects of various parameters on the adsorption process.
-
Effect of pH:
-
Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume (e.g., 100 mL) of a known initial dye concentration.
-
Adjust the pH of the solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
-
Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature for a predetermined time until equilibrium is reached.
-
Separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the final dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of the dye.
-
-
Effect of Adsorbent Dose:
-
Vary the amount of activated carbon (e.g., 0.05 g to 0.5 g) added to flasks containing a fixed volume and concentration of the dye solution at the optimal pH.
-
Agitate the flasks until equilibrium is reached.
-
Analyze the final dye concentration as described above.
-
-
Effect of Initial Dye Concentration and Contact Time (Kinetics):
-
Add a fixed amount of activated carbon to flasks containing a fixed volume of dye solutions with varying initial concentrations (e.g., 50, 100, 150, 200 mg/L) at the optimal pH.
-
Agitate the flasks and withdraw aliquots at different time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes).
-
Analyze the dye concentration in each aliquot.
-
-
Effect of Temperature (Thermodynamics):
-
Perform batch adsorption experiments at different temperatures (e.g., 25°C, 35°C, 45°C) with varying initial dye concentrations at the optimal pH and adsorbent dose.
-
Agitate the flasks until equilibrium is reached.
-
Analyze the final dye concentration.
-
Data Presentation
Adsorption Kinetics
The kinetic data is often analyzed using pseudo-first-order and pseudo-second-order models. The adsorption of reactive dyes on activated carbon typically follows the pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step.[2][3]
Table 1: Comparison of Kinetic Model Parameters for Reactive Black 5 Adsorption.
| Kinetic Model | Parameters | Values |
|---|---|---|
| Pseudo-First-Order | qe (exp) (mg/g) | Varies with initial concentration |
| k1 (1/min) | Varies | |
| R² | Generally < 0.98 | |
| Pseudo-Second-Order | qe (cal) (mg/g) | Closely matches qe (exp) |
| k2 (g/mg·min) | Varies |
| | R² | Generally > 0.99[4] |
Adsorption Isotherms
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the solid phase. The Langmuir and Freundlich models are commonly used.
Table 2: Isotherm Model Parameters for Reactive Black 5 Adsorption.
| Isotherm Model | Parameters | Description |
|---|---|---|
| Langmuir | q_max (mg/g) | Maximum monolayer adsorption capacity[5] |
| K_L (L/mg) | Langmuir constant related to the energy of adsorption | |
| R² | Correlation coefficient | |
| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | Freundlich constant related to adsorption capacity[3] |
| n | Adsorption intensity |
| | R² | Correlation coefficient |
The fit of the isotherm model can vary depending on the specific activated carbon and experimental conditions. For instance, some studies report that the Freundlich isotherm better describes the equilibrium data for reactive dyes on activated carbon.[3]
Thermodynamic Parameters
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insights into the nature of the adsorption process. The adsorption of reactive dyes onto activated carbon is often found to be a spontaneous and endothermic process.[3][4]
Table 3: Thermodynamic Parameters for Reactive Black 5 Adsorption.
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 298 | Negative values indicating spontaneity | Positive value indicating endothermic nature[4] | Positive value indicating increased randomness |
| 308 | More negative |
| 318 | Even more negative | | |
Mandatory Visualization
Caption: Experimental workflow for the adsorption study.
Caption: Logical steps in the adsorption mechanism.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 3. Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera [scirp.org]
- 4. Influence of Ionic Strength and Temperature on the Adsorption of Reactive Black 5 Dye by Activated Carbon: Kinetics, Mechanisms and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Black dye adsorption/desorption onto different adsorbents: effect of salt, surface chemistry, pore size and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biodegradation of Reactive Black 39 by Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biodegradation of the azo dye Reactive Black 39 (RB39) using the bacterium Pseudomonas aeruginosa. This document is intended to serve as a practical guide for researchers in environmental microbiology, biotechnology, and related fields who are investigating the bioremediation of textile industry effluents.
Introduction
Reactive dyes, such as this compound, are widely used in the textile industry due to their vibrant colors and excellent colorfastness. However, a significant portion of these dyes is lost during the dyeing process and released into industrial wastewater, posing a considerable environmental threat due to their complex aromatic structure and low biodegradability. Pseudomonas aeruginosa, a versatile and robust bacterium, has demonstrated significant potential for the decolorization and degradation of various azo dyes, including RB39. The primary mechanism of this biodegradation is the enzymatic cleavage of the azo bond (–N=N–) by azoreductase, an enzyme produced by the bacterium. This initial step leads to the formation of less colored and often less toxic aromatic amines, which can be further mineralized.
Data Presentation
The efficiency of this compound biodegradation by Pseudomonas aeruginosa is influenced by several physicochemical parameters. The following tables summarize the quantitative data on the decolorization of RB39 under various experimental conditions.
Table 1: Effect of Initial Dye Concentration on Decolorization of this compound
| Initial Dye Concentration (mg/L) | Yeast Extract (g/L) | Temperature (°C) | Time (hours) | Decolorization Efficiency (%) |
| 20 | 0.5 | 25 | 144 | 100 |
| 100 | 2 | 25 | 144 | 90 |
Data sourced from Balci, 2015.
Table 2: Optimal Conditions for this compound Decolorization
| Parameter | Optimal Value |
| Temperature | 30°C |
| pH | 7.0 |
| Yeast Extract | 2 g/L (for 100 mg/L dye) |
Data sourced from Balci, 2015.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biodegradation of this compound by Pseudomonas aeruginosa.
Protocol 1: Isolation and Culturing of Pseudomonas aeruginosa
Objective: To isolate and cultivate Pseudomonas aeruginosa from environmental samples for use in biodegradation studies.
Materials:
-
Environmental sample (e.g., textile effluent, contaminated soil)
-
Cetrimide Agar (for selective isolation)
-
Nutrient Broth (for cultivation)
-
Sterile petri dishes, inoculation loops, and flasks
-
Incubator
Procedure:
-
Isolation:
-
Prepare serial dilutions of the environmental sample in sterile saline solution.
-
Plate the dilutions onto Cetrimide Agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Identify potential Pseudomonas aeruginosa colonies based on their characteristic morphology and pigmentation.
-
-
Purification:
-
Select a single, well-isolated colony and streak it onto a fresh Nutrient Agar plate to obtain a pure culture.
-
Incubate at 37°C for 24 hours.
-
-
Cultivation:
-
Inoculate a single colony from the pure culture into a flask containing Nutrient Broth.
-
Incubate at 37°C with shaking at 150 rpm for 18-24 hours to obtain a sufficient bacterial biomass for the biodegradation experiments.
-
Protocol 2: Biodegradation (Decolorization) Assay
Objective: To determine the efficiency of Pseudomonas aeruginosa in decolorizing this compound.
Materials:
-
Pseudomonas aeruginosa culture
-
This compound stock solution
-
Minimal Salt Medium (MSM)
-
Yeast extract
-
Sterile flasks or test tubes
-
Incubator shaker
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Inoculum:
-
Centrifuge the overnight culture of P. aeruginosa at 6000 rpm for 10 minutes.
-
Wash the cell pellet with sterile saline solution and resuspend it in fresh MSM to a desired optical density (e.g., OD600 of 1.0).
-
-
Experimental Setup:
-
In a sterile flask, combine MSM, the desired concentration of this compound, and yeast extract as a co-substrate.
-
Inoculate the medium with the prepared P. aeruginosa inoculum.
-
Prepare a control flask without the bacterial inoculum.
-
Incubate the flasks under static or shaking conditions at the desired temperature (e.g., 30°C).
-
-
Measurement of Decolorization:
-
At regular time intervals, withdraw an aliquot of the culture medium.
-
Centrifuge the aliquot at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax).
-
Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 3: Analysis of Biodegradation Products by FTIR
Objective: To identify changes in the functional groups of this compound following biodegradation by Pseudomonas aeruginosa.
Materials:
-
Degraded and control samples from the decolorization assay
-
Ethyl acetate
-
Rotary evaporator
-
FTIR spectrometer
Procedure:
-
Extraction of Metabolites:
-
After complete decolorization, centrifuge the culture medium to remove bacterial cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Concentrate the organic phase using a rotary evaporator.
-
-
FTIR Analysis:
-
Prepare a KBr pellet of the dried extract.
-
Analyze the sample using an FTIR spectrometer in the range of 4000-400 cm-1.
-
Compare the FTIR spectrum of the degraded sample with that of the original dye to identify changes in functional groups, such as the disappearance of the azo bond peak.
-
Visualizations
The following diagrams illustrate the key processes involved in the biodegradation of this compound by Pseudomonas aeruginosa.
Application Notes and Protocols for the Oxidation of Reactive Black 39 using Fenton and Photo-Fenton Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the degradation of the azo dye Reactive Black 39 (RB39) using Fenton and photo-Fenton oxidation processes. The information is intended to guide researchers in setting up and conducting experiments to effectively decolorize and mineralize this recalcitrant dye.
Introduction to Fenton and Photo-Fenton Oxidation
Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) under acidic conditions. The photo-Fenton process enhances the degradation efficiency by utilizing ultraviolet (UV) or visible light to promote the regeneration of Fe²⁺ from ferric ions (Fe³⁺), thereby accelerating the production of hydroxyl radicals. These processes are particularly effective for the treatment of textile effluents containing synthetic dyes like this compound, which are often resistant to conventional biological treatment methods.
Key Applications
-
Wastewater Treatment: Decolorization and mineralization of textile industry effluents containing azo dyes.
-
Environmental Remediation: Degradation of persistent organic pollutants in contaminated water sources.
-
Organic Synthesis: As a powerful oxidizing agent for specific chemical transformations.
Data Presentation
The following tables summarize quantitative data from studies on the degradation of Reactive Black dyes (including Reactive Black 5 and Reactive Black B, which are structurally similar to this compound) using Fenton and photo-Fenton processes. These data highlight the influence of key experimental parameters on the efficiency of the processes.
Table 1: Fenton Oxidation of Reactive Black Dyes
| Initial Dye Conc. (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mg/L) | pH | Reaction Time (min) | Decolorization Efficiency (%) | COD/TOC Removal (%) | Reference |
| 200 | 30 | 300 | 3 | 25 | 99.32 | 60 (COD) | [1] |
| 100 | 100 | 400 | 3 | Not Specified | 99 | 71 (COD) | [2] |
| 200 | 225 | 1000 | 3 | Not Specified | >99 | 84 (COD) | [2] |
| 120 | 25 | 240 | 2.5 | Not Specified | >99 | Not Specified | [3] |
| ~35 (1.0 x 10⁻⁴ mol/L) | ~8.4 (1.5 x 10⁻⁴ mol/L) | ~25 (7.3 x 10⁻⁴ mol/L) | 3 | Not Specified | 97.5 | 21.6 (TOC) | [4] |
| 200 | 5 | 100 | 3 | ~7.5 | ~80 | Not Specified | [5] |
Table 2: Photo-Fenton Oxidation of Reactive Black Dyes
| Initial Dye Conc. (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mg/L) | pH | Reaction Time (min) | Decolorization Efficiency (%) | COD/TOC Removal (%) | Reference |
| ~35 (1.0 x 10⁻⁴ mol/L) | ~8.4 (1.5 x 10⁻⁴ mol/L) | ~25 (7.3 x 10⁻⁴ mol/L) | 3 | Not Specified | 98.1 | 46.4 (TOC) | [4] |
| 100 | Not Specified (Immobilized) | 63.75 | 5.5 | 300 | 100 | 91.2 (Degradation) | [6] |
| 200 | 2 | 100 | 3 | ~5 | ~80 | Not Specified | [5] |
| 50 | 0.05 mmol/L | 2.0 mmol/L | <3.5 | 20 | 94 | Not Specified | [7] |
| Not Specified | 1.79 mM | 73.5 mM | 3 | 120 | Not Specified | 76.3 (COD) | [8] |
Experimental Protocols
The following are detailed protocols for conducting Fenton and photo-Fenton oxidation of this compound.
Protocol 1: Fenton Oxidation of this compound
1. Materials and Reagents:
-
This compound dye
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄) (e.g., 1 M)
-
Sodium hydroxide (B78521) (NaOH) (e.g., 1 M)
-
Deionized water
-
Beakers or reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
2. Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 g/L) in deionized water.
-
Prepare a stock solution of FeSO₄·7H₂O (e.g., 10 g/L) in deionized water. Acidify slightly with a few drops of H₂SO₄ to prevent oxidation of Fe²⁺.
-
Prepare working solutions of H₂SO₄ and NaOH for pH adjustment.
-
-
Reaction Setup:
-
In a beaker or reaction vessel, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial dye concentration (e.g., 100 mg/L).
-
Place the beaker on a magnetic stirrer and begin stirring.
-
-
pH Adjustment:
-
Measure the initial pH of the dye solution.
-
Adjust the pH to the desired acidic level (typically pH 3) by adding 1 M H₂SO₄ dropwise while monitoring with the pH meter.
-
-
Initiation of Fenton Reaction:
-
Add the required volume of the FeSO₄·7H₂O stock solution to achieve the desired Fe²⁺ concentration (e.g., 50 mg/L).
-
Add the required volume of the 30% H₂O₂ solution to achieve the desired concentration (e.g., 200 mg/L). This step marks the beginning of the reaction (t=0).
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron catalyst and stops the generation of hydroxyl radicals.
-
Centrifuge or filter the sample to remove the precipitated iron hydroxide.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax) using a spectrophotometer. The λmax for similar dyes is around 597 nm, but it is advisable to determine the specific λmax for RB39.
-
Calculate the decolorization efficiency using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
For mineralization analysis, measure the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) of the samples according to standard methods.[2]
-
Protocol 2: Photo-Fenton Oxidation of this compound
1. Materials and Reagents:
-
Same as for Fenton Oxidation.
-
UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator.
-
Photoreactor (a reaction vessel that allows for UV irradiation).
2. Procedure:
-
Prepare Stock Solutions and Reaction Setup:
-
Follow steps 1 and 2 from the Fenton Oxidation protocol. The reaction vessel should be suitable for irradiation (e.g., quartz or borosilicate glass).
-
-
pH Adjustment:
-
Follow step 3 from the Fenton Oxidation protocol to adjust the pH to the optimal acidic range (typically pH 3).
-
-
Initiation of Photo-Fenton Reaction:
-
Position the UV lamp to irradiate the solution in the photoreactor.
-
Add the required volume of the FeSO₄·7H₂O stock solution.
-
Turn on the UV lamp.
-
Add the required volume of the 30% H₂O₂ solution. This marks the beginning of the reaction (t=0).
-
-
Sampling and Analysis:
-
Follow step 5 from the Fenton Oxidation protocol to collect, quench, and analyze the samples at regular time intervals.
-
Mandatory Visualizations
Fenton and Photo-Fenton Reaction Pathway
Caption: Fenton and Photo-Fenton reaction pathway for dye degradation.
Experimental Workflow
Caption: Experimental workflow for Fenton and Photo-Fenton oxidation.
References
- 1. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 2. researchgate.net [researchgate.net]
- 3. deswater.com [deswater.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. upcommons.upc.edu [upcommons.upc.edu]
Application Notes and Protocols for Ozonation of Reactive Black 39 Effluent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 39 (RB-39) is a diazo anionic dye extensively used in the textile industry. Due to its complex aromatic structure and high solubility in water, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Ozonation, an advanced oxidation process (AOP), has emerged as a promising technology for the effective degradation of recalcitrant dyes like RB-39. This document provides detailed application notes and protocols for the ozonation of RB-39 effluent, based on available scientific literature.
Note: Specific experimental data for the ozonation of this compound is limited in publicly available literature. The following protocols and data are primarily based on studies of the closely related and structurally similar diazo dye, Reactive Black 5 (RB-5). Researchers should consider these protocols as a starting point and optimize the parameters for their specific this compound effluent.
Principle of Ozonation
Ozone (O₃) is a powerful oxidizing agent that can degrade complex organic molecules through two primary mechanisms:
-
Direct Oxidation: Molecular ozone directly reacts with the chromophoric groups of the dye molecule, primarily the azo bonds (-N=N-), leading to decolorization.
-
Indirect Oxidation: In aqueous solutions, particularly at alkaline pH, ozone decomposes to form highly reactive hydroxyl radicals (•OH). These radicals are non-selective and potent oxidizing agents that can mineralize the dye into simpler, less harmful organic compounds, and ultimately to CO₂, H₂O, and inorganic ions.
Experimental Protocols
Materials and Equipment
-
Ozone Generator: Capable of producing a stable ozone concentration from an oxygen or dry air feed.
-
Reaction Vessel: A gas-washing bottle or a bubble column reactor with a gas diffuser for efficient ozone dispersion.
-
Ozone Destructor: To safely decompose residual ozone in the off-gas.
-
Analytical Instruments:
-
UV-Vis Spectrophotometer for measuring color removal.
-
Total Organic Carbon (TOC) Analyzer.
-
Chemical Oxygen Demand (COD) analysis setup.
-
pH meter.
-
-
Reagents:
-
This compound dye.
-
Deionized water.
-
Sodium hydroxide (B78521) (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment.
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) for quenching residual ozone in samples before analysis.
-
General Ozonation Procedure
-
Prepare the Dye Solution: Prepare a stock solution of this compound in deionized water to the desired concentration (e.g., 50-200 mg/L).
-
Set up the Reactor: Fill the reaction vessel with a known volume of the dye solution.
-
Adjust pH: Adjust the initial pH of the solution to the desired level using NaOH or H₂SO₄.
-
Start Ozonation: Start the ozone generator and bubble the ozone gas through the solution at a constant flow rate.
-
Collect Samples: Withdraw samples at regular time intervals.
-
Quench Residual Ozone: Immediately add a small amount of sodium thiosulfate solution to each sample to stop the ozonation reaction.
-
Analyze Samples: Analyze the samples for color removal (absorbance at λmax of RB-39), COD, and TOC.
Data Presentation
The following tables summarize quantitative data from studies on the ozonation of Reactive Black 5, which can be used as a reference for the expected performance with this compound.
Table 1: Effect of pH on Reactive Black 5 Decolorization and COD Removal by Ozonation
| pH | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |
| 3 | ~70 | ~30 | [1][2] |
| 7 | >90 | ~50 | [1][2] |
| 9 | >95 | ~65 | [1][2] |
| 11 | Nearly 100 | ~70 | [3] |
Table 2: Effect of Ozone Dosage on Reactive Black 5 Decolorization
| Ozone Dosage (mg/min) | Decolorization Efficiency (%) after 60 min | Reference |
| 1.16 | ~40 | [4] |
| 3.81 | ~60 | [4] |
| 18.79 | >80 | [4] |
| 40.88 | >95 | [4] |
Table 3: Effect of Initial Dye Concentration on Ozonation Efficiency (RB-5)
| Initial Concentration (mg/L) | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |
| 50 | >95 | ~77 | [1][4] |
| 100 | ~90 | ~60 | [4] |
| 200 | ~85 | ~50 | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the ozonation of this compound effluent.
Proposed Degradation Pathway
Caption: Proposed degradation pathway of this compound during ozonation.
Key Considerations and Troubleshooting
-
pH: The pH of the effluent is a critical parameter. Higher pH values generally lead to faster degradation due to the increased production of hydroxyl radicals. However, this also increases the rate of ozone auto-decomposition, which may reduce ozone utilization efficiency. The optimal pH should be determined experimentally.
-
Ozone Dosage: Increasing the ozone dosage generally enhances the degradation rate. However, an excessive dosage may not be cost-effective. The optimal dosage depends on the initial dye concentration and the desired level of treatment.
-
Mass Transfer: Efficient mass transfer of ozone from the gas phase to the liquid phase is crucial for the overall process efficiency. The use of fine bubble diffusers and adequate mixing can improve mass transfer.
-
Interference from Other Substances: Textile effluents often contain other organic and inorganic substances (e.g., salts, surfactants) that can compete for ozone and hydroxyl radicals, potentially reducing the efficiency of dye degradation.
-
Toxicity of Byproducts: While ozonation can effectively decolorize the effluent, intermediate degradation products may sometimes be more toxic than the parent dye. It is advisable to conduct toxicity assays on the treated effluent to ensure its environmental safety.
Conclusion
Ozonation is a highly effective method for the decolorization and degradation of this compound from textile effluents. The efficiency of the process is influenced by several factors, including pH, ozone dosage, and initial dye concentration. The provided protocols and data, primarily based on the analogous dye Reactive Black 5, offer a solid foundation for researchers to develop and optimize their ozonation treatment for this compound. Further research focusing specifically on this compound is encouraged to refine these protocols and to better understand its degradation kinetics and byproducts.
References
Application of Reactive Black 39 in Cotton and Cellulose Fiber Dyeing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 39, a multifunctional azo dye, is a significant colorant used in the textile industry for achieving deep black shades on cotton and other cellulosic fibers. Its popularity stems from the formation of a strong, covalent bond with the fiber, resulting in excellent wash fastness and overall good color retention.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in dyeing cotton and cellulose-based materials, targeting a scientific audience.
Chemical and Physical Properties
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 205071 |
| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ |
| Molecular Weight | 1021.16 g/mol |
| Molecular Structure | Double azo class |
| Color | Blue and Black |
Source: World Dye Variety[3]
Data Presentation: Performance Characteristics of this compound
The following table summarizes the available quantitative data on the performance of this compound on cellulosic fibers.
| Performance Parameter | Test Method | Result/Rating |
| Light Fastness | ISO | 6-7 |
| Oxygen Bleaching (Fading) | ISO | 5 |
| Oxygen Bleaching (Stain) | ISO | 5 |
| Perspiration Fastness (Fading) | ISO | 5 |
| Perspiration Fastness (Stain) | ISO | 4 |
| Soaping (Fading) | ISO | 5 |
| Soaping (Stain) | ISO | 4 |
Source: World Dye Variety[3]
Experimental Protocols
Two primary methods for the application of this compound to cotton and cellulose (B213188) fibers are the exhaust dyeing method and the cold pad-batch method.
Exhaust Dyeing Method (Hot Brand Reactive Dyes)
This method is suitable for dyeing medium to heavy fabrics and provides good migration and penetration of the dye.[4]
Materials and Reagents:
-
Cotton/Cellulose fabric
-
This compound dye
-
Wetting agent (e.g., 1 g/L)
-
Sequestering agent
-
Lubricant
-
Anti-foaming agent
-
Glauber's salt (Sodium Sulfate) or Common Salt (Sodium Chloride)
-
Soda ash (Sodium Carbonate)
-
Acetic acid (for neutralization)
-
Soap (for washing off)
Equipment:
-
Laboratory dyeing machine (e.g., IR dyer)
-
Beakers and graduated cylinders
-
Heating and stirring apparatus
-
pH meter
Protocol:
-
Dye Bath Preparation:
-
Set the dye bath with the required amount of water at room temperature.
-
Add wetting agent, sequestering agent, lubricant, and anti-foaming agent to the bath.
-
Introduce the pre-wetted cotton fabric into the bath.
-
Separately, prepare a stock solution of this compound by pasting the dye powder with a small amount of cold water and then dissolving it in hot water (around 50°C).[5][6]
-
-
Dyeing Procedure:
-
Add the dissolved dye solution to the dye bath at 40°C.
-
Begin adding the required amount of Glauber's salt or common salt in portions over a period of 20-30 minutes to aid in the exhaustion of the dye onto the fiber.[4][7]
-
Add the required amount of soda ash to the dye bath to raise the pH to approximately 11, which initiates the fixation of the dye to the fiber.[7]
-
Continue the dyeing process at this temperature for 30-60 minutes, depending on the desired shade depth.[4][6]
-
After the dyeing time is complete, cool the dye bath to 60°C and drain the liquor.
-
-
After-treatment (Washing Off):
-
Rinse the dyed fabric with hot water for 10 minutes.
-
Neutralize the fabric with a 1% acetic acid solution at 50°C for 10 minutes.[4][7]
-
Wash the fabric with a 1 g/L soap solution at or near boiling for 10-15 minutes to remove any unfixed dye.[5][7]
-
Rinse the fabric thoroughly with hot water followed by a cold water rinse.[7]
-
Dry the fabric.
-
Typical Recipe for Exhaust Dyeing (Hot Brand):
| Component | Concentration |
| This compound | 1-2% (on weight of fabric) |
| Salt (NaCl or Na₂SO₄) | 60 g/L |
| Soda Ash (Na₂CO₃) | 15 g/L |
| Wetting Agent | 1 g/L |
| Liquor Ratio | 1:20 |
| Temperature | 80-85°C |
| Time | 30-60 minutes |
Source: Textile Sphere[6]
Cold Pad-Batch (CPB) Dyeing Method
This semi-continuous process is known for its efficiency in terms of energy, water, and chemical consumption.[8]
Materials and Reagents:
-
Cotton/Cellulose fabric
-
This compound dye
-
Urea (B33335) (optional, to aid solubility)[8]
-
Wetting agent
-
Alkali (e.g., Soda Ash, Caustic Soda, or Sodium Silicate)[9][10]
Equipment:
-
Padding mangle
-
Batching station
-
Washing range
Protocol:
-
Padding Liquor Preparation:
-
Prepare the dye solution by dissolving this compound and urea (if used) in water. The temperature of the dye solution should be maintained between 20-25°C.[9][11]
-
In a separate container, prepare the alkali solution.
-
Just before starting the padding process, mix the dye and alkali solutions. The typical ratio of dye solution to alkali solution is 4:1.[9]
-
-
Padding and Batching:
-
Pass the prepared cotton fabric through the padding mangle containing the dye liquor. The fabric immersion time should be 1-2 seconds.[9]
-
Adjust the nip pressure of the padder to achieve a wet pick-up of 60-70% for cotton.[5][9]
-
Immediately after padding, batch the fabric onto a roller, ensuring it is free of creases.
-
Wrap the batched fabric with polyethylene film to prevent evaporation and drying.
-
-
Fixation (Batching):
-
Washing Off:
Typical Recipe for Cold Pad-Batch Dyeing:
| Component | Concentration |
| This compound | As per desired shade |
| Soda Ash | 20 g/L |
| Caustic Soda | 2.5 - 8 g/L (depending on shade) |
| Wetting Agent | 1-2 g/L |
| Padding Temperature | 20-25°C |
| Batching Time | 16-24 hours |
Source: Hilaris Publisher, Scribd[10][12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Exhaust Dyeing of Cotton with this compound.
Caption: Workflow for Cold Pad-Batch Dyeing of Cotton with this compound.
Caption: Chemical Reaction of this compound with Cellulose Fiber.
References
- 1. fsw.cc [fsw.cc]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. textiletrainer.com [textiletrainer.com]
- 5. vipulorganics.com [vipulorganics.com]
- 6. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. cottoninc.com [cottoninc.com]
- 9. sozal.com.tr [sozal.com.tr]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Reactive Black 39 Decolorization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the decolorization of the azo dye Reactive Black 39. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for microbial decolorization of this compound?
A1: For the microbial decolorization of reactive black dyes, a neutral to slightly alkaline pH is generally optimal. Studies on bacterial strains have shown the highest decolorization efficiency for Reactive Black dyes to be in the pH range of 7.0 to 8.0.[1] For instance, the optimal pH for the decolorization of Reactive Black 5 by Bacillus albus DD1 was found to be between 7.0 and 9.0.[2]
Q2: How does pH affect enzymatic decolorization of this compound?
A2: The optimal pH for enzymatic decolorization is highly dependent on the specific enzyme being used. For example, a laccase-like enzyme from Coriolopsis gallica showed maximum decolorization of Reactive Black 5 at a pH of 4.2.[3] In contrast, a fungal peroxidase from Coprinus Cinereus was most effective at a pH of 8.0 for the same dye.[4] It is crucial to determine the optimal pH for your specific enzyme to maximize decolorization efficiency.
Q3: What is the recommended pH for the decolorization of this compound using Advanced Oxidation Processes (AOPs)?
A3: Advanced Oxidation Processes, such as the Fenton and photo-Fenton reactions, are most effective under acidic conditions. For the decolorization of Reactive Black 5, the optimal pH for both Fenton and photo-Fenton processes was found to be 3.0.[5] Maintaining an acidic pH is critical to prevent the precipitation of iron hydroxides, which would inhibit the reaction.
Q4: Can the initial pH of the medium change during the decolorization process?
A4: Yes, the pH of the medium can change during microbial and enzymatic decolorization. Microbial metabolism can produce acidic or basic byproducts, leading to a shift in pH. It is advisable to use a buffered medium or monitor and adjust the pH periodically to maintain optimal conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low decolorization efficiency | - Suboptimal pH.- Incorrect temperature.- Insufficient co-substrate (for microbial methods).- Enzyme inhibition.- High dye concentration. | - Adjust the pH to the optimal range for your chosen method (neutral/alkaline for bacteria, acidic for Fenton, enzyme-specific for enzymatic).- Optimize the temperature; for many bacteria, this is around 32-40°C.[1][2]- Supplement the medium with a suitable carbon source like yeast extract for microbial decolorization.[1]- Check for potential inhibitors in your dye solution or medium.- Reduce the initial dye concentration, as high concentrations can be toxic to microorganisms.[2] |
| Inconsistent results between experiments | - Fluctuation in pH during the experiment.- Variation in inoculum size or enzyme activity.- Inconsistent mixing. | - Use a buffered solution or regularly monitor and adjust the pH.- Standardize the inoculum size or enzyme concentration in each experiment.- Ensure consistent agitation or stirring throughout the experiment. |
| No decolorization observed | - Inactive microbial culture or enzyme.- Presence of toxic substances in the dye solution.- Incorrect experimental setup (e.g., aerobic conditions for anaerobic bacteria). | - Verify the viability of your microbial culture or the activity of your enzyme.- Analyze the composition of your dye solution for potential toxins.- Ensure your experimental conditions match the requirements of the decolorizing agent (e.g., static vs. shaking culture). |
| Color reappears after initial decolorization | - Abiotic reduction followed by re-oxidation.- Incomplete degradation of the dye molecule. | - Ensure complete biological degradation of the chromophore.- Analyze the degradation products to confirm complete breakdown of the azo bond. |
Data Summary: Optimal pH for Reactive Black Decolorization
The following table summarizes the optimal pH conditions for the decolorization of Reactive Black dyes using various methods. Note that much of the detailed research has been conducted on Reactive Black 5, a closely related dye, and these conditions are expected to be a good starting point for optimizing this compound decolorization.
| Decolorization Method | Organism/Enzyme/Process | Dye | Optimal pH | Decolorization Efficiency (%) | Reference |
| Microbial | Bacterial Strains | Reactive Black | 7.0 | >85 | [1] |
| Bacillus albus DD1 | Reactive Black 5 | 7.0 - 9.0 | ~73 | [2] | |
| Klebsiella pneumoniae & Bacillus tropicus | Reactive Dyes | 6.0 - 8.0 | 70-80 | [6] | |
| Enzymatic | Laccase-like (Coriolopsis gallica) | Reactive Black 5 | 4.2 | 82 | [3] |
| Peroxidase (Coprinus Cinereus) | Reactive Black 5 | 8.0 | 67 | [4] | |
| Advanced Oxidation | Fenton (H₂O₂/Fe²⁺) | Reactive Black 5 | 3.0 | >95 | [5] |
| Photo-Fenton (H₂O₂/Fe²⁺/UV) | Reactive Black 5 | 3.0 | ~100 | [5] |
Experimental Protocols
Microbial Decolorization of this compound
This protocol is a general guideline for the bacterial decolorization of this compound.
-
Preparation of Medium: Prepare a suitable growth medium, such as Nutrient Broth or a mineral salt medium (MSM), supplemented with a carbon source like yeast extract (e.g., 0.5% w/v).[1]
-
pH Adjustment: Adjust the initial pH of the medium to the desired value (e.g., 7.0, 7.5, 8.0) using sterile HCl or NaOH.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the decolorizing bacterial strain (e.g., 10% v/v).
-
Dye Addition: Add a sterile solution of this compound to the desired final concentration (e.g., 250 mg/L).[1]
-
Incubation: Incubate the cultures under the appropriate conditions (e.g., 32°C, static or shaking) for a defined period (e.g., 24-120 hours).[1][2]
-
Sampling and Analysis: At regular intervals, withdraw samples aseptically. Centrifuge the samples to pellet the cells and measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the extent of decolorization.
Enzymatic Decolorization of this compound
This protocol provides a general framework for enzymatic decolorization.
-
Buffer Preparation: Prepare a buffer solution at the optimal pH for the specific enzyme being used (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH).
-
Reaction Mixture: In a reaction vessel, combine the buffer, a stock solution of this compound to the desired final concentration, and any necessary mediators or co-factors.
-
Enzyme Addition: Initiate the reaction by adding the enzyme solution to the desired activity level.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a specified duration, with or without gentle agitation.
-
Measurement: Monitor the decolorization by measuring the decrease in absorbance of the reaction mixture at the dye's maximum wavelength.
Visualizations
References
- 1. omicsonline.org [omicsonline.org]
- 2. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of Decolorization of Reactive Black 5 by Enzymatic Method [jcst.icrc.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Decolorization of Reactive Dyes by Bacteria Isolated from Textile Dye-Contaminated Soil | Chittagong University Journal of Biological Sciences [banglajol.info]
Technical Support Center: Effect of Temperature on Reactive Black 39 Degradation Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the degradation kinetics of Reactive Black 39 (RB39), also commonly known as Reactive Black 5 (RB5).
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the degradation rate of this compound?
A1: In most degradation processes, such as those involving advanced oxidation processes (AOPs) or microbial action, an increase in temperature generally leads to an increased rate of degradation.[1][2] This is because higher temperatures provide the necessary activation energy for the chemical reactions to occur more frequently and with more energy, accelerating the breakdown of the dye's complex structure. However, for biological degradation, excessively high temperatures can inactivate the enzymes responsible for decolorization.[1]
Q2: My degradation reaction is not following the expected pseudo-first-order kinetics. What could be the issue?
A2: While the degradation of many dyes, including RB39, often follows a pseudo-first-order kinetic model, deviations can occur.[1][3] Several factors could be responsible:
-
Complex Reaction Mechanisms: The degradation process may involve multiple steps or competing reactions that do not fit a simple first-order model.
-
Adsorption Issues: If you are using a catalyst, the adsorption of the dye onto the catalyst surface might be the rate-limiting step, which may be better described by a pseudo-second-order model.[4]
-
pH Fluctuation: The pH of the solution can significantly impact the surface charge of catalysts and the stability of the dye, thereby affecting the reaction kinetics.[5][6] Ensure the pH is stable and optimized for your specific degradation method.
-
Inaccurate Data Measurement: Errors in measuring the dye concentration over time can lead to a poor fit. Ensure your analytical method, such as UV-Vis spectrophotometry, is properly calibrated and that samples are taken at appropriate time intervals.
Q3: How do I calculate the activation energy (Ea) for the degradation of RB39?
A3: The activation energy can be determined using the Arrhenius equation, which describes the relationship between the reaction rate constant (k) and temperature (T).[7][8] The linearized form of the Arrhenius equation is typically used:
ln(k) = ln(A) - (Ea / R) * (1/T)
Where:
-
k is the rate constant at a specific temperature.
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
To calculate Ea, you need to determine the rate constant (k) at several different temperatures. Then, plot ln(k) versus 1/T. The slope of the resulting line will be equal to -Ea/R, from which you can calculate the activation energy.[7][9]
Q4: The activation energy I calculated seems too high/low. What does this signify?
A4: The activation energy provides insight into the energy barrier of the reaction.
-
Low Activation Energy: A low Ea (e.g., < 40 kJ/mol) suggests that the reaction is not very sensitive to temperature and may be diffusion-controlled. In the context of RB39 degradation, a low Ea can indicate a highly efficient process.[10]
-
High Activation Energy: A high Ea indicates that the reaction rate is highly dependent on temperature. This is typical for reactions that require a significant amount of energy to break chemical bonds. Activation energies for thermal reactions are often in the range of 60 to 250 kJ/mol.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent degradation rates at the same temperature. | 1. Inconsistent initial dye concentration. 2. Fluctuations in the temperature of the reaction vessel. 3. Inconsistent mixing speed affecting mass transfer. 4. Degradation of reagents (e.g., H₂O₂ in Fenton processes). | 1. Prepare a single stock solution of the dye for all experiments. 2. Use a temperature-controlled water bath or reaction setup to maintain a constant temperature. 3. Ensure a consistent and adequate stirring speed throughout the experiment. 4. Prepare fresh reagent solutions for each experimental run. |
| Low overall degradation efficiency despite increasing temperature. | 1. Catalyst deactivation or poisoning. 2. pH of the solution is not optimal for the reaction at higher temperatures. 3. For biological methods, the temperature may be too high, leading to enzyme denaturation.[1] 4. Formation of inhibitory byproducts. | 1. Analyze the catalyst post-reaction to check for changes. Consider catalyst regeneration or using a fresh batch. 2. Monitor and adjust the pH of the solution throughout the experiment. 3. Determine the optimal temperature range for the specific microorganisms or enzymes being used. 4. Analyze the reaction mixture for intermediate products that might be inhibiting the degradation process. |
| Color of the solution disappears, but TOC (Total Organic Carbon) remains high. | The chromophore (the part of the molecule responsible for color) has been broken down, but the dye has not been fully mineralized into CO₂, H₂O, and inorganic ions. | 1. Extend the reaction time to allow for the degradation of intermediate aromatic compounds. 2. Increase the concentration of the oxidizing agent or catalyst. 3. Combine different degradation methods (e.g., photocatalysis with sonolysis) to enhance mineralization.[6] |
| Difficulty in obtaining a linear Arrhenius plot. | 1. Experimental errors in determining rate constants at different temperatures. 2. The reaction mechanism changes over the temperature range studied. 3. A limited number of data points (temperatures) were used. | 1. Repeat the experiments to ensure the reproducibility of the rate constants. 2. Consider if different reaction pathways are becoming dominant at different temperatures. 3. Conduct the experiment at a wider range of temperatures (at least 4-5 different temperatures) to improve the reliability of the plot. |
Quantitative Data Summary
The following tables summarize kinetic and thermodynamic data for the degradation of this compound (RB5) under various conditions.
Table 1: Pseudo-First-Order Rate Constants (k) for RB39 Degradation at Different Temperatures
| Degradation Method | Temperature (°C) | Temperature (K) | Rate Constant (k) | Reference |
| Microbial (Bacillus albus DD1) | 25 | 298 | 0.0264 s⁻¹ | [1] |
| Microbial (Bacillus albus DD1) | 30 | 303 | 0.0345 s⁻¹ | [1] |
| Microbial (Bacillus albus DD1) | 35 | 308 | 0.0486 s⁻¹ | [1] |
| Microbial (Bacillus albus DD1) | 40 | 313 | 0.0512 s⁻¹ | [1] |
| Microbial (Bacillus albus DD1) | 45 | 318 | 0.0523 s⁻¹ | [1] |
Table 2: Activation Energies and Thermodynamic Parameters for RB39 Degradation
| Degradation Method | Activation Energy (Ea) (kJ/mol) | Enthalpy (ΔH‡) (kJ/mol) | Entropy (ΔS‡) (kJ/mol·K) | Reference |
| Microbial (Bacillus albus DD1) | 27.95 | +20.80 | -0.1 | [1] |
| Microbial (Bacillus albus DD1) | 34.46 | +30.79 | -0.1 | [11] |
| Reduction by FeSiB powder | 43.06 | Not Reported | Not Reported | [10] |
| Oxidation by CaO₂ | 31.135 | +110.4 | Not Reported | [2] |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Photocatalytic Degradation of RB39
This protocol outlines a general procedure for studying the effect of temperature on the photocatalytic degradation of RB39 using a catalyst like TiO₂.
-
Preparation of RB39 Solution: Prepare a stock solution of RB39 (e.g., 100 mg/L) in deionized water.
-
Reaction Setup:
-
Place a known volume of the RB39 solution (e.g., 100 mL) into a temperature-controlled photoreactor.
-
Add a specific amount of the photocatalyst (e.g., 0.175 g/L of TiO₂).[5]
-
Use a water jacket or a circulating water bath to maintain the desired temperature (e.g., 25°C, 35°C, 45°C, 55°C).
-
Place a magnetic stirrer in the reactor to ensure the catalyst remains suspended.
-
-
Adsorption-Desorption Equilibrium: Stir the solution in the dark for a period (e.g., 30 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution (e.g., 3 mL).
-
Sample Analysis:
-
Immediately centrifuge or filter the sample to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of RB39 (λmax ≈ 597 nm) using a UV-Vis spectrophotometer.[10]
-
-
Data Analysis:
-
Calculate the concentration of RB39 at each time point using a pre-established calibration curve.
-
Plot ln(C₀/C) versus time (t), where C₀ is the initial concentration and C is the concentration at time t.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics, and the slope of the line is the rate constant (k).
-
-
Repeat for Different Temperatures: Repeat steps 2-7 for each desired temperature.
-
Activation Energy Calculation: Use the rate constants obtained at different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and calculate the activation energy.
Visualizations
Caption: Experimental workflow for determining the activation energy of RB39 photocatalytic degradation.
Caption: The relationship between temperature and reaction rate as described by the Arrhenius equation.
References
- 1. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. saltise.ca [saltise.ca]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Reactive Black 5 Azo Dye from Aqueous Solutions by a Combination of Reduction and Natural Adsorbents Processes [mdpi.com]
- 11. iwaponline.com [iwaponline.com]
Troubleshooting uneven dyeing with Reactive Black 39
Technical Support Center: Reactive Black 39 Dyeing
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of uneven dyeing (patchiness, streaks, shade variation) with this compound?
Uneven dyeing is typically a result of inconsistencies in one or more stages of the dyeing process. The most common root causes can be categorized as follows:
-
Improper Fabric Preparation: The leading cause of uneven dyeing is inadequate pre-treatment. If natural oils, waxes, sizing agents, or other impurities are not completely removed, they can act as a barrier, preventing uniform dye absorption.[1][2] This results in patches or lighter areas on the fabric.
-
Incorrect Dyeing Parameters: Deviations from the optimal conditions for temperature, pH, and salt concentration are major contributors. A temperature ramp rate that is too fast can cause the dye to "rush" onto the fabric surface before it can penetrate evenly.[1][3]
-
Poor Liquor Circulation: Inadequate movement of the dye liquor around the fabric, or vice-versa, leads to localized differences in dye concentration and temperature, causing uneven shades.[1][3] This can be due to machine malfunction, overloading, or fabric knotting.[2][4]
-
Improper Chemical Dosing: The rapid addition of salt or, more critically, alkali (like soda ash) can cause localized, premature fixation of the dye, leading to darker patches.[2][5]
-
Water Quality: The use of hard water containing metallic ions such as calcium, magnesium, or iron can lead to dye precipitation, resulting in spots and reduced color yield.[2][5]
Q2: How does salt concentration influence the evenness of dyeing?
Salt (an electrolyte, e.g., sodium chloride or sodium sulfate) is crucial for the exhaustion phase of reactive dyeing.[6] Cotton fibers and reactive dye molecules are both negatively charged in water, causing them to repel each other.[6][7] Salt neutralizes the negative charge on the fiber surface, reducing this repulsion and allowing the dye molecules to move closer to and be absorbed by the fiber.[8][9]
However, the concentration must be optimized. Insufficient salt will lead to poor dye exhaustion and pale shades. Conversely, excessive salt can increase the dye's affinity too much, hindering its ability to migrate and level out across the fabric, which can cause unevenness.[2]
Q3: What is the optimal temperature profile for dyeing with this compound?
Temperature plays a critical role in dye diffusion, reaction rate, and leveling.[10][11]
-
Initial Dyeing Temperature: The process typically starts at a lower temperature to allow for the even absorption and migration of the dye throughout the material.
-
Heating Rate (Ramp Rate): A slow, controlled heating rate (e.g., 1°C/min) is essential during the critical exhaustion phase to prevent the dye from fixing too quickly on the outer surfaces of the fabric.[1]
-
Fixation Temperature: For most monochlorotriazine/vinyl sulfone-based reactive dyes, including many black variants, the optimal fixation temperature is around 60°C.[12][13] Temperatures that are too high can accelerate dye hydrolysis (reaction with water instead of the fiber) and reduce the dye's directness, leading to a lower final color yield and potential for unevenness.[12][14]
Q4: What is the ideal pH for the different stages of the dyeing process?
Reactive dyeing is highly pH-dependent and occurs in two main stages:
-
Exhaustion/Adsorption: This stage is carried out under neutral or slightly acidic conditions.
-
Fixation: The covalent bond between the dye and the cellulose (B213188) fiber is formed under alkaline conditions. The optimal pH for fixation of most reactive dyes is between 10.5 and 11.0.[15] If the pH is too low, the fixation reaction will be incomplete. If it's too high, the rate of dye hydrolysis increases significantly, which reduces the fixation rate and can lead to poor wash fastness.[15][16]
Q5: Can an unevenly dyed batch of fabric be corrected?
Yes, correction is often possible, though it can be challenging. The primary methods involve:
-
Stripping: The partial or full removal of the dye from the fabric. This can be done using various chemical treatments. For reactive dyes, a mild stripping can be achieved by treating the fabric with caustic soda and a leveling agent at a high temperature.[17][18] For more aggressive stripping, a reducing agent like sodium hydrosulphite may be used.[17]
-
Re-dyeing: After stripping, the fabric is thoroughly rinsed and then re-dyed. It is almost always necessary to re-dye to a darker shade than the original target to effectively cover any remaining unevenness.[17]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving uneven dyeing issues.
Visual Diagnosis of the Defect
-
Identify the nature of the unevenness:
-
Patchy or Cloudy Appearance: Irregular, large areas of lighter or darker shades.[1]
-
Streaks or Stripes: Linear marks, often in the direction of fabric movement through the machine.
-
Side-to-Center Variation (Listing): The edges of the fabric are a different shade than the center.[19]
-
End-to-End Variation (Ending): The shade differs from the beginning to the end of the fabric roll.[19]
-
Specks or Spots: Small, localized dark spots.[19]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the root cause of uneven dyeing.
Caption: A logical workflow for diagnosing uneven dyeing.
Detailed Q&A Troubleshooting
If you suspect a PRE-TREATMENT issue:
-
Q: Was the absorbency of the prepared fabric checked?
-
Q: Was the pH of the fabric checked after pre-treatment?
If you suspect a DYEING PROCESS issue:
-
Q: How was the alkali (soda ash) added to the dyebath?
-
A: It was added all at once. Solution: Alkali should be added gradually over 10-15 minutes or via a dosing pump.[5] This ensures that fixation occurs evenly across all the dye that has been exhausted onto the fiber.
-
-
Q: What was the heating rate during the exhaustion phase?
-
A: The temperature was raised quickly to save time. Solution: Implement a controlled heating ramp, typically 1-1.5°C per minute.[1] This allows the dye to migrate and level out before the fixation temperature is reached.
-
-
Q: Was the dye solution filtered before being added to the machine?
If you suspect a MECHANICAL/OPERATIONAL issue:
-
Q: How was the machine loaded?
-
A: It was loaded to its maximum stated capacity. Solution: Overloading restricts fabric movement and prevents proper circulation of the dye liquor.[2] Reduce the batch size to allow the fabric to move freely.
-
-
Q: Did the machine stop at any point during the critical dosing or heating phases?
-
A: Yes, there was a brief power outage. Solution: Stoppages during critical phases will almost certainly lead to unevenness.[3] If a stop is unavoidable, the temperature should be lowered and the process ramped up again slowly after restarting.
-
Data Hub: Process Parameters
Table 1: Influence of Key Parameters on Dyeing Evenness
| Parameter | Low Value Effect | Optimal Range | High Value Effect | Citation |
| Temperature | Slow diffusion, poor penetration. | 60°C for fixation. | Increased hydrolysis, lower color yield, risk of rapid initial uptake. | [12][13][14] |
| pH (Fixation) | Incomplete dye-fiber reaction. | 10.5 - 11.0 | Rapid hydrolysis of the dye, reducing fixation efficiency. | [15][21] |
| Salt Conc. (g/L) | Low dye exhaustion, pale shades. | Varies by shade depth (e.g., 40-80 g/L for medium shades). | Reduced dye migration, risk of aggregation and unlevel dyeing. | [8][22] |
| Liquor Ratio | Higher color strength, but risk of poor circulation if too low. | e.g., 1:8 to 1:15 | Lower exhaustion, higher water and chemical consumption. | [19] |
Table 2: Typical Dyeing Recipe for Cotton (Exhaust Method)
| Component | Pale Shade (0.5%) | Medium Shade (2.0%) | Dark Shade (5.0%) | Citation |
| This compound | 0.5% (owf) | 2.0% (owf) | 5.0% (owf) | |
| Glauber's Salt (anhydrous) | 30 g/L | 60 g/L | 80 g/L | [8][23] |
| Soda Ash (Sodium Carbonate) | 10 g/L | 15 g/L | 20 g/L | [7] |
| Sequestering Agent | 1 g/L | 1 g/L | 1 g/L | [5] |
| Leveling Agent | 1 g/L | 1 g/L | 1 g/L | [3] |
| owf = on the weight of fabric |
Experimental Protocols
Protocol 1: Standard Pre-treatment of Cotton Fabric
-
Scouring: The primary goal is to remove natural waxes and impurities.
-
Prepare a bath with 2-3 g/L Caustic Soda (NaOH), 1-2 g/L non-ionic surfactant, and 1 g/L sequestering agent.
-
Treat the fabric at 95-100°C for 60 minutes.
-
Drain the bath, perform a hot rinse (>70°C), followed by a cold rinse.
-
-
Neutralization: Treat the fabric with 0.5-1.0 g/L Acetic Acid for 10 minutes to neutralize any residual alkali. The fabric surface pH should be between 7.0 and 7.5.[3]
-
Verification: Perform a water drop test to ensure adequate absorbency (<3 seconds).[1]
Protocol 2: Exhaust Dyeing with this compound
This protocol outlines the key stages of the dyeing process.
Caption: Key stages in the exhaust dyeing process.
-
Exhaustion:
-
Set the dyebath at 40°C. Add sequestering and leveling agents.
-
Add the fully dissolved and filtered dye solution. Run for 10 minutes.
-
Add the required amount of salt in two portions over 10-15 minutes.
-
Continue running for an additional 20 minutes to allow for dye migration and leveling.[14]
-
-
Fixation:
-
Post-Dyeing Wash-off:
-
Drain the dyebath and give the fabric a cold rinse to remove residual salt and alkali.
-
Neutralize the fabric with acetic acid.
-
Perform a "soaping" wash at or near boiling (95°C) with a suitable detergent to remove any unfixed (hydrolyzed) dye.[1] This step is critical for good wash and rub fastness.
-
Follow with several hot and cold rinses until the water runs clear.[20][24]
-
References
- 1. textileinfohub.com [textileinfohub.com]
- 2. youtube.com [youtube.com]
- 3. Uneven Dyeing: What Causes It? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Analysis Of The Causes Of Color Difference Caused By Reactive Dyes - News [colorfuldyes.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. textilelearner.net [textilelearner.net]
- 8. thaiscience.info [thaiscience.info]
- 9. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 10. What Role Does Temperature Play in Textile Dyeing Process? → Question [fashion.sustainability-directory.com]
- 11. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 12. Why Should The Dyeing Temperature Of Reactive Dyes Be Controlled At About 60°? - News [colorfuldyes.com]
- 13. jsaer.com [jsaer.com]
- 14. textilelearner.net [textilelearner.net]
- 15. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 16. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. My Textile Notes: Defects in Dyeing with Reactive Dyes [mytextilenotes.blogspot.com]
- 18. How to adjust the shade of the fabric if the shade of the fabric dyeing does not match? [tianshengchem.com]
- 19. textileblog.com [textileblog.com]
- 20. Precautions for Reactive Dyeing Processes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 21. Why Is It Important To Control PH in Reactive Dyeing? - News [colorfuldyes.com]
- 22. scribd.com [scribd.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. organiccottonplus.com [organiccottonplus.com]
Technical Support Center: Byproduct Identification in Reactive Black 39 Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on the degradation of Reactive Black 39 and similar azo dyes.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation byproducts of this compound?
While specific literature on this compound degradation is limited, based on studies of structurally similar diazo reactive dyes like Reactive Black 5 (RB5), the degradation process primarily involves the cleavage of the azo bonds (-N=N-). This initial step leads to the formation of various aromatic amines. Subsequent oxidation and mineralization can produce smaller organic molecules.
Commonly identified byproducts from the degradation of similar reactive black dyes include:
-
Aromatic amines (e.g., naphthalene-1,2-diamine, 4-(methylsulfonyl) aniline)
-
Phthalic acid[1]
-
3,6,8-trihydroxynaphthalene[1]
-
Benzoic acid derivatives
-
Phenolic compounds
-
Short-chain organic acids (e.g., acetic acid, formic acid)
Q2: What are the most common analytical techniques for identifying these byproducts?
The most effective methods for separating and identifying the complex mixture of byproducts from dye degradation are chromatographic techniques coupled with mass spectrometry:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Ideal for separating and identifying a wide range of polar and non-polar aromatic byproducts in the aqueous phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile byproducts. Derivatization may be necessary for non-volatile compounds to make them amenable to GC analysis.[2]
Q3: My byproduct identification is not reproducible. What are the common causes?
Lack of reproducibility in degradation experiments can stem from several factors:
-
Inconsistent Experimental Conditions: Small variations in pH, temperature, catalyst loading, or initial dye concentration can significantly alter degradation pathways and byproduct formation.
-
Catalyst Deactivation: In photocatalytic systems, the catalyst can lose activity over time due to surface fouling or poisoning.
-
Matrix Effects: Components in the sample matrix (e.g., salts, organic matter) can interfere with the degradation process or the analytical measurement.
-
Sample Preparation Variability: Inconsistent extraction or derivatization procedures can lead to variable results.
Troubleshooting Guides
Guide 1: Troubleshooting Photocatalytic Degradation Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low Degradation Efficiency | 1. Incorrect pH: The surface charge of the catalyst and the dye molecule are pH-dependent, affecting adsorption and reaction rates.[3] 2. Low Catalyst Dosage: Insufficient catalyst surface area for the reaction. 3. High Dye Concentration: The solution may be too opaque, preventing light from reaching the catalyst surface.[3][4] 4. Catalyst Agglomeration: High catalyst loading can lead to particle aggregation, reducing the effective surface area. | 1. Optimize the pH of the reaction mixture. For many TiO2-based systems, acidic pH is favorable.[3] 2. Increase the catalyst dosage incrementally and monitor the effect on degradation rate. 3. Decrease the initial dye concentration or increase the light intensity. 4. Use ultrasonication to disperse the catalyst before the experiment. |
| Inconsistent Results | 1. Fluctuations in Light Intensity: The output of the light source may not be stable. 2. Temperature Variations: The reaction rate can be temperature-dependent. 3. Inhomogeneous Catalyst Suspension: The catalyst may not be uniformly dispersed throughout the solution. | 1. Use a stabilized power supply for the lamp and monitor its output. 2. Use a constant temperature water bath to control the reaction temperature. 3. Ensure vigorous and consistent stirring throughout the experiment. |
| Difficulty Identifying Intermediates | 1. Intermediates are transient: Some byproducts are highly reactive and are quickly degraded further. 2. Low Concentration of Intermediates: The concentration of byproducts may be below the detection limit of the analytical instrument. | 1. Take samples at shorter time intervals during the initial phase of the degradation. 2. Use pre-concentration techniques (e.g., solid-phase extraction) to increase the concentration of byproducts before analysis. |
Guide 2: Troubleshooting HPLC-MS Analysis of Degradation Byproducts
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: The pH or solvent composition is not optimal for the analytes. 3. Column Contamination: Buildup of strongly retained compounds on the column. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH to ensure analytes are in a single ionic form. Optimize the gradient to improve separation. 3. Wash the column with a strong solvent. Use a guard column to protect the analytical column. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Composition: Issues with the HPLC pump's mixing performance.[5] 2. Temperature Fluctuations: The column temperature is not stable. 3. Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | 1. Manually prepare the mobile phase to verify the composition. Purge the pump lines.[5] 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for a sufficient time before starting the analysis sequence. |
| No or Low Signal in MS | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analytes.[5] 2. Inappropriate Ionization Source/Parameters: The chosen ionization mode (ESI, APCI) or settings are not suitable for the byproducts. 3. Analyte Instability: The byproducts may be degrading in the ion source. | 1. Improve chromatographic separation to separate analytes from interfering compounds. Dilute the sample. 2. Optimize MS parameters such as capillary voltage, gas flow, and temperature. Test both positive and negative ionization modes. 3. Adjust source conditions to be milder if thermal degradation is suspected. |
Data Presentation
Table 1: Identified Byproducts of Reactive Black 5 Degradation
| Degradation Method | Identified Byproducts | Analytical Technique | Reference |
| Microbial (Bacillus albus DD1) | 3,6,8-trihydroxynaphthalene, Phthalic acid | LC-MS | [1] |
| Microbial (Pseudomonas entomophila BS1) | Naphthalene-1,2-diamine, 4-(methylsulfonyl) aniline | GC-MS | [5] |
| Advanced Oxidation (Fenton) | Aromatic amines and smaller organic acids | GC-MS | [6] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of this compound
-
Catalyst Suspension Preparation: Suspend a known amount of photocatalyst (e.g., TiO2) in a specific volume of deionized water.
-
Sonication: Sonicate the suspension for 15-30 minutes to ensure uniform dispersion of the catalyst particles.
-
Dye Addition: Add a known volume of this compound stock solution to the catalyst suspension to achieve the desired initial concentration.
-
Adsorption-Desorption Equilibrium: Stir the mixture in the dark for 30-60 minutes to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction Initiation: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator).
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation for Analysis: Immediately centrifuge or filter the aliquots to remove the catalyst particles.
-
Analysis: Analyze the supernatant for the remaining dye concentration (using UV-Vis spectrophotometry) and for the identification of byproducts (using HPLC-MS or GC-MS).
Protocol 2: Sample Preparation for HPLC-MS Analysis of Degradation Byproducts
-
Filtration: Filter the collected sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Solid-Phase Extraction (SPE) (Optional for pre-concentration): a. Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water. b. Load the filtered sample onto the cartridge. c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the analytes of interest with a strong solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC-MS system.
Mandatory Visualization
References
- 1. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
- 2. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 4. ijcrt.org [ijcrt.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. v3.pjsir.org [v3.pjsir.org]
Improving the efficiency of Reactive Black 39 removal from industrial effluent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the efficiency of Reactive Black 39 (RB39) removal from industrial effluent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work on RB39 removal.
| Question | Answer |
| Why is my dye removal efficiency unexpectedly low? | Several factors can lead to low removal efficiency. Check the following: 1. pH Level: The pH of the solution is a critical parameter. For adsorption of anionic dyes like RB39, acidic conditions (low pH) are often optimal as they protonate the adsorbent surface, enhancing electrostatic attraction. For some AOPs like the Fenton process, an acidic pH (around 3) is also required.[1][2][3] 2. Insufficient Dosage: The concentration of your adsorbent, catalyst, or chemical agent may be too low. Increase the dosage incrementally in subsequent experiments to find the optimum level.[4] 3. Inadequate Contact Time: The reaction may not have reached equilibrium. Increase the contact time to ensure the removal process is complete.[5] 4. Interference from Effluent Matrix: Real industrial effluent contains salts, surfactants, and other organic matter that can compete with dye molecules for active sites on an adsorbent or scavenge reactive species in AOPs, reducing efficiency.[4][6] 5. Temperature: For adsorption, the process can be either exothermic or endothermic. An increase in temperature might decrease removal efficiency for exothermic processes.[6][7] |
| My adsorbent's capacity has decreased after regeneration. What went wrong? | A decline in reusability is a common issue.[8] Potential causes include: 1. Incomplete Desorption: The regenerating agent (e.g., acid, base, or solvent) may not be completely removing the adsorbed dye molecules, leaving active sites blocked.[8][9] 2. Structural Damage: Harsh regeneration conditions (e.g., very strong acids/bases, high temperatures) can damage the physical structure of the adsorbent, reducing its surface area or altering its functional groups.[8] 3. Irreversible Adsorption: A portion of the dye may have been chemisorbed or is trapped within micropores, making it difficult to remove through conventional regeneration methods. |
| My Advanced Oxidation Process (AOP) is not performing as expected. What should I check? | AOPs are sensitive to operating conditions. Consider these points: 1. Incorrect pH for Fenton/Photo-Fenton: The Fenton reaction is highly pH-dependent, with optimal performance typically occurring around pH 3. At higher pH, iron precipitates as hydroxide (B78521), reducing the generation of hydroxyl radicals.[1][2] 2. Scavenging Effects: Excess hydrogen peroxide (H₂O₂) can act as a scavenger of hydroxyl radicals, reducing the process efficiency. Similarly, ions like carbonate and chloride in the wastewater can consume radicals.[10] 3. Catalyst Deactivation (Photocatalysis): In processes using catalysts like TiO₂, the catalyst surface can become "poisoned" by intermediates or other substances in the effluent, blocking active sites. The solution may also be too turbid, preventing UV light from reaching the catalyst surface.[11] |
| My biological treatment shows slow degradation rates. How can I improve it? | Biological systems are complex and can be inhibited.[12] 1. Toxicity: High concentrations of dyes or the presence of heavy metals and salts in the effluent can be toxic to microorganisms, inhibiting their metabolic activity.[13] 2. Acclimatization: The microbial consortium may not be fully acclimatized to RB39 as a substrate. A longer acclimatization period may be necessary. 3. Nutrient Limitation: The effluent may lack essential nutrients (like nitrogen or phosphorus) required for microbial growth and enzyme production. 4. Incorrect pH or Temperature: Most microorganisms have an optimal pH and temperature range for activity. For textile effluents, which are often alkaline, using alkaliphilic microbes may be more effective.[12][13] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common methods for removing this compound? | The primary methods investigated for reactive dye removal include: • Adsorption: Using materials like activated carbon, clays, and biochar to bind dye molecules to their surface.[3][9] • Advanced Oxidation Processes (AOPs): Employing strong oxidizing agents like hydroxyl radicals to chemically degrade the dye molecules. Common AOPs include Fenton/photo-Fenton, ozonation, and photocatalysis with semiconductors like TiO₂.[1][14] • Biological Treatment: Using microorganisms (bacteria, fungi) or their enzymes to break down the dye structure.[12][14][15] • Coagulation/Flocculation: Using chemicals (coagulants) to aggregate dye molecules into larger particles that can be settled and removed.[16][17] |
| How does pH influence the removal of an anionic dye like RB39? | RB39 is an anionic dye. The solution pH affects both the dye molecule and the surface charge of the material used for removal: • For Adsorption: At low (acidic) pH, the surface of most adsorbents becomes positively charged due to the protonation of functional groups. This creates a strong electrostatic attraction with the negatively charged anionic dye molecules, leading to higher removal efficiency.[3] • For AOPs: The effect of pH is specific to the process. For the Fenton process, a pH around 3 is optimal.[2] For photocatalysis with TiO₂, pH affects the surface charge of the catalyst and can influence the generation of radicals. |
| What are the advantages of AOPs over adsorption? | While adsorption is effective for transferring the dye from the liquid phase to a solid phase, it does not destroy the pollutant and creates a secondary waste (the spent adsorbent) that requires regeneration or disposal.[18] AOPs have the advantage of being destructive technologies that can break down the complex dye molecule into simpler, less toxic compounds, and potentially mineralize it completely to CO₂, water, and inorganic ions.[14] |
| Can biological treatments completely mineralize reactive dyes? | Complete mineralization by a single microbial strain can be difficult.[15] Often, the initial step in anaerobic biodegradation is the reductive cleavage of the azo bond (–N=N–), which leads to decolorization but also produces potentially harmful aromatic amines.[19] Effective treatment often requires a combination of anaerobic and aerobic stages or the use of microbial consortia that can work together to degrade both the parent dye and its intermediates.[15] |
Data Presentation: Comparison of Removal Methods
The following tables summarize quantitative data from various studies on the removal of Reactive Black 5 (RB5), a dye structurally similar to RB39 and a common proxy in research.
Table 1: Adsorption Parameters for RB5 Removal
| Adsorbent | Optimal pH | Adsorbent Dose | Contact Time (min) | Temp (°C) | Removal Efficiency (%) | Reference |
| Multi-walled Carbon Nanotubes | 3 | 1000 mg/L | 60 | Room Temp | >95% (for 25 mg/L dye) | [20] |
| Bentonite Clay | 10 | 1000 mg/L | 40 | 50 | ~90% (for 170 mg/L dye) | [7] |
| Commercial Activated Carbon | Not Specified | 1-10 g/L | 120 | 25 | High (Isotherm Study) | [4] |
Table 2: Advanced Oxidation Process (AOP) Parameters for RB5 Removal
| Process | Optimal pH | Key Reagents/Catalyst | Time (min) | Removal Efficiency (%) | Reference |
| Fenton | 3.0 - 4.0 | Fe²⁺, H₂O₂ | 60 | ~99% | [21] |
| Photo-Fenton | < 3.5 | Fe²⁺, H₂O₂, UV Light | 45 | 97% | [2] |
| UV/TiO₂ Photocatalysis | 2.6 | TiO₂ (1 g/L), UVA Light | 180 | ~90% | [22] |
| UV/TiO₂/H₂O₂ | 5.5 | TiO₂ (1.59 g/L), H₂O₂ | 60 | 96.1% | [23] |
Table 3: Coagulation Parameters for Reactive Dye Removal
| Coagulant | Optimal pH | Coagulant Dose | Removal Efficiency (%) | Notes | Reference |
| Alum | 5 | >500 ppm | ~90% | Efficiency is highly pH-dependent. | [16][17] |
| Polyaluminium Chloride (PAC) | 4.1 - 5 | 200 ppm | ~100% | More effective at lower doses than alum. | [16][17][24] |
| Poly-DADMAC (Organic) | 3 - 10 | <200 ppm | High | Efficiency is insensitive to pH in this range. | [16][17] |
Experimental Protocols
Protocol 1: Batch Adsorption Experiment for RB39 Removal
This protocol outlines a standard procedure to evaluate the adsorption efficiency of a given adsorbent material.
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving 1.0 g of RB39 powder in 1 L of deionized water.
-
Preparation of Working Solutions: Prepare a series of working solutions (e.g., 25, 50, 100, 150, 200 mg/L) by diluting the stock solution.
-
Batch Adsorption Setup:
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of 250 mL Erlenmeyer flasks.
-
Add a fixed volume (e.g., 100 mL) of a specific dye concentration to each flask.
-
-
pH Adjustment: Adjust the initial pH of the solutions in the flasks to the desired value (e.g., pH 3) using 0.1 M HCl or 0.1 M NaOH.
-
Agitation and Contact: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25 °C) for a predetermined time (e.g., 120 minutes).
-
Sample Collection and Analysis:
-
After the contact time has elapsed, withdraw samples from each flask.
-
Separate the adsorbent from the solution by centrifugation or by filtering through a 0.45 µm syringe filter.[20]
-
Measure the final concentration of RB39 in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max, approx. 597 nm).[25]
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of dye removal using the formula: Removal (%) = ((C₀ - Cₑ) / C₀) * 100
-
Calculate the adsorption capacity (qₑ, in mg/g) using the formula: qₑ = ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Cₑ = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Protocol 2: Fenton Oxidation of RB39
This protocol describes a procedure for degrading RB39 using the Fenton process.
-
Preparation of Dye Solution: Prepare 500 mL of a 100 mg/L RB39 solution in a beaker.
-
pH Adjustment: Place the beaker on a magnetic stirrer. While stirring, adjust the pH of the solution to 3.0 using dilute H₂SO₄.[21] This is the optimal pH for the Fenton reaction.
-
Addition of Ferrous Ions: Prepare a stock solution of ferrous sulfate (B86663) (FeSO₄·7H₂O). Add the required volume of this stock solution to the dye solution to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L).[21]
-
Initiation of Reaction: Add the desired amount of hydrogen peroxide (H₂O₂) (e.g., 80 mg/L) to the solution to start the oxidation reaction.[21]
-
Sample Collection: Collect aliquots (e.g., 5 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). Immediately quench the reaction in each aliquot by adding a small amount of a strong base (like NaOH) to raise the pH above 8, which stops the production of hydroxyl radicals.
-
Analysis:
-
Allow the iron hydroxide precipitate to settle in the quenched samples, then centrifuge.
-
Measure the absorbance of the supernatant at the λ_max of RB39 using a UV-Vis spectrophotometer to determine the residual dye concentration.
-
-
Calculation of Degradation Efficiency:
-
Calculate the percentage of dye degradation at each time point using the formula: Degradation (%) = ((A₀ - Aₜ) / A₀) * 100
-
Where:
-
A₀ = Initial absorbance of the dye solution
-
Aₜ = Absorbance at time 't'
-
-
Visualizations and Workflows
The following diagrams illustrate key experimental and logical processes.
Caption: Experimental workflow for a batch adsorption study.
Caption: Troubleshooting flowchart for low removal efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Removal of Reactive Black 5 from Waste Waters by Adsorption: A Comprehensive Review [jwent.net]
- 4. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 5. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regeneration performance of clay-based adsorbents for the removal of industrial dyes: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04290J [pubs.rsc.org]
- 10. pjoes.com [pjoes.com]
- 11. researchgate.net [researchgate.net]
- 12. Decoding dye degradation: Microbial remediation of textile industry effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iwaponline.com [iwaponline.com]
- 15. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. icontrolpollution.com [icontrolpollution.com]
- 17. icontrolpollution.com [icontrolpollution.com]
- 18. Regeneration of dye-saturated activated carbon through advanced oxidative processes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. brieflands.com [brieflands.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Photocatalytic degradation of Reactive Black 8 in UV/TiO2 /H2O2 system: Optimization and modeling using a response surface methodology (RSM) | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 24. researchgate.net [researchgate.net]
- 25. Removal of Reactive Black 5 Azo Dye from Aqueous Solutions by a Combination of Reduction and Natural Adsorbents Processes [mdpi.com]
Overcoming catalyst deactivation during photocatalytic degradation of Reactive Black 39
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming catalyst deactivation during the photocatalytic degradation of Reactive Black 39.
Frequently Asked Questions (FAQs)
Q1: What are the most common photocatalysts used for the degradation of this compound and similar azo dyes?
A1: The most commonly employed photocatalysts for the degradation of azo dyes like this compound are titanium dioxide (TiO₂) and zinc oxide (ZnO)[1][2]. TiO₂, particularly in its anatase form, is widely used due to its high photocatalytic activity, chemical stability, and low cost[1][2]. Composites, such as TiO₂ supported on ZSM-5, have also shown high efficiency in degrading similar reactive dyes[3][4].
Q2: What are the primary causes of catalyst deactivation during the photocatalytic degradation of this compound?
A2: Catalyst deactivation during the photocatalytic degradation of azo dyes is primarily caused by the fouling of the catalyst surface. This can occur through:
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Adsorption of the dye molecules: High concentrations of the dye can lead to the saturation of the catalyst surface, blocking active sites[5].
-
Deposition of intermediates: Incomplete degradation of the dye can lead to the accumulation of intermediate organic compounds on the catalyst surface, which inhibits its photocatalytic activity.
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Changes in the catalyst surface: Fouling can alter the surface properties of the catalyst, reducing its efficiency.
Q3: How can I regenerate a deactivated photocatalyst?
A3: Several methods can be employed to regenerate a deactivated photocatalyst:
-
Washing with solvents: Washing the catalyst with organic solvents like methanol (B129727) can help remove adsorbed dye molecules and intermediates.
-
Chemical treatment: Treatment with hydrogen peroxide (H₂O₂) can oxidize and remove organic residues from the catalyst surface.
-
Thermal treatment: Calcination at elevated temperatures can burn off organic foulants and restore the catalyst's activity. The specific temperature and duration will depend on the catalyst material.
-
UV irradiation: In some cases, prolonged UV irradiation in a clean medium can help to degrade residual organic species on the catalyst surface.
Q4: What is the optimal pH for the photocatalytic degradation of this compound?
A4: The optimal pH for the photocatalytic degradation of azo dyes often depends on the surface charge of the photocatalyst and the dye molecule. For TiO₂, an acidic pH (around 3) is often favored for the degradation of anionic dyes like Reactive Black 5, a close analog to this compound. This is because the catalyst surface is positively charged at low pH, promoting the adsorption of the negatively charged dye molecules[5][6]. However, for other catalysts or specific reaction conditions, the optimal pH may vary, and it is recommended to perform a pH optimization study for your specific system.
Q5: How does the initial dye concentration affect the degradation efficiency?
A5: Generally, the degradation efficiency decreases as the initial dye concentration increases[4]. This is due to several factors:
-
Reduced light penetration: A higher dye concentration makes the solution more opaque, which reduces the amount of light reaching the catalyst surface.
-
Saturation of active sites: At high concentrations, the catalyst surface becomes saturated with dye molecules, limiting the number of available active sites for the generation of reactive oxygen species.
Troubleshooting Guide
This guide addresses common issues encountered during the photocatalytic degradation of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | 1. Inappropriate pH of the solution. 2. Insufficient catalyst loading. 3. High initial dye concentration. 4. Inadequate light source intensity or wavelength. 5. Catalyst deactivation. | 1. Optimize the pH of the reaction mixture. For TiO₂, start with a pH around 3. 2. Increase the catalyst loading incrementally. Be aware that excessive loading can lead to light scattering and reduced efficiency. 3. Decrease the initial concentration of this compound. 4. Ensure your light source has the appropriate wavelength to activate your photocatalyst (e.g., UV-A for TiO₂) and sufficient intensity. 5. Refer to the catalyst regeneration protocols. |
| Catalyst deactivation after a few cycles | 1. Fouling of the catalyst surface by dye molecules or degradation intermediates. 2. Leaching of the active component from a supported catalyst. | 1. Implement a regeneration step between cycles (e.g., washing with methanol, treatment with H₂O₂, or thermal regeneration). 2. Characterize the used catalyst to check for changes in its composition and morphology. Consider using a more stable support material. |
| Inconsistent or non-reproducible results | 1. Inhomogeneous dispersion of the catalyst in the solution. 2. Fluctuations in the light source intensity. 3. Variations in experimental parameters (pH, temperature, concentration). | 1. Ensure the catalyst is well-dispersed in the solution before and during the experiment using ultrasonication and continuous stirring. 2. Monitor the output of your light source to ensure it is stable over time. 3. Carefully control and monitor all experimental parameters for each run. |
| Difficulty in separating the catalyst after the reaction | 1. Small particle size of the catalyst powder. | 1. Use a catalyst immobilized on a support (e.g., glass beads, polymers) to facilitate separation. 2. For powdered catalysts, use centrifugation at a higher speed or for a longer duration, followed by filtration through a fine-pored membrane. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the photocatalytic degradation of Reactive Black 5, a structurally similar azo dye to this compound. These values can serve as a starting point for optimizing your experiments.
Table 1: Effect of Catalyst Type and Loading on Degradation Efficiency of Reactive Black 5
| Catalyst | Catalyst Loading (g/L) | Initial Dye Concentration (mg/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂ (P25) | 1.0 | 30 | - | 45 | ~90 | [7] |
| TiO₂ (P25) | 0.1 | 30 | - | 120 | ~90-95 | [7] |
| TiO₂/ZSM-5 | 2.0 | 50 | - | 90 | 98 | [4] |
| Fe₃O₄@SiO₂@TiO₂ | - | - | - | 60 | 91 | [8] |
| As-prepared TiO₂ | - | - | - | 60 | 93 | [8] |
| TiO₂ (P25) | - | - | - | 60 | 97 | [8] |
| TiO₂-coated PET | 0.5 | 20 | 3 | 120 | 99.99 | [6] |
| ZnO | - | - | - | 120 | 99 |
Table 2: Effect of pH on Degradation Efficiency of Reactive Black 5
| Catalyst | Initial Dye Concentration (mg/L) | Catalyst Loading (g/L) | pH | Irradiation Time (h) | Decolorization (%) | Reference |
| TiO₂ | 50 | 0.5 | 3 | 10 | 99.51 | [5] |
| TiO₂ | 50 | 0.25 | 7 | 10 | 98.44 | [5] |
| TiO₂-coated PET | 20 | 0.5 | 3 | 2 | 99.99 | [6] |
| TiO₂-coated PET | 20 | 0.5 | 11 | 2 | 14.8 | [6] |
Experimental Protocols
1. General Protocol for Photocatalytic Degradation of this compound
This protocol provides a general procedure for conducting a photocatalytic degradation experiment. Optimal conditions should be determined empirically.
-
Materials:
-
This compound dye
-
Photocatalyst (e.g., TiO₂, ZnO)
-
Deionized water
-
Acid (e.g., HCl or H₂SO₄) and Base (e.g., NaOH) for pH adjustment
-
Photoreactor with a suitable light source (e.g., UV lamp)
-
Magnetic stirrer
-
Centrifuge and/or filtration system
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In a beaker or the photoreactor vessel, add the desired volume of the dye stock solution and dilute with deionized water to achieve the target initial concentration.
-
Add the desired amount of the photocatalyst to the dye solution.
-
Adjust the pH of the suspension to the desired value using the acid or base solution.
-
Place the vessel in the photoreactor and stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Separate the photocatalyst from the withdrawn sample by centrifugation and/or filtration.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
2. Synthesis of TiO₂-ZSM-5 Composite Photocatalyst
This protocol describes a method for synthesizing a TiO₂-ZSM-5 composite catalyst, which has shown high efficiency for degrading similar reactive dyes[3][4].
-
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
ZSM-5 zeolite
-
Deionized water
-
-
Procedure:
-
Prepare a TiO₂ sol by slowly adding a solution of titanium(IV) isopropoxide in ethanol to deionized water under vigorous stirring.
-
Continue stirring the sol for a specified period to allow for hydrolysis and condensation reactions.
-
Add the ZSM-5 zeolite powder to the TiO₂ sol under continuous stirring.
-
Continue stirring the mixture for several hours to ensure uniform coating of the zeolite with the TiO₂ sol.
-
Dry the resulting composite material in an oven at a specific temperature (e.g., 100-120 °C) to remove the solvent.
-
Calcine the dried powder in a furnace at a high temperature (e.g., 400-500 °C) for several hours to crystallize the TiO₂ and obtain the final TiO₂-ZSM-5 composite photocatalyst.
-
Visualizations
The following diagrams illustrate key processes and workflows related to the photocatalytic degradation of this compound.
Caption: Mechanism of photocatalytic degradation of this compound.
Caption: Catalyst deactivation and regeneration cycle.
Caption: Experimental workflow for photocatalytic degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of TiO 2 –carbon composite doped nitrogen for efficient photodegradation of noxious methylene blue dye - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05444J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Photocatalytic degradation of reactive black 5 from synthetic and real wastewater under visible light with TiO2 coated PET photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deswater.com [deswater.com]
Factors affecting the adsorption capacity of adsorbents for Reactive Black 39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of reactive dyes, with a focus on Reactive Black 39 and the closely related, extensively studied Reactive Black 5.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments on the adsorption of this compound.
Question: Why is the dye removal efficiency lower than expected?
Answer: Several factors can contribute to lower-than-expected dye removal. Consider the following:
-
pH of the solution: The surface charge of the adsorbent and the ionization of the dye molecule are highly dependent on the pH. For anionic dyes like this compound, adsorption is often more favorable at lower pH values (acidic conditions) due to electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules.[1][2][3]
-
Adsorbent dosage: An insufficient amount of adsorbent will result in a limited number of available active sites for dye molecules to bind, leading to poor removal efficiency.[4][5]
-
Initial dye concentration: If the initial concentration of the dye is too high, the active sites on the adsorbent can become saturated, leading to a decrease in the percentage of dye removed.[6][7]
-
Contact time: Adsorption is a time-dependent process. Ensure that the experiment is run for a sufficient duration to reach equilibrium. Initially, the rate of adsorption is rapid, but it slows down as the active sites become occupied.[6][8]
-
Temperature: The effect of temperature can vary depending on the nature of the adsorbent and the adsorption process. For some systems, increasing the temperature can enhance the adsorption capacity, indicating an endothermic process.[9][10][11]
Question: How can I increase the adsorption capacity of my adsorbent?
Answer: To enhance the adsorption capacity, you can try the following:
-
Optimize the solution pH: Conduct experiments at various pH levels to determine the optimal pH for your specific adsorbent and this compound. Typically, acidic conditions favor the adsorption of anionic reactive dyes.[1][2][3]
-
Increase the adsorbent dosage: A higher dosage will provide more surface area and active sites for adsorption.[5] However, be aware that beyond a certain point, the increase in removal efficiency may become less significant.
-
Modify the adsorbent surface: Chemical modification of the adsorbent can introduce functional groups that have a higher affinity for the dye molecules, thereby increasing the adsorption capacity.
-
Control the temperature: Investigate the effect of temperature on the adsorption process to determine if it is endothermic or exothermic and adjust accordingly.[11][12]
Question: The results of my adsorption experiments are not reproducible. What could be the cause?
Answer: Lack of reproducibility can stem from several sources:
-
Inconsistent experimental conditions: Ensure that all parameters, including pH, temperature, initial dye concentration, adsorbent dosage, and agitation speed, are kept constant across all experiments.
-
Heterogeneity of the adsorbent: If you are using a natural or synthesized adsorbent, ensure that it has a uniform particle size and surface chemistry.
-
Inaccurate measurements: Double-check the calibration of your instruments, such as the pH meter and spectrophotometer, and ensure accurate preparation of stock solutions.
Factors Affecting Adsorption Capacity of Adsorbents for Reactive Black Dyes
The following table summarizes the key factors influencing the adsorption of Reactive Black dyes and their general effects on the adsorption capacity.
| Factor | Effect on Adsorption Capacity | Rationale |
| pH | Generally, a decrease in pH (acidic conditions) increases the adsorption of anionic reactive dyes.[1][2][3] | At lower pH, the surface of many adsorbents becomes protonated (positively charged), leading to stronger electrostatic attraction with the anionic dye molecules.[13] |
| Temperature | The effect is system-dependent. For endothermic processes, an increase in temperature increases adsorption capacity.[9][10][11] | Increased temperature can enhance the diffusion rate of dye molecules and the kinetic energy of the system.[11] |
| Initial Dye Concentration | Increasing the initial dye concentration generally leads to an increase in the equilibrium adsorption capacity (mg/g) but a decrease in the percentage of dye removal.[6][7] | A higher concentration provides a greater driving force for mass transfer.[14] However, the fixed number of active sites on the adsorbent becomes saturated at higher concentrations, reducing the overall removal percentage.[6] |
| Adsorbent Dosage | Increasing the adsorbent dosage generally increases the percentage of dye removal but may decrease the adsorption capacity per unit mass of the adsorbent (mg/g).[4][5] | A higher dosage provides a larger surface area and more active sites.[5] However, at higher dosages, some active sites may remain unsaturated, leading to a lower specific adsorption capacity. |
Experimental Protocol: Batch Adsorption Study
This protocol outlines a general procedure for conducting a batch adsorption experiment to determine the adsorption capacity of an adsorbent for this compound.
1. Materials and Reagents:
-
This compound dye
-
Adsorbent material
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks or beakers
-
Orbital shaker or magnetic stirrer
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
2. Preparation of Stock Solution:
-
Accurately weigh a specific amount of this compound dye and dissolve it in a known volume of deionized water to prepare a stock solution of a desired concentration (e.g., 1000 mg/L).
3. Batch Adsorption Experiments:
-
Take a series of conical flasks, and to each flask, add a fixed volume of the dye solution of a known initial concentration.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Add a pre-weighed amount of the adsorbent to each flask.
-
Place the flasks in an orbital shaker and agitate at a constant speed and temperature for a predetermined period.
-
At regular time intervals, withdraw a sample from each flask and centrifuge or filter it to separate the adsorbent from the solution.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis Spectrophotometer.
-
Calculate the remaining dye concentration using a pre-established calibration curve.
4. Data Analysis:
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) can be calculated using the following equation:
-
q_e = (C_0 - C_e) * V / m
-
Where:
-
C_0 is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
-
The percentage of dye removal can be calculated as:
-
% Removal = ((C_0 - C_e) / C_0) * 100
-
Logical Relationship of Factors Affecting Adsorption
The following diagram illustrates the interplay of various factors that influence the adsorption capacity of an adsorbent for this compound.
Caption: Interrelationship of factors influencing the adsorption capacity.
References
- 1. Influence of Initial pH Value on the Adsorption of Reactive Black 5 Dye on Powdered Activated Carbon: Kinetics, Mechani… [ouci.dntb.gov.ua]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Influence of Initial pH Value on the Adsorption of Reactive Black 5 Dye on Powdered Activated Carbon: Kinetics, Mechanisms, and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrestech.com [chemrestech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Performance Evaluation and Optimization of Dyes Removal using Rice Bran-Based Magnetic Composite Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Ionic Strength and Temperature on the Adsorption of Reactive Black 5 Dye by Activated Carbon: Kinetics, Mechanisms and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pjoes.com [pjoes.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biodegradability of Reactive Black 39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biodegradability of the azo dye Reactive Black 39 (RB-39) in various treatment systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at the biodegradation of this compound.
Q1: Why is the decolorization of this compound by my microbial culture slow or incomplete?
A1: Several factors can contribute to slow or incomplete decolorization. Consider the following:
-
Sub-optimal Physicochemical Conditions: The efficiency of microbial degradation is highly dependent on environmental parameters. Ensure that the pH, temperature, and dissolved oxygen levels in your system are optimal for the specific microorganisms you are using. For instance, Pseudomonas aeruginosa has shown effective decolorization of RB-39 at a neutral pH and a temperature of 30°C.[1]
-
Nutrient Limitation: Azo dyes are often poor carbon sources for microorganisms. The addition of a co-substrate, such as yeast extract or glucose, can significantly enhance decolorization rates by providing a primary energy source for the microbes.[1][2][3] For example, the presence of 0.5 g/L of yeast extract was found to be essential for the complete decolorization of 20 mg/L RB-39 by P. aeruginosa within 144 hours.[1]
-
Inhibitory Dye Concentration: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity. It is crucial to determine the optimal initial dye concentration for your specific microbial culture.[1][2]
-
Oxygen Inhibition of Azoreductase: The primary enzymes responsible for the initial cleavage of the azo bond, azoreductases, are often inhibited by the presence of oxygen. Effective decolorization of azo dyes is typically more efficient under anaerobic or microaerophilic conditions.[1][4][5]
Q2: I've achieved good decolorization, but I'm concerned about the toxicity of the breakdown products. How can I address this?
A2: This is a critical consideration in azo dye bioremediation. The initial anaerobic or microaerophilic degradation of azo dyes breaks the azo bond, leading to the formation of aromatic amines, which can be more toxic than the parent dye.[4][6][7] To address this, a sequential anaerobic-aerobic treatment process is often recommended.[5]
-
Anaerobic Stage: Promotes the reductive cleavage of the azo bond and decolorization.
-
Aerobic Stage: Facilitates the degradation of the resulting aromatic amines by other microbial enzymes, such as oxygenases.
It is essential to conduct toxicity assessments of the treated effluent to ensure a true detoxification has been achieved. Standard toxicity tests can be performed using organisms like Daphnia magna or by assessing the germination index of plant seeds.[8]
Q3: How can I confirm that the disappearance of color is due to biodegradation and not just adsorption to the microbial biomass?
A3: This is an important distinction to make. Several methods can be employed to differentiate between biosorption and biodegradation:
-
Control Experiments: Run parallel experiments with heat-killed or metabolically inhibited microbial cells. Any color removal observed in these controls can be attributed to biosorption.[1]
-
Spectroscopic Analysis: Monitor changes in the UV-Visible spectrum of the dye solution over time. Biodegradation will result in the disappearance of the characteristic absorption peak of the dye's chromophore and the appearance of new peaks corresponding to degradation products. Simple adsorption will only show a decrease in the intensity of the original peak.
-
Analytical Techniques: Employ techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent dye and its metabolites. The presence of degradation products is a clear indication of biodegradation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the biodegradation of this compound?
A1: The biodegradation of azo dyes like this compound is primarily initiated by the enzymatic cleavage of the azo (-N=N-) bond. The key enzymes involved are:
-
Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions, resulting in the formation of colorless aromatic amines.[5][6]
-
Laccases and Peroxidases: These oxidative enzymes play a role in the subsequent degradation of the aromatic amines formed after the initial azo bond cleavage. They are generally more active under aerobic conditions.[6][9]
Q2: What is the optimal pH and temperature for the biodegradation of this compound?
A2: The optimal pH and temperature can vary depending on the microorganism used. For Pseudomonas aeruginosa, the optimal conditions for decolorizing this compound have been reported to be a pH of 7 and a temperature of 30°C.[1] It is crucial to optimize these parameters for your specific experimental setup.
Q3: Can a microbial consortium be more effective than a single microbial strain for degrading this compound?
A3: Yes, a microbial consortium, which is a mixture of different microbial species, can often be more effective in degrading complex molecules like azo dyes.[10] Different species within the consortium may possess complementary enzymatic machinery, allowing for a more complete degradation of the dye and its intermediate products. For instance, one species might excel at the initial anaerobic cleavage of the azo bond, while another is more efficient at aerobically degrading the resulting aromatic amines.
Q4: What are some common analytical methods to monitor the degradation of this compound?
A4: Several analytical techniques are used to monitor the progress of dye degradation:
-
UV-Visible Spectrophotometry: To measure the decrease in color intensity at the dye's maximum absorbance wavelength (λmax).[11]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent dye and its degradation products.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of intermediate metabolites.[3][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of the dye molecule during degradation.[12]
-
Total Organic Carbon (TOC) Analysis: To measure the overall reduction in organic content, indicating mineralization.
Quantitative Data Presentation
The following tables summarize quantitative data on the factors affecting the decolorization of this compound and its close analog, Reactive Black 5.
Table 1: Effect of Physicochemical Parameters on this compound Decolorization by Pseudomonas aeruginosa [1]
| Parameter | Condition | Decolorization Efficiency (%) | Time (hours) |
| Initial Dye Concentration | 20 mg/L | 100 | 144 |
| 100 mg/L | 90 | 144 | |
| Temperature | 25°C | ~85 | 144 |
| 30°C | ~95 | 144 | |
| 35°C | ~80 | 144 | |
| pH | 6 | ~80 | 144 |
| 7 | 90 | 144 | |
| 8 | ~85 | 144 | |
| Yeast Extract | 0 g/L | Negligible | 144 |
| 0.5 g/L | 100 (for 20 mg/L dye) | 144 | |
| 2 g/L | 90 (for 100 mg/L dye) | 144 |
Table 2: Decolorization of Reactive Black 5 under Optimized Conditions by Various Microorganisms
| Microorganism/Consortium | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Reference |
| Bacillus albus DD1 | 50 | 98.5 | 38 | [3] |
| Bacterial Consortium | 70 | 98.56 | Not Specified | [11] |
| Pseudomonas aeruginosa & Acinetobacter punctata | 5 mg/ml | 95 | 24 | [2] |
| Paramecium caudatum | 20 | 83.06 | Not Specified | [14] |
Experimental Protocols
Protocol: Bacterial Decolorization of this compound in a Batch System
This protocol is adapted from studies on Reactive Black 5 and incorporates specific parameters for this compound where available.
1. Materials and Media:
-
This compound dye stock solution (e.g., 1 g/L in sterile distilled water)
-
Bacterial culture (e.g., Pseudomonas aeruginosa)
-
Mineral Salt Medium (MSM):
-
NaCl: 2.0 g/L
-
K₂HPO₄: 1.5 g/L
-
KH₂PO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
CaCl₂·2H₂O: 0.05 g/L
-
(NH₄)₂SO₄: 0.5 g/L
-
-
Yeast Extract
-
Sterile 250 mL Erlenmeyer flasks
-
Spectrophotometer
-
Centrifuge
2. Experimental Setup:
-
Prepare the MSM and autoclave for 20 minutes at 121°C.
-
In a sterile 250 mL Erlenmeyer flask, add 100 mL of MSM.
-
Add yeast extract to the desired final concentration (e.g., 0.5 g/L).[1]
-
Spike the medium with the this compound stock solution to achieve the desired initial concentration (e.g., 20 mg/L).[1]
-
Adjust the pH of the medium to the optimal value (e.g., pH 7.0 for P. aeruginosa) using sterile 1N HCl or 1N NaOH.[1]
-
Inoculate the flask with a known volume of the bacterial culture (e.g., 5% v/v of an overnight culture).
-
Set up a control flask containing the same medium and dye but without the bacterial inoculum.
-
Incubate the flasks at the optimal temperature (e.g., 30°C for P. aeruginosa) under static (microaerophilic) conditions for a specified period (e.g., up to 144 hours).[1]
3. Monitoring Decolorization:
-
At regular time intervals, aseptically withdraw a sample (e.g., 3 mL) from each flask.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax) using a spectrophotometer.
-
Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
4. Analysis of Degradation Products (Optional):
-
The supernatant can be further analyzed using HPLC or LC-MS to identify and quantify the degradation products.
Mandatory Visualizations
References
- 1. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 2. omicsonline.org [omicsonline.org]
- 3. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Rhodamine B Treatment: Assessing of Efficiency Processes and Ecotoxicity of By-Products [mdpi.com]
- 9. Decoding dye degradation: Microbial remediation of textile industry effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating degradation metabolites and underlying pathway of azo dye "Reactive Black 5" in bioaugmented floating treatment wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Stability of Reactive Black 39 under varying light and chemical conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Reactive Black 39 under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a double azo, monochlorotriazine reactive dye.[1] Its chemical formula is C25H14ClN10Na5O16S5 and it has a molecular weight of 1021.16 g/mol .[1] It is commonly used for dyeing cellulosic fibers, such as cotton. Reactive dyes like this compound form a covalent bond with the fiber, which theoretically imparts excellent wash fastness.[2][3] However, the stability of the dye can be influenced by several factors during and after the dyeing process.
Q2: What are the main factors that affect the stability of this compound?
The stability of this compound is primarily affected by:
-
Light: Exposure to light, particularly UV radiation, can cause the dye to fade. This is a common issue with azo dyes.[4][5]
-
pH: Reactive dyes are susceptible to hydrolysis, especially under alkaline conditions. This reaction with water deactivates the dye, preventing it from binding to the fiber.[3]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[6]
-
Chemical Agents: Strong oxidizing and reducing agents can degrade the dye, leading to color loss.
Q3: How does light exposure affect the stability of this compound?
The light fastness of reactive dyes is dependent on the chemical structure of the dye molecule.[4][5] Azo dyes, like this compound, are known to be susceptible to photodegradation. The unsaturated azo bonds (-N=N-) in the chromophore can be broken down by UV radiation, leading to a loss of color.[5] The light fastness of a dyed fabric is also influenced by the concentration of the dye on the fiber and the presence of any finishing agents.[4]
Q4: What is hydrolysis and how does it impact this compound?
Hydrolysis is a chemical reaction where the reactive group of the dye reacts with water instead of the hydroxyl groups of the cellulosic fiber.[3] For monochlorotriazine dyes like this compound, this occurs under alkaline conditions, which are necessary for the dyeing process. The hydrolyzed dye is no longer able to form a covalent bond with the fiber, leading to a loss of color yield and potentially poor wash fastness if the hydrolyzed dye is not properly washed out.[3]
Troubleshooting Guides
Issue 1: Poor Light Fastness or Fading
Symptoms:
-
Noticeable fading or change in color of the dyed material upon exposure to daylight or artificial light.
-
The light fastness rating is lower than expected when tested according to standards like ISO 105-B02.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inherent Low Light Fastness of Azo Dyes | The azo chemical structure of this compound is susceptible to degradation by UV light.[4][5] | Select dyes with inherently better light fastness if the application requires high UV resistance. For existing dyed materials, consider applying a UV absorbing finish, though its effectiveness can be limited.[4] |
| Low Dye Concentration | Lighter shades have a lower concentration of dye molecules on the fiber surface, making them more susceptible to fading.[4] | For better light fastness, consider using a deeper shade (higher dye concentration). |
| Presence of Unfixed or Hydrolyzed Dye | Hydrolyzed dye that has not been properly washed out has poor light fastness compared to the dye covalently bonded to the fiber.[4] | Ensure a thorough washing-off process after dyeing to remove all unfixed and hydrolyzed dye. |
| Finishing Agents | Certain cationic softeners and other finishing chemicals can negatively impact the light fastness of reactive dyes.[4] | Select finishing agents that are known to have minimal impact on the light fastness of reactive dyes. Always test the effect of a new finishing agent on a small sample. |
Issue 2: Inconsistent or Weak Color Yield
Symptoms:
-
The final color is lighter than expected.
-
There is batch-to-batch variation in color intensity.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Dye Hydrolysis | A significant portion of the dye may have reacted with water instead of the fiber due to incorrect pH, high temperature, or prolonged dyeing time.[3] | Strictly control the dyeing pH, temperature, and time according to the recommended protocol. Avoid unnecessarily high alkalinity or prolonged exposure to high temperatures. |
| Incorrect Dyeing Parameters | Improper control of dyeing parameters such as salt concentration, liquor ratio, and alkali addition can lead to poor dye exhaustion and fixation.[2] | Optimize all dyeing parameters. Ensure accurate measurement and addition of all chemicals. |
| Poor Quality of Water | The presence of high concentrations of calcium and magnesium ions (hard water) can lead to the precipitation of the dye, reducing its availability for reaction with the fiber.[3] | Use deionized or softened water for the dyeing process. If not possible, use a suitable sequestering agent. |
Data Presentation
Table 1: Fastness Properties of this compound on Cotton Fabric
| Fastness Test | Standard | Rating |
| Light Fastness | ISO 105-B02 | 6-7 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 |
| Washing Fastness (Change in Color) | ISO 105-C06 | 4-5 |
| Water Fastness (Staining) | ISO 105-E01 | 5 |
| Water Fastness (Change in Color) | ISO 105-E01 | 4-5 |
| Perspiration Fastness, Acid (Staining) | ISO 105-E04 | 5 |
| Perspiration Fastness, Acid (Change in Color) | ISO 105-E04 | 4-5 |
| Perspiration Fastness, Alkaline (Staining) | ISO 105-E04 | 5 |
| Perspiration Fastness, Alkaline (Change in Color) | ISO 105-E04 | 4-5 |
| Dry Rubbing Fastness | ISO 105-X12 | 4 |
| Wet Rubbing Fastness | ISO 105-X12 | 3 |
| Chlorine Bleach Fastness | ISO 105-N01 | 3 |
Source: Synthesized from typical technical data sheets.
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Hydrolysis
Objective: To quantify the rate of hydrolysis of this compound under alkaline conditions.
Materials:
-
This compound
-
Sodium carbonate (Na2CO3) or other suitable alkali
-
Buffer solutions (pH 9, 10, 11)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Water bath or other temperature-controlled device
Procedure:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare buffer solutions at the desired pH values (e.g., 9, 10, and 11).
-
In separate temperature-controlled reaction vessels, add a known volume of the appropriate buffer solution.
-
Initiate the reaction by adding a known volume of the this compound stock solution to each buffer solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and immediately neutralize it with a suitable acid to stop the hydrolysis reaction.
-
Dilute the neutralized sample to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for this compound.
-
The concentration of the unhydrolyzed dye can be calculated using a pre-established calibration curve.
-
Plot the concentration of the unhydrolyzed dye versus time to determine the rate of hydrolysis. For more detailed kinetic analysis, HPLC can be used to separate and quantify the unhydrolyzed and hydrolyzed forms of the dye.
Mandatory Visualizations
Caption: Competing reactions of this compound during the dyeing process.
Caption: Troubleshooting workflow for poor light fastness of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Improve The Color Fastness Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 5. How to solve the poor light fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. textilelearner.net [textilelearner.net]
Reducing sludge production in the treatment of Reactive Black 39 wastewater
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for reducing sludge production during the treatment of wastewater containing Reactive Black 39.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of sludge when treating this compound wastewater?
Sludge generation in textile wastewater treatment stems from two main sources:
-
Biological Sludge: This consists of excess microbial biomass produced during biological treatment processes like the activated sludge system. Microorganisms consume the organic pollutants in the wastewater and multiply, creating biomass that eventually needs to be removed.[1]
-
Chemical Sludge: This is generated from physicochemical treatment methods. When coagulants (e.g., alum, ferric chloride) and flocculants are added to the wastewater, they react with pollutants to form insoluble precipitates, or flocs, which settle out as sludge. This type of sludge can be bulky and difficult to dewater.[2][3]
Q2: How do Advanced Oxidation Processes (AOPs) help in reducing sludge?
Advanced Oxidation Processes (AOPs), such as the Fenton process, ozonation, and UV/H₂O₂, work by generating highly reactive hydroxyl radicals (•OH). These radicals can break down the complex and recalcitrant structure of azo dyes like this compound, mineralizing them into simpler, less harmful compounds like CO₂, water, and inorganic salts.[4] This approach significantly reduces sludge production because the pollutant is destroyed rather than being transferred from the liquid phase to a solid (sludge) phase.[2][5] AOPs can also be used as a pre-treatment to increase the biodegradability of the dye, making subsequent biological treatment more efficient and potentially yielding less sludge.[6]
Q3: Can biological treatment be optimized to produce less sludge?
Yes, biological processes can be optimized for sludge minimization. A key strategy is to operate the system at a longer Sludge Retention Time (SRT). A longer SRT encourages "endogenous respiration," a state where microorganisms begin to consume their own cellular matter for energy due to a limited food supply, which reduces the net yield of excess biomass.[7] However, biological methods alone may struggle with the complex structure of reactive dyes, sometimes necessitating a pre-treatment step.[8]
Q4: What is the role of coagulants and flocculants in sludge production, and how can it be minimized?
Coagulants neutralize the charge of suspended particles, while flocculants bind these particles together to form larger flocs that can be settled and removed. The choice and dosage of these chemicals directly impact the volume and characteristics of the resulting chemical sludge. To minimize sludge, it is crucial to determine the optimal coagulant dosage through laboratory jar tests.[9] Overdosing leads to excessive sludge. Using high-efficiency organic polymers, sometimes in conjunction with traditional coagulants, can also reduce the overall sludge volume.[3]
Q5: What is sludge bulking, and how can it be prevented?
Sludge bulking is a condition in activated sludge processes where the sludge has poor settling characteristics, often indicated by a high Sludge Volume Index (SVI > 150-200 mL/g).[10][11] It is typically caused by the excessive growth of filamentous bacteria. Factors contributing to this include low dissolved oxygen levels, nutrient imbalances (e.g., high BOD relative to nitrogen and phosphorus), and fluctuations in pH.[12] Prevention strategies include:
-
Maintaining adequate dissolved oxygen (DO) levels (typically >1.5-2.0 mg/L).[12]
-
Ensuring a balanced nutrient ratio (BOD:N:P).
-
Performing microscopic analysis of the sludge to identify the type of filamentous bacteria and address the specific cause.[10]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at reducing sludge.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Excessive chemical sludge production during coagulation. | Overdosing of coagulants (e.g., alum, ferric chloride). | Perform a jar test to determine the minimum effective coagulant dose.[9][13] Consider replacing a portion of the inorganic coagulant with an organic polymer. |
| High Sludge Volume Index (SVI) and poor settling in the activated sludge process. | 1. Overgrowth of filamentous bacteria. 2. Low dissolved oxygen (DO) in the aeration tank. 3. Nutrient deficiency (N or P). | 1. Conduct a microscopic examination to confirm the presence of filamentous bacteria.[10] 2. Increase aeration to maintain DO levels between 1.5-3.0 mg/L.[14] 3. Check the BOD:N:P ratio and supplement with nutrients if necessary. 4. As a short-term fix, consider targeted chlorination of the Return Activated Sludge (RAS) line.[14] |
| Low color and COD removal in the biological treatment stage. | This compound is recalcitrant and may be toxic to the microbial population. | Implement a pre-treatment step before the biological stage. Advanced Oxidation Processes like Fenton's reagent or ozonation can break the azo bonds, making the dye more biodegradable.[6][15] |
| Fenton/Photo-Fenton process shows low efficiency. | 1. Suboptimal pH (ideal is ~3).[16][17] 2. Incorrect H₂O₂ or Fe²⁺ dosage. 3. Scavenging of hydroxyl radicals by other compounds in the wastewater. | 1. Adjust the wastewater pH to the optimal range (2.5-3.5) before adding reagents.[16] 2. Experimentally optimize the [H₂O₂]/[Fe²⁺] ratio and the overall dosage for your specific wastewater concentration. 3. Consider a pre-filtration step if the wastewater has high turbidity or interfering ions. |
Section 3: Experimental Protocols
Protocol 1: Jar Test for Coagulant Dosage Optimization
Objective: To determine the optimal dosage of a coagulant (e.g., aluminum sulfate) for color and turbidity removal with minimal sludge production.
Materials:
-
Six-paddle gang stirrer (Jar Tester)[9]
-
6 x 1L beakers
-
This compound wastewater sample
-
Coagulant stock solution (e.g., 10 g/L Alum)[13]
-
Pipettes, pH meter, turbidimeter
Procedure:
-
Fill each of the six beakers with 1L of the wastewater sample.[18]
-
Place the beakers in the gang stirrer apparatus.
-
While stirring at a high speed (~100-120 rpm), add a different dose of the coagulant stock solution to each of the first five beakers (e.g., 1, 2, 4, 6, 8 mL). The sixth beaker serves as a control with no coagulant.[18]
-
Rapid Mix: Continue stirring at high speed for 1-2 minutes to ensure complete mixing of the coagulant.[18]
-
Slow Mix: Reduce the stirring speed to a slow mix (~30-40 rpm) for 15-20 minutes to promote floc formation.[18]
-
Settle: Stop stirring and allow the flocs to settle for 30 minutes.
-
Analyze: Carefully collect a supernatant sample from the top of each beaker. Measure the residual turbidity, color, and pH. Observe the volume of settled sludge at the bottom of each beaker.
-
Determine Optimum Dose: The optimal dose is the lowest concentration of coagulant that achieves the desired removal efficiency with the least amount of settled sludge.
Protocol 2: Lab-Scale Fenton Oxidation of this compound
Objective: To assess the effectiveness of the Fenton process for decolorizing this compound wastewater.
Materials:
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
-
This compound wastewater sample
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Spectrophotometer for color measurement
Procedure:
-
Place 500 mL of the wastewater sample in a beaker on the magnetic stirrer.
-
Adjust the pH of the sample to ~3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.[16][17]
-
Add the desired dose of the ferrous sulfate solution and allow it to mix completely.
-
Begin the reaction by adding the desired dose of the hydrogen peroxide solution.
-
Take samples at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in the collected samples by raising the pH to >8.0 with NaOH to precipitate the iron.
-
Centrifuge or filter the quenched samples to remove the iron precipitate.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the percentage of color removal.
-
Repeat the experiment with varying doses of Fe²⁺ and H₂O₂ to find the optimal conditions.
Section 4: Data Presentation
Table 1: Comparison of Sludge Production & Efficiency for Different Treatment Methods
| Treatment Method | Typical COD Removal | Sludge Production | Key Advantages | Key Disadvantages |
| Coagulation-Flocculation | 40-70% | High | Low initial cost, effective for disperse dyes. | Generates large volumes of chemical sludge, less effective for soluble dyes.[2] |
| Activated Sludge | 60-90% (if biodegradable) | Moderate to High | Cost-effective for biodegradable organics, can remove nutrients.[3] | Ineffective against recalcitrant dyes, risk of sludge bulking, long treatment times.[1] |
| Advanced Oxidation (Fenton) | >80% | Very Low | Rapid degradation of complex dyes, no sludge from the dye itself.[2][19] | Requires acidic pH, ongoing chemical costs (H₂O₂, Fe²⁺), iron sludge disposal. |
| Integrated AOP + Biological | >90% | Low to Moderate | High overall efficiency, AOP enhances biodegradability, lower total sludge than chemical methods alone.[6] | Higher capital cost, more complex process control. |
Note: Values are representative and can vary significantly based on initial wastewater characteristics and operating conditions.
Section 5: Mandatory Visualizations
Diagram 1: Decision Workflow for Sludge Reduction Strategy
Caption: Decision workflow for troubleshooting high sludge production.
Diagram 2: Simplified Fenton Oxidation Pathway for Dye Degradation
Caption: Simplified pathway of dye degradation via Fenton's reagent.
Diagram 3: Integrated AOP-Biological Treatment Process Flow
Caption: Process flow for an integrated AOP-biological system.
References
- 1. iwaponline.com [iwaponline.com]
- 2. mdpi.com [mdpi.com]
- 3. watertreatmentmagazine.com [watertreatmentmagazine.com]
- 4. posters.unh.edu [posters.unh.edu]
- 5. deswater.com [deswater.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Technologies for reducing sludge production in wastewater treatment plants: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. racoman.com [racoman.com]
- 10. How to Overcome High Sludge Volume Index (SVI) in Wastewater Treatment - Lautan Air Indonesia [lautanairindonesia.com]
- 11. Sludge Volume Index (SVI): A Key Process Control Parameter in Wastewater Treatment [mbbr-media.com]
- 12. researchgate.net [researchgate.net]
- 13. actat.wvu.edu [actat.wvu.edu]
- 14. activatedsludgeguide.com [activatedsludgeguide.com]
- 15. p2infohouse.org [p2infohouse.org]
- 16. iaees.org [iaees.org]
- 17. visnav.in [visnav.in]
- 18. home.engineering.iastate.edu [home.engineering.iastate.edu]
- 19. Study of Fenton Oxidation Process on Dyeing Wastewater and Improving its Catalysis | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparing the effectiveness of different AOPs for Reactive Black 39 removal
A comparative analysis of Advanced Oxidation Processes (AOPs) reveals varying degrees of effectiveness in the removal of Reactive Black 39, a notorious textile dye known for its persistence in wastewater. This guide provides a detailed comparison of several AOPs, supported by experimental data, to assist researchers and scientists in selecting the most suitable treatment method. The primary AOPs evaluated include Fenton and photo-Fenton processes, ozonation-based methods, and UV/H2O2 treatments.
Comparative Performance of AOPs for this compound Removal
The efficiency of different AOPs is typically measured by the percentage of dye decolorization, Total Organic Carbon (TOC) removal, and Chemical Oxygen Demand (COD) reduction. The table below summarizes the performance of various AOPs based on experimental findings.
| Advanced Oxidation Process (AOP) | Removal Efficiency | Experimental Conditions | Reference |
| Fenton | ~70% mineralization (COD reduction) | [Dye] = 10,000 mg/L | [1][2] |
| >99% color removal | [RB5] = 120 mg/L, pH = 2.5, [Fe²⁺] = 25 mg/L, [H₂O₂] = 240 mg/L | [3] | |
| Photo-Fenton | >98% mineralization (COD reduction) | [Dye] = 10,000 mg/L | [1][2] |
| 94% decolorization in 20 min | [RB5] = 50 mg/L, pH < 3.5, [Fe²⁺] = 0.05 mmol/L, [H₂O₂] = 2 mmol/L | [4] | |
| 100% color removal in 10 min | [RB5] = 25 mg/L, [H₂O₂] = 24.5 mg/L, pH = 3-4 | [5] | |
| Electro-Fenton | 93% mineralization (COD reduction) | [Dye] = 10,000 mg/L | [1][2] |
| Ozonation (O₃) | 51.6% TOC removal | [RB5] = 100 mg/L, Ozone flow = 60 LPH, pH = 7, Time = 80 min | [6] |
| O₃/UV | 72.45% TOC removal | [RB5] = 100 mg/L, Ozone flow = 60 LPH, UV = 66 W, pH = 7, Time = 80 min | [6] |
| O₃/Catalyst | 96% TOC removal | [RB5] = 100 mg/L, Ozone flow = 60 LPH, Catalyst = 1 g/L, pH = 7, Time = 80 min | [6] |
| UV/H₂O₂ | >90% decolorization in 30 min | [RB5] = 50 mg/L, [H₂O₂] = 24.5 mg/L | [5] |
| Increased BOD₅/COD ratio from 0.21 to 0.435 | Pre-treatment for biological process | [7] | |
| UV/TiO₂ | 75% decolorization in 20 min | [RB5] = 40 mg/L, pH < 3.5, [TiO₂] = 2 mmol/L | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key AOPs discussed.
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). The photo-Fenton process enhances this reaction through UV irradiation, which promotes the regeneration of Fe²⁺ from Fe³⁺.
A typical experimental setup involves a batch reactor where an aqueous solution of this compound of a specific concentration is prepared. The pH of the solution is adjusted to an acidic range, typically around 3 to 3.5, as this is the optimal pH for the Fenton reaction. Subsequently, a predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added, followed by the dropwise addition of H₂O₂ to initiate the reaction. For the photo-Fenton process, the reactor is simultaneously irradiated with a UV lamp. Samples are withdrawn at regular intervals to analyze the decolorization and mineralization of the dye.[1][2][4][5]
Ozonation-Based Processes
Ozonation utilizes the strong oxidizing potential of ozone (O₃) to degrade the dye molecules. The efficiency of ozonation can be enhanced by combining it with UV radiation (O₃/UV) or a catalyst (O₃/catalyst), which promotes the generation of hydroxyl radicals.
In a typical experiment, a stream of ozone gas is bubbled through the dye solution in a reactor. The ozone flow rate and concentration are carefully controlled. For O₃/UV processes, the solution is concurrently exposed to UV light. In catalytic ozonation, a solid catalyst is suspended in the solution. The pH of the solution is a critical parameter that is adjusted and monitored throughout the experiment. The degradation of the dye is monitored by measuring the TOC and color removal over time.[6]
UV/H₂O₂ Process
The UV/H₂O₂ process generates hydroxyl radicals through the photolysis of hydrogen peroxide by UV radiation. This method is effective for the decolorization of textile wastewater.
The experimental procedure involves adding a specific concentration of H₂O₂ to the this compound solution. The mixture is then subjected to UV irradiation in a photoreactor. The pH of the solution and the concentration of H₂O₂ are optimized to achieve maximum degradation efficiency. The progress of the reaction is followed by measuring the decrease in dye concentration and, in some cases, the increase in the biodegradability of the effluent, indicated by the BOD₅/COD ratio.[5][7]
Visualization of AOP Mechanisms
The following diagrams illustrate the fundamental principles of the discussed Advanced Oxidation Processes.
Caption: Generalized pathways for dye degradation by different AOPs.
Caption: A typical experimental workflow for evaluating AOP effectiveness.
References
- 1. Comparative study of oxidation of dye-Reactive Black B by different advanced oxidation processes: Fenton, electro-Fenton and photo-Fenton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of oxidation of dye-Reactive Black B by different advanced oxidation processes: Fenton, electro-Fenton and photo-Fenton. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. scielo.br [scielo.br]
- 6. nirmawebsite.s3.ap-south-1.amazonaws.com [nirmawebsite.s3.ap-south-1.amazonaws.com]
- 7. Application of H2O and UV/H2O2 processes for enhancing the biodegradability of reactive black 5 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicity Assessment of Reactive Dyes: Unraveling the Cellular Impact of Reactive Black 39 and its Counterparts
For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicological profiles of chemical compounds is fundamental. This guide provides a comparative assessment of the toxicity of various reactive dyes, with a particular focus on Reactive Black 39. While quantitative toxicity data for this compound remains limited in publicly accessible research, this guide synthesizes available data for other prevalent reactive dyes to establish a comparative framework. This information is crucial for hazard identification, risk assessment, and the development of safer alternatives in various industrial applications.
Executive Summary
This guide presents a comparative analysis of the in vitro cytotoxicity and genotoxicity of several reactive dyes, including Reactive Blue 2, Reactive Blue 19, Reactive Red 120, Reactive Orange 16, and Reactive Green 19. A key finding is the differential cytotoxic effects of these dyes on human cell lines, with epidermal cells showing greater susceptibility than hepatic cells. While most tested reactive dyes did not exhibit genotoxicity, some have shown potential for DNA damage under specific conditions. Notably, a comprehensive toxicological investigation of this compound is not yet available in the reviewed literature, precluding a direct quantitative comparison. The information available from its Material Safety Data Sheet (MSDS) indicates potential for irritation and harm upon ingestion or inhalation.
Comparative Toxicity Data of Reactive Dyes
The following table summarizes the available in vitro cytotoxicity and genotoxicity data for a selection of reactive dyes on different human cell lines and other test systems. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Dye | Test System/Cell Line | Assay | Endpoint | Result |
| This compound | Not available | Not available | Not available | Toxicological properties not thoroughly investigated. Harmful if swallowed and may cause irritation to eyes, skin, and respiratory tract. [cite: ] |
| Reactive Black 5 | Allium cepa | Allium test, Comet assay | Cytotoxicity, Genotoxicity | Significantly decreased mitotic index and increased chromosome aberrations and DNA damage.[1][2] |
| Reactive Blue 2 | HaCaT (Human Keratinocytes) | In Vitro MicroFlow® | Cytotoxicity | Cytotoxic at 1000 µg/mL.[3] |
| HepaRG (Human Hepatocytes) | In Vitro MicroFlow® | Cytotoxicity | Not cytotoxic at tested concentrations.[3] | |
| Human Dermal Equivalents | Comet assay | Genotoxicity | Non-genotoxic.[4] | |
| Reactive Blue 19 | HaCaT (Human Keratinocytes) | In Vitro MicroFlow® | Cytotoxicity | Cytotoxic at 500 and 1000 µg/mL.[3] |
| HepaRG (Human Hepatocytes) | In Vitro MicroFlow® | Cytotoxicity | Cytotoxic at 1000 µg/mL.[3] | |
| Allium cepa | Allium test, Comet assay | Cytotoxicity, Genotoxicity | Significantly decreased mitotic index and increased chromosome aberrations and DNA damage.[1][2] | |
| Salmonella typhimurium | Ames test | Mutagenicity | Weakly mutagenic with metabolic activation.[5] | |
| Reactive Red 120 | HepaRG (Human Hepatocytes) | In Vitro MicroFlow® | Cytotoxicity | Not cytotoxic at tested concentrations.[3][6] |
| Allium cepa | Allium test | Genotoxicity | Induces chromosomal aberrations.[7] | |
| Catla catla (Fish) | Micronucleus test | Genotoxicity | Potential to damage DNA.[8] | |
| Artemia salina | Acute toxicity | Toxicity | Moderately toxic with an EC50-48h of 81.89 mg/L.[5] | |
| Reactive Orange 16 | HaCaT (Human Keratinocytes) | In Vitro MicroFlow® | Cytotoxicity | Cytotoxic at 1000 µg/mL.[3] |
| HepaRG (Human Hepatocytes) | In Vitro MicroFlow® | Cytotoxicity | Cytotoxic at 1000 µg/mL.[3] | |
| Lysinibacillus sp. RGS | Toxicity studies | Genotoxicity, Cytotoxicity, Phytotoxicity | Genotoxic, cytotoxic, and phytotoxic.[9] | |
| Reactive Green 19 | Human Dermal Equivalents | Comet assay | Genotoxicity | Genotoxic in a dose-responsive manner.[4] |
| Normal Human Dermal Fibroblasts | Comet assay | Genotoxicity | Non-genotoxic.[4] | |
| Salmonella typhimurium | Ames test | Mutagenicity | Weak mutagenic potential detected.[10] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using the In Vitro MicroFlow® Kit
This protocol provides a detailed methodology for assessing the cytotoxicity of reactive dyes on human cell lines, based on the procedures described in the cited literature.[3]
1. Cell Culture and Exposure:
-
Immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines are cultured in their respective appropriate media and conditions.
-
Cells are seeded in 96-well plates at a density of 1x10⁵ cells/mL for HaCaT and 2x10⁵ cells/mL for HepaRG.
-
The reactive dyes are dissolved in a suitable solvent (e.g., PBS) to prepare a range of concentrations (e.g., 31.25 to 1000 µg/mL).
-
Cells are exposed to the different dye concentrations for a specific duration (e.g., 24 hours for HepaRG and 48 hours for HaCaT).
-
Negative (vehicle control) and positive (e.g., Mitomycin C) controls are included in each experiment.
2. Cytotoxicity Measurement:
-
The In Vitro MicroFlow® kit is used to assess cytotoxicity and genotoxicity simultaneously.
-
Cytotoxicity is determined by measuring the integrity of the cell membrane using a fluorescent dye (e.g., ethidium (B1194527) monoazide bromide - EMA). EMA can only penetrate cells with compromised membranes, thus staining non-viable cells.
-
After exposure, cells are treated with the EMA dye according to the manufacturer's instructions.
3. Data Analysis:
-
The percentage of EMA-positive (non-viable) cells is quantified using a flow cytometer.
-
A significant increase in the percentage of EMA-positive cells in the treated groups compared to the negative control indicates a cytotoxic effect.
-
The results can be expressed as the concentration of the dye that causes a 50% reduction in cell viability (IC50), if a dose-response relationship is established.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes involved in toxicity assessment, the following diagrams illustrate a general workflow for in vitro cytotoxicity and genotoxicity testing of reactive dyes.
Caption: Workflow for in vitro cytotoxicity testing of reactive dyes.
Caption: General workflow for assessing the genotoxicity of reactive dyes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 4. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 7. researchgate.net [researchgate.net]
- 8. eeb.lu.lv [eeb.lu.lv]
- 9. Oxidative stress response in dye degrading bacterium Lysinibacillus sp. RGS exposed to Reactive Orange 16, degradation of RO16 and evaluation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicological assessment of two reactive dyes extracted from cotton fibres using artificial sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Reactive Black 39 in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of substances like the azo dye Reactive Black 39 in complex matrices such as industrial wastewater, textile effluents, or biological samples is critical for environmental monitoring, process optimization, and safety assessment. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides an objective comparison of common analytical techniques for the determination of this compound and similar reactive azo dyes, supported by experimental data from various studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are the most frequently employed techniques. The following table summarizes the performance characteristics of these methods based on validation studies of reactive azo dyes in complex matrices.
| Analytical Method | Analyte(s) | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| HPLC-DAD | Brilliant Black BN & other azo dyes | Milk & Cheese | 0.999 - 1.000[1][2] | 1.14 - 1.73 µg/mL[1][2] | 3.46 - 5.25 µg/mL[1][2] | 98.81 - 115.94[1][2] | 0.08 - 3.71[1][2] |
| Reactive Blue 19, Red 198, Orange 107 | Wastewater | Linear over 0.05-5.0 ppm[3] | 0.1 ppm[3] | Not Reported | Not Reported | Not Reported | |
| LC-MS/MS | 9 Disperse Azo Dyes | Environmental Water | >0.99[4] | ~2.0 ng/L[4] | ~8.0 ng/L[4] | >70[4] | <13 (interday)[4] |
| 20 Pharmacologically Active Dyes | Environmental Water | Not explicitly stated, but method validated | Not explicitly stated, but LOQs are low | 0.01–0.1 µg/L[5][6] | 71.2 - 104.9[6] | <14[6] | |
| Spectrophotometry | Reactive Black 5 | Batik Wastewater | Linear over 2.5 x 10⁻⁷ - 2.0 x 10⁻⁶ mol/L[7] | 1.3 x 10⁻⁸ mol/L[7] | Not Reported | 83.97 - 105.12[7] | 0.24 - 0.55 (interday)[7] |
| Methylene Blue | Wastewater | >0.99[8] | Not Reported | Not Reported | ~100[8] | <2[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of reactive azo dyes in complex matrices.
High-Performance Liquid Chromatography (HPLC-DAD)
Sample Preparation (Wastewater):
-
Collect the wastewater sample in a clean container.
-
Filter the sample through a 0.45 µm membrane filter to remove particulate matter.[3]
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up and pre-concentration.
-
The filtered or extracted sample is then ready for injection into the HPLC system.
Chromatographic Conditions:
-
Instrument: HPLC system with a Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength (λmax) of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Environmental Water):
-
Collect water samples and add a preservative if necessary.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration. A diol SPE cartridge can be effective for a range of dyes.[5][6]
-
Elute the analytes from the SPE cartridge with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]
-
Column: A suitable column for polar compounds, such as a pentafluorophenyl (F5) column.[5]
-
Mobile Phase: Gradient elution with an ammonium acetate (B1210297) buffer and acetonitrile (B52724) is common.[5]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC systems.
-
Ionization Mode: ESI positive or negative mode, depending on the dye's structure.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]
UV-Visible Spectrophotometry
Sample Preparation (Wastewater):
-
Collect the wastewater sample.
-
For colored effluents, a pre-concentration step using a solid adsorbent like activated carbon may be necessary for trace analysis.[10]
-
After adsorption, the dye can be desorbed using a suitable solvent.
-
Alternatively, for direct measurement, the sample should be filtered to remove any suspended solids that could interfere with the absorbance reading.
Measurement Protocol:
-
Determine the maximum absorbance wavelength (λmax) of a standard solution of this compound.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the prepared sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method for this compound, the following diagrams illustrate the general workflow and the interdependencies of key validation parameters.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Interdependencies of key method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.najah.edu [journals.najah.edu]
- 4. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Validation of Methylene Blue Analysis Method in Wastewater Samples by UV-Vis Spectrophotometry | Hulupi | Equilibrium Journal of Chemical Engineering [jurnal.uns.ac.id]
- 9. irjet.net [irjet.net]
- 10. jjc.yu.edu.jo [jjc.yu.edu.jo]
Performance Evaluation of Novel Adsorbents for Reactive Black 39: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The textile industry is a significant contributor to water pollution, with dye effluents posing a considerable environmental threat. Reactive Black 39 (also known as Reactive Black 5), a widely used azo dye, is particularly challenging to remove from wastewater due to its complex aromatic structure and high solubility in water. This guide provides a comparative evaluation of the performance of various novel adsorbents for the removal of this compound, supported by experimental data from recent scientific literature.
Comparative Performance of Novel Adsorbents
The efficiency of an adsorbent is determined by several factors, including its maximum adsorption capacity, the rate at which it removes the adsorbate, and the nature of the interaction between the adsorbent and the adsorbate. These characteristics are typically evaluated using isotherm and kinetic models. The following tables summarize the performance of various novel adsorbents in removing this compound.
Adsorption Capacity and Isotherm Models
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface.[1]
| Adsorbent | Maximum Adsorption Capacity (q_m) (mg/g) | Langmuir Constant (K_L) (L/mg) | Freundlich Constant (K_F) ((mg/g)(L/mg)¹/ⁿ) | Freundlich Exponent (n) | Correlation Coefficient (R²) | Experimental Conditions |
| Biochar | ||||||
| Pine Needles Biochar (Cu-Cu₂O based) | 5.40 | - | - | - | 0.983 (Langmuir) | Adsorbent dose: 0.1 g |
| Pine Needles Biochar (Fe₃O₄ based) | 2.82 | - | - | - | 0.995 (Langmuir) | Adsorbent dose: 0.1 g |
| Pine Needles Biochar (non-catalytic) | 4.37 | - | - | - | 0.941 (Langmuir) | Adsorbent dose: 0.1 g |
| Banana Peel Biochar | 7.58 | - | - | - | Langmuir model best fit | pH 3, 75 mg/L initial concentration |
| Activated Carbon | ||||||
| Powdered Activated Carbon | 58.823 | - | - | - | Langmuir and Freundlich models applicable | - |
| Longan Peel-Derived Activated Carbon | >370 | 0.193 - 0.474 | 148.38 - 176.76 | 0.174 - 0.150 | 0.962 (Freundlich), 0.970 (Temkin) | pH 3.0, Temperature: 293-323 K[2] |
| Palm Shell-Based Activated Carbon | 25.1 | - | - | - | Langmuir model best fit | pH 2 |
| Nanocomposites | ||||||
| Sunflower Waste and Chitosan Nano-biocomposite (CSN) | 22.5 | - | - | - | - | Optimum temperature 50°C, pH 2-4 |
| Sunflower Waste and Chitosan Biosorbent (CS) | 21.59 | - | - | - | - | Optimum temperature 40°C, pH 2-4 |
| Other Adsorbents | ||||||
| Bentonite Clay | - | - | - | - | 0.9986 (Freundlich) | pH 10, Temperature: 323 K |
| Multi-Walled Carbon Nanotubes (MWCNT) | 1082.07 | - | - | - | - | High initial dye concentration (200 mg/L)[3] |
| Single-Walled Carbon Nanotubes (SWCNTs) | 829.20 | - | - | - | Langmuir model best fit | pH 3, Adsorbent dose: 1000 mg/L |
| Polymeric Al/Fe MOF | - | - | - | - | - | Removal efficiency ~98% |
Table 1: Comparison of maximum adsorption capacity and isotherm parameters for this compound removal by various novel adsorbents.
Adsorption Kinetics
Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.[4]
| Adsorbent | Pseudo-first-order rate constant (k₁) (min⁻¹) | Pseudo-second-order rate constant (k₂) (g/mg·min) | Correlation Coefficient (R²) | Best Fit Model | Experimental Conditions |
| Activated Carbon | |||||
| Powdered Activated Carbon | - | - | >0.997 | Pseudo-second-order | Initial pH: 2.00, 4.00, 8.00, 10.00[4] |
| Palm Shell-Based Activated Carbon | - | - | - | Pseudo-first-order | - |
| Other Adsorbents | |||||
| Bentonite Clay | - | - | 0.9998, 0.9933, 0.9891 | Pseudo-second-order | Initial concentrations: 25, 75, 100 mg/L[5] |
| Multi-Walled Carbon Nanotubes (MWCNT) | - | - | - | Pseudo-second-order | Natural pH |
| Polymeric Al/Fe MOF | - | - | Good agreement | Pseudo-second-order | -[6] |
Table 2: Comparison of kinetic parameters for this compound removal by various novel adsorbents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are typical experimental protocols for evaluating the performance of adsorbents.
Batch Adsorption Studies
Batch adsorption experiments are conducted to determine the equilibrium and kinetic parameters of the adsorption process.
-
Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Experimental solutions of desired concentrations are then prepared by diluting the stock solution.
-
Adsorption Experiment: A known amount of the adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a conical flask.[7] The flasks are then agitated in a mechanical shaker at a constant speed and temperature for a predetermined period.[7]
-
Analysis: At regular time intervals, samples are withdrawn from the shaker.[7] The adsorbent is separated from the solution by centrifugation or filtration. The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (typically around 597 nm).
-
Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at time 't' (q_t, in mg/g) and at equilibrium (q_e, in mg/g) is calculated using the following equations:
-
q_t = (C₀ - C_t) * V / m
-
q_e = (C₀ - C_e) * V / m
Where:
-
C₀ is the initial dye concentration (mg/L).
-
C_t is the dye concentration at time 't' (mg/L).
-
C_e is the equilibrium dye concentration (mg/L).
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
-
Effect of pH
The pH of the solution can significantly influence the surface charge of the adsorbent and the ionization of the dye molecules, thereby affecting the adsorption process.
-
pH Adjustment: The initial pH of the dye solutions is adjusted to desired values (e.g., from 2 to 12) using dilute HCl or NaOH solutions.[8]
-
Adsorption Experiment: Batch adsorption experiments are then carried out at different pH values while keeping other parameters like initial concentration, adsorbent dose, and temperature constant.
-
Analysis: The equilibrium concentration of the dye is measured, and the adsorption capacity is calculated for each pH value to determine the optimal pH for maximum removal.
Regeneration Studies
The reusability of an adsorbent is a critical factor for its cost-effectiveness and practical application. Regeneration studies are performed to evaluate the potential of an adsorbent to be reused for multiple cycles.
-
Adsorption: The adsorbent is first saturated with the dye under optimal conditions.
-
Desorption: The dye-laden adsorbent is then treated with a suitable eluent (e.g., NaOH, HCl, or an organic solvent) to desorb the adsorbed dye.[9]
-
Washing and Drying: After desorption, the adsorbent is washed thoroughly with deionized water to remove any remaining eluent and desorbed dye, and then dried.
-
Reusability Test: The regenerated adsorbent is then used for a new cycle of dye adsorption under the same initial conditions. This adsorption-desorption cycle is repeated multiple times to assess the adsorbent's stability and the retention of its adsorption capacity.[9] The removal efficiency after each cycle is calculated to determine the reusability.[10]
Visualizing the Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate workflows and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Removal of Reactive Black 5 from Waste Waters by Adsorption: A Comprehensive Review [jwent.net]
- 4. mdpi.com [mdpi.com]
- 5. Adsorptive Removal of Reactive Black 5 from Wastewater Using Bentonite Clay: Isotherms, Kinetics and Thermodynamics [mdpi.com]
- 6. dl.openaccess.ir [dl.openaccess.ir]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Synergistic Advancements in Wastewater Treatment: A Comparative Guide to Combined Processes for Azo Dye Degradation
For researchers, scientists, and professionals in drug development and environmental science, the effective degradation of persistent organic pollutants like reactive azo dyes is a critical challenge. This guide provides a comparative analysis of combined treatment processes for the degradation of Reactive Black 5 (RB5), a widely studied proxy for complex diazo dyes such as Reactive Black 39, for which specific comprehensive data is limited in publicly available literature.
The inherent stability of dyes like this compound makes them resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) and their integration with biological treatments have shown significant promise in enhancing degradation efficiency through synergistic effects. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to offer a comprehensive overview of these advanced treatment strategies.
Comparative Performance of Treatment Processes
The synergistic effect of combining different treatment modalities often results in a significant increase in the overall degradation and mineralization of reactive dyes. The following tables summarize the performance of individual and combined processes for the degradation of Reactive Black 5, showcasing the enhanced efficiency achieved through integrated approaches.
| Treatment Process | Initial Dye Conc. (mg/L) | Decolorization Efficiency (%) | TOC/COD Removal (%) | Treatment Time | Reference |
| Ozonation | |||||
| Ozonation alone | 100 | ~75 | ~64 (COD) | 40 min | [1] |
| Ozonation + Biodegradation | 96 | >99 | ~83 (TOC) | 30 min O₃ + 14 days bio | [2] |
| Catalytic Ozonation (Fe-DLA) | 50 | 99 | 76.4 (COD) | 40 min | [1] |
| Fenton & Photo-Fenton | |||||
| Fenton alone | 100 | 99 | 71 (COD) | Not Specified | [3] |
| Photo-Fenton | 100 | >99 | Not Specified | 10 min | [4] |
| Fenton + Biological Treatment | 250 | ~90 (Fenton alone) | ~2x higher than biotreatment alone | 60 h (bio) | |
| Photocatalysis | |||||
| UV/TiO₂ | 150 | 10 | Not Specified | Not Specified | [5] |
| UV/TiO₂/H₂O₂ | Not Specified | 96 | Not Specified | 60 min | [5] |
| Ultrasound | |||||
| Ultrasound alone (850 kHz, 90W) | ~99 (100 µM) | 80 | Not Specified | 3.5 h | [6] |
| Ultrasound + Laccase | ~99 (100 µM) | Synergistic increase | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the degradation of Reactive Black 5.
Ozonation Followed by Biodegradation
-
Ozonation Setup: A 2 L batch reactor is filled with the synthetic batik wastewater containing 96 mg/L of RB5. Ozone is generated from dry air and bubbled through the solution at a flow rate of 4 L/min, delivering an ozone dose of 7.3 g O₃/m³. Samples are collected at regular intervals for analysis.[2]
-
Biodegradation: Following ozonation, the treated wastewater is inoculated with activated sludge microorganisms. The mixture is incubated for 14 days, with Total Organic Carbon (TOC) concentration monitored periodically to assess mineralization.[2]
Fenton Oxidation
-
Reaction Conditions: Experiments are conducted with an initial RB5 concentration of 200 mg/L. The pH of the solution is adjusted to 3.0. Ferrous sulfate (B86663) (FeSO₄) is added to a concentration of 225 mg/L, and hydrogen peroxide (H₂O₂) is added to a concentration of 1000 mg/L. The reaction is carried out at 40°C.[3]
-
Analysis: Decolorization is monitored using a UV-Vis spectrophotometer at the maximum wavelength of RB5 (597 nm). Chemical Oxygen Demand (COD) is measured to determine the extent of mineralization.[3]
**3. Photocatalysis (UV/TiO₂/H₂O₂) **
-
Photoreactor Setup: A 125 W mercury vapor lamp is used as the UV source. The reaction is carried out in a vessel containing the dye solution and suspended TiO₂ P25 Degussa catalyst.[5]
-
Optimization: The effects of catalyst loading (0.05-1 g/L), initial dye concentration (20-150 mg/L), pH, and H₂O₂ concentration (up to 0.9 x 10⁻² mol/L) are investigated to find the optimal degradation conditions.[5]
-
Analysis: The degradation of the dye is monitored by measuring the absorbance of the solution at its maximum wavelength using a UV-Vis spectrophotometer.[5]
Ultrasound-Assisted Degradation
-
Sonication Procedure: An 850 kHz ultrasound transducer is used with a power output of 90 W. A 100 µM solution of RB5 is subjected to ultrasonic irradiation.[6]
-
Combined Treatment (Ultrasound + Laccase): For the synergistic study, the laccase enzyme is added to the dye solution during sonication.[7]
-
Analysis: The decolorization is monitored using UV-VIS spectroscopy and Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC) to track the disappearance of the parent dye molecule and the formation of intermediates.[6][7]
Visualizing the Processes
Diagrams illustrating the degradation pathways and experimental workflows provide a clear conceptual understanding of the complex processes involved in the treatment of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 4. scielo.br [scielo.br]
- 5. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of microbial degradation of Reactive Black 39 by different bacterial strains
A comprehensive review of the efficacy of various bacterial strains in the bioremediation of textile industry effluents containing Reactive Black dyes, with a focus on Reactive Black 39 and the closely related Reactive Black 5.
The textile industry is a major contributor to water pollution, with azo dyes like this compound (RB39) and Reactive Black 5 (RB5) being significant environmental concerns due to their complex aromatic structures and recalcitrant nature. Microbial degradation offers a cost-effective and eco-friendly alternative to conventional physicochemical treatment methods. This guide provides a comparative analysis of the performance of different bacterial strains in degrading these dyes, supported by experimental data from various studies.
Performance Comparison of Bacterial Strains
The efficiency of microbial degradation of Reactive Black dyes is influenced by several factors, including the bacterial strain, initial dye concentration, pH, temperature, and the presence of co-substrates. The following table summarizes the decolorization performance of various bacterial strains against this compound and Reactive Black 5.
| Bacterial Strain/Consortium | Dye | Initial Concentration (mg/L) | Optimal pH | Optimal Temperature (°C) | Incubation Time | Decolorization Efficiency (%) | Key Enzymes | Reference |
| Pseudomonas aeruginosa | This compound | 20 | 7 | 30 | 144 h | 100 | - | [1] |
| Pseudomonas aeruginosa | This compound | 100 | 7 | 30 | 144 h | 90 | - | [1] |
| Pseudomonas entomophila BS1 | Reactive Black 5 | Not Specified | 5-9 | 37 | 120 h | 93 | Azoreductase | [2][3][4] |
| Pseudomonas stutzeri ETL-79 | Reactive Black | Not Specified | - | - | 8 h | 93 | Azoreductase | [5] |
| Bacillus cereus strain ROC | Reactive Black 5 | 50-250 | - | 37 | 5 days | >90 (immobilized cells) | - | [6] |
| Bacillus cereus strain HJ-1 | Reactive Black B | Not Specified | 8 | 25 | - | - | - | [7] |
| Bacillus spp. ETL-1949 | Reactive Dyes | 50 | 9 | 37 | 7 days | 82 | - | [8][9] |
| Sterigmatomyces halophilus SSA1575 | Reactive Black 5 | 50 | 5 | 30 | 18 h | 100 | - | [10] |
| Consortium: Bacillus cereus, Proteus mirabilis, Stenotrophomonas maltophilia | Reactive Black 5 | 70 | - | 35 | 48 h | 98.56 | NADH-DCIP reductase, Azoreductase | [11] |
| Consortium: Micrococcus sp., Janibacter sp., Rhodococcus sp. | Reactive Black 5 | 100 | 7 | - | 5 days | 88 | - | [12] |
| Consortium: Acinetobacter junii NT-15, Pseudomonas indoloxydans NT-38, Rhodococcus sp. NT-39 | Reactive Black 5 | - | - | - | - | 95.5 | - | [13] |
Experimental Protocols
The methodologies employed in studying the microbial degradation of Reactive Black dyes generally follow a standardized workflow. Below are detailed protocols for key experiments.
Isolation and Screening of Dye-Degrading Bacteria
-
Sample Collection: Soil and water samples are collected from areas contaminated with textile industry effluents.
-
Enrichment: 1 gram of soil or 1 mL of water is added to a flask containing a minimal salt medium (MSM) supplemented with the target dye (e.g., Reactive Black 5 at 70 mg/L) as the sole carbon source.[11]
-
Incubation: The flasks are incubated at a specific temperature (e.g., 35°C) for a set period (e.g., three days).[11] This enrichment process is often repeated multiple times to select for a stable dye-degrading microbial population.[11]
-
Isolation: The enriched culture is then serially diluted and plated on nutrient agar (B569324) plates. Individual colonies with distinct morphologies are picked and sub-cultured to obtain pure isolates.
-
Screening: Pure isolates are then tested for their dye decolorization ability in a liquid medium containing the dye. The extent of decolorization is determined spectrophotometrically.
Decolorization Assay
-
Inoculum Preparation: A fresh culture of the selected bacterial strain is grown in a suitable broth medium (e.g., Luria-Bertani broth) to the exponential phase. The cells are then harvested by centrifugation and washed with sterile saline or phosphate (B84403) buffer.
-
Decolorization Experiment: The washed bacterial cells are inoculated into a fresh medium (e.g., MSM) containing a known concentration of the dye. A control flask without the bacterial inoculum is also maintained.
-
Incubation Conditions: The flasks are incubated under optimized conditions of pH, temperature, and aeration (static or shaking). Static (low-oxygen) conditions are often found to be more effective for the initial azo bond cleavage by azoreductases.[11]
-
Measurement of Decolorization: At regular intervals, an aliquot of the culture medium is withdrawn, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured at the maximum wavelength (λmax) of the dye. The percentage of decolorization is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Analysis of Degradation Products
-
Extraction: After complete decolorization, the culture medium is centrifuged, and the supernatant is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate.[11]
-
Concentration: The organic extract is then dried over anhydrous sodium sulfate (B86663) and concentrated using a rotary evaporator.[11]
-
Analysis: The concentrated extract is analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) to identify the metabolic products of dye degradation.[11]
Visualizing the Process
Experimental Workflow
The following diagram illustrates the typical workflow for a microbial degradation study of Reactive Black dyes.
Proposed Degradation Pathway
The bacterial degradation of Reactive Black dyes is primarily initiated by the reductive cleavage of the azo bonds (-N=N-) by the enzyme azoreductase. This initial step results in the formation of various aromatic amines. These intermediates are then further broken down into simpler, less toxic compounds.
References
- 1. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 2. Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1. | Semantic Scholar [semanticscholar.org]
- 5. sciepub.com [sciepub.com]
- 6. Decolorization of azo dyes by a novel aerobic bacterial strain Bacillus cereus strain ROC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decolorization of azo dye reactive black B by Bacillus cereus strain HJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciepub.com [sciepub.com]
- 10. Ecofriendly biodegradation of Reactive Black 5 by newly isolated Sterigmatomyces halophilus SSA1575, valued for textile azo dye wastewater processing and detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Investigating degradation metabolites and underlying pathway of azo dye “Reactive Black 5” in bioaugmented floating treatment wetlands - ProQuest [proquest.com]
Ecotoxicity of Reactive Black 39 and Its Degradation Byproducts: A Comparative Guide
An in-depth analysis of the ecotoxicological profile of the azo dye Reactive Black 39 (RB 39) and its degradation byproducts reveals a complex and concerning environmental impact. While the parent dye exhibits moderate toxicity, its breakdown products, particularly aromatic amines, can be significantly more hazardous to aquatic ecosystems. This guide provides a comparative assessment of RB 39's ecotoxicity against other reactive dyes, supported by experimental data and detailed methodologies.
Executive Summary
This compound (C.I. 205071), a widely used textile dye, and its degradation intermediates pose a significant ecotoxicological threat. Experimental evidence indicates that while the intact dye has a measurable level of toxicity to various aquatic organisms, the byproducts formed during wastewater treatment processes, especially under anaerobic conditions, can exhibit increased toxicity. This guide synthesizes available data on the acute toxicity of RB 39 and its presumed degradation products, comparing them with other common reactive dyes such as Reactive Blue 19 and Reactive Red 120. Furthermore, it delves into the molecular mechanisms of toxicity, exploring the potential impact on critical cellular signaling pathways.
Ecotoxicity Profile: A Quantitative Comparison
The ecotoxicity of textile dyes and their byproducts is typically assessed by determining the concentration that causes a specific adverse effect on a certain percentage of a test population over a defined period. Key metrics include the median lethal concentration (LC50), the concentration that kills 50% of the test organisms, and the median effective concentration (EC50), the concentration that causes a non-lethal effect (e.g., immobilization, growth inhibition) in 50% of the population.
While specific quantitative ecotoxicity data for this compound (C.I. 205071) is limited in publicly available literature, data for the closely related and often co-referenced Reactive Black 5 (RB5), as well as other reactive dyes, provide valuable benchmarks for comparison.
| Substance | Test Organism | Endpoint (Duration) | Value (mg/L) | Toxicity Classification | Reference |
| Reactive Dyes for Comparison | |||||
| Reactive Blue 19 | Danio rerio (Zebrafish) | LC50 (96 h) | 337 | Harmful | [1][2] |
| Daphnia magna | EC50 (24 h) | 900 | Harmful | [1][2] | |
| Desmodesmus subspicatus (Green algae) | EC50 (72 h) | 14.5 | Toxic | [1][2] | |
| Reactive Red 120 | Artemia salina (Brine shrimp) | LC50 (48 h) | 81.89 | Moderately Toxic | [3] |
| Potential Degradation Byproducts of RB 39 | |||||
| 2,4-Diaminobenzenesulfonic acid | Daphnia magna | EC50 (24h) | 210 | Harmful | [2] |
| Selenastrum capricornutum (Green algae) | EC50 (72h) | 76 | Toxic | [2] | |
| Rat (oral) | LD50 | 3480 mg/kg | Harmful if swallowed | [4] |
Toxicity classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) criteria for aquatic toxicity.
Degradation of this compound and Increased Toxicity
The manufacturing process of this compound involves the use of several precursor chemicals, including 2,4-Diaminobenzenesulfonic acid, 2-Aminobenzene-1,4-disulfonic acid, and 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.[5] During wastewater treatment, the complex azo structure of RB 39 can be broken down, particularly under anaerobic conditions, through the cleavage of its azo bonds (-N=N-). This degradation process leads to the formation of various aromatic amines.
Studies on related azo dyes have consistently shown that these degradation byproducts can be more toxic and potentially carcinogenic or mutagenic than the parent dye. For instance, the reductive degradation of Reactive Black 5 has been shown to increase the toxicity of the effluent to Daphnia magna.[6] This is attributed to the formation of sulfonated aromatic amines, which are known to be persistent and toxic to aquatic life.[7][8]
Experimental Protocols
To ensure the reliability and comparability of ecotoxicity data, standardized experimental protocols are employed. Below are detailed methodologies for two key assays used in the assessment of textile dyes.
Acute Immobilization Test with Daphnia magna (OECD 202)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable culture medium. A control group with no test substance is also prepared.
-
Exposure: A group of daphnids (typically 20) is exposed to each test concentration and the control in test vessels. The exposure period is 48 hours.
-
Observation: The number of immobile daphnids in each vessel is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) is calculated using statistical methods.[8][9]
Vibrio fischeri Bioluminescence Inhibition Assay (ISO 11348-3)
This assay determines the acute toxicity of a substance by measuring the inhibition of light emission from the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri).
-
Test Organism: Freeze-dried A. fischeri are rehydrated before the test.
-
Test Substance Preparation: A dilution series of the sample is prepared in a saline solution.
-
Exposure: The bacterial suspension is exposed to the different concentrations of the test sample for a defined period (e.g., 15 or 30 minutes) at a constant temperature (15°C).
-
Measurement: The light output of each sample is measured using a luminometer.
-
Data Analysis: The inhibition of bioluminescence is calculated relative to a control sample. The EC50 value, the concentration causing a 50% reduction in light emission, is then determined.[10][11]
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Molecular Mechanisms of Toxicity: Impact on Signaling Pathways
Azo dyes and their metabolites can exert their toxic effects by interfering with crucial cellular signaling pathways that regulate cell survival, proliferation, and stress responses.
Nrf2-Mediated Oxidative Stress Response: Exposure to azo dyes can induce oxidative stress, leading to the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes to protect the cell from damage.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Degradation and ecotoxicity of dye Reactive Black 5 after reductive-oxidative process : Environmental Science and Pollution Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ENVIRONMENTAL [oasis-lmc.org]
- 9. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 10. Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cost-benefit analysis of various treatment technologies for Reactive Black 39
This guide provides a comprehensive cost-benefit analysis of various technologies for the treatment of wastewater containing Reactive Black 39 (RB 39), a common azo dye used in the textile industry. The comparisons are supported by experimental data to assist researchers, scientists, and drug development professionals in selecting appropriate and efficient remediation strategies. This compound, also widely known by its synonym Reactive Black 5 (RB5), is a double azo dye known for its stability and resistance to degradation, making its removal from effluents a significant environmental challenge.[1]
Performance and Cost-Benefit Analysis
The treatment of this compound can be broadly categorized into three main types: Advanced Oxidation Processes (AOPs), Biological Treatments, and Physicochemical Methods. Each category offers distinct advantages in terms of efficiency, cost, and operational complexity.
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade recalcitrant organic pollutants.[2] These methods, including Fenton, Photo-Fenton, Ozonation, and Electrochemical Oxidation, generally offer high efficiency and rapid degradation rates. The photo-Fenton process, in particular, has demonstrated superior performance, achieving complete color removal in significantly shorter times compared to other AOPs.[3][4] However, the operational costs, primarily driven by reagent consumption (e.g., hydrogen peroxide, iron salts) and energy for UV lamps or electrolysis, can be substantial.[3][5]
Biological Treatments utilize microorganisms such as fungi, bacteria, and yeast to decolorize and degrade the dye.[6][7][8] These methods are generally considered more cost-effective and environmentally friendly, as they operate under milder conditions and produce less chemical sludge.[9] Fungal and bacterial strains have shown high decolorization efficiencies, often exceeding 90%.[7][10] The primary drawbacks are the longer treatment times required (often several days) and the sensitivity of the microorganisms to environmental conditions like pH, temperature, and dye concentration.[7]
Physicochemical Methods , such as coagulation and adsorption, are conventional techniques for color removal.[11][12] Adsorption, particularly using low-cost adsorbents derived from waste materials, presents an economically attractive option.[13] While effective for color removal, these methods often transfer the pollutant from the liquid phase to a solid phase (sludge), which then requires further disposal and management.[9] Furthermore, they may not achieve complete mineralization of the dye molecule.
The following tables summarize the quantitative performance and cost-related data for various RB 39 treatment technologies.
Table 1: Performance Comparison of Treatment Technologies for this compound (RB5)
| Treatment Technology | Initial Conc. (mg/L) | Efficiency (Color Removal %) | Efficiency (COD/TOC Removal %) | Reaction Time | Optimal pH | Reference(s) |
| AOPs | ||||||
| Fenton | 50 - 100 | 97.5% | 21.6% (TOC) | < 60 min | 3.0 | [4] |
| Photo-Fenton | 25 - 100 | >98% - 100% | 46.4% (TOC) | 10 - 25 min | 3.0 - 4.0 | [3][4][14] |
| Catalytic Ozonation (post-EC) | N/A | High | 40% (COD), 35% (TOC) | 30 min | N/A | [15] |
| Electrochemical Oxidation | 5% - 20% Dyebath | 94.3% - 95.3% | N/A | 90 min | N/A | [2] |
| Sono-Photo-Fenton | 100 | 100% | N/A | 30 min | 3.0 | [16] |
| Biological Treatments | ||||||
| Fungal (Aspergillus sulphureus) | 200 | 93.0% | N/A | 10 days | 5.0 | [9] |
| Fungal (Coriolopsis gallica) | 25 | 84.7% | N/A | 6 hours | 4.2 | [6] |
| Bacterial (Pseudomonas entomophila) | N/A | 93% | N/A | 120 hours | 5.0 - 9.0 | [7] |
| Yeast (Saccharomyces cerevisiae) | 150 | 99.6% | N/A | 48 hours | 5.5 | [8] |
| Combined Processes | ||||||
| Reduction + Adsorption | 200 | ~100% (Color) | N/A | 3 min (Reduction) | N/A | [13] |
N/A: Not Available in the cited sources. EC: Electrocoagulation.
Table 2: Cost-Benefit Analysis Overview
| Technology Category | Key Benefits | Key Drawbacks | Estimated Cost Factors | Reference(s) |
| Advanced Oxidation Processes | - Fast reaction rates- High degradation/mineralization efficiency | - High operational cost (reagents, energy)- Potential formation of by-products- Requires specific pH conditions (e.g., Fenton) | - Energy (EEO): 0.98 kWh m⁻³ order⁻¹ (Fenton)[6]- Reagent consumption (H₂O₂, FeSO₄) | [3][6][17] |
| Biological Treatments | - Low operational cost- Environmentally friendly (less sludge)- Potential for complete mineralization | - Slow reaction rates (hours to days)- Sensitive to toxicity and process conditions- May require nutrient addition | - Minimal energy input- Cost of nutrient medium and culture maintenance | [8][9] |
| Physicochemical Methods | - Simple operation- Effective for color removal- Low-cost adsorbents available | - Pollutant transfer (sludge formation)- Incomplete degradation- Adsorbent regeneration can be costly | - Coagulant/Adsorbent cost- Sludge disposal costs | [9][11] |
EEO: Electrical Energy per Order, a measure of energy efficiency in AOPs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key treatment technologies discussed.
Protocol 1: Photo-Fenton Degradation of this compound
This protocol is based on methodologies described in studies on RB5 degradation.[3][4][14]
1. Materials and Reagents:
-
This compound (RB5) dye
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Distilled water
-
UV-A lamp (e.g., 365 nm) or solar simulator
-
Glass batch reactor or photoreactor
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
TOC Analyzer
2. Procedure:
-
Solution Preparation: Prepare a stock solution of RB 39 in distilled water. For a typical experiment, a working solution of 25-100 mg/L is prepared by diluting the stock.[3]
-
pH Adjustment: Transfer a known volume (e.g., 500 mL) of the dye solution to the reactor. Adjust the pH to the optimal range of 3.0-4.0 using H₂SO₄ or NaOH.[3][4]
-
Catalyst Addition: Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.05 to 0.2 mM). Stir until fully dissolved.[3][14]
-
Initiation of Reaction: Place the reactor under the UV lamp and turn on the magnetic stirrer. Add the predetermined volume of H₂O₂ to initiate the photo-Fenton reaction. The ratio of [H₂O₂]₀/[RB5]₀ is a critical parameter to optimize, with effective ratios reported around 4.9:1.[4]
-
Sampling: Withdraw aliquots of the solution at regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Analysis: Immediately quench the reaction in the samples (e.g., by adding NaOH to raise the pH). Measure the absorbance at the dye's λmax (~598 nm) using the UV-Vis spectrophotometer to determine color removal.[14] Analyze the samples for TOC or COD to assess mineralization.
Protocol 2: Fungal Decolorization of this compound
This protocol is a generalized procedure based on studies using fungal cultures for dye treatment.[18]
1. Materials and Reagents:
-
Fungal strain (e.g., Aspergillus sulphureus, Coriolopsis gallica)
-
Growth medium (e.g., Czapek Dox broth, Potato Dextrose Agar)
-
This compound (RB5) dye
-
Erlenmeyer flasks (250 mL)
-
Shaking incubator
-
Autoclave for sterilization
-
UV-Vis Spectrophotometer
2. Procedure:
-
Fungal Culture Preparation: Inoculate the selected fungal strain onto an agar (B569324) plate and incubate until sufficient mycelial growth is observed.
-
Medium Preparation: Prepare the liquid growth medium in Erlenmeyer flasks. Add the RB 39 dye to the medium to the desired concentration (e.g., 200 mg/L). Sterilize the flasks by autoclaving.
-
Inoculation: Aseptically transfer a small disk of mycelia from the agar plate into each flask containing the dye-supplemented medium.
-
Incubation: Incubate the flasks at a suitable temperature (e.g., 25-30 °C) under shaking (e.g., 120 rpm) or static conditions for a period of several days (e.g., 10 days). Shaking conditions are often found to be more effective.
-
Sampling and Analysis: Aseptically withdraw samples daily or at set intervals. Centrifuge or filter the samples to remove fungal biomass. Measure the absorbance of the supernatant at the dye's λmax (~598 nm) to calculate the percentage of decolorization.
Visualizations: Degradation Pathways and Experimental Workflows
Visual diagrams help in understanding the complex processes involved in dye degradation and the logical flow of experiments.
Caption: A typical experimental workflow for the photo-Fenton treatment of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of reactive black 5 decolorization by the newly isolated Saccharomyces cerevisiae X19G2 using response-surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. se.org.pk [se.org.pk]
- 11. primescholars.com [primescholars.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. Industrial Textile Wastewater Ozone Treatment: Catalyst Selection [mdpi.com]
- 16. [PDF] Sono-photo-Fenton degradation of Reactive Black 5 from aqueous solutions: performance and kinetics | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Quantification of Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Reactive Black 39, a widely used textile dye. In the absence of a formal, published inter-laboratory comparison study for this specific dye, this document synthesizes existing data and established protocols for similar reactive azo dyes to propose a framework for such a comparison. This guide details prevalent analytical techniques, their performance metrics, and standardized protocols to enhance consistency and comparability of results across different research settings.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the quantification of reactive azo dyes are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and UV-Visible Spectrophotometry. The choice of method depends on the specific analytical requirements, such as sensitivity, selectivity, and sample throughput. Below is a summary of the typical performance characteristics of these two methods for the analysis of reactive dyes.
Table 1: Comparison of HPLC-DAD and UV-Visible Spectrophotometry for Reactive Dye Analysis
| Feature | HPLC-DAD | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation followed by detection based on UV-Vis absorbance. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High (separates dye from impurities and degradation products). | Low (measures total absorbance at λmax, susceptible to interference). |
| Sensitivity | High (LODs typically in the ng/mL range).[1][2] | Moderate (LODs generally in the µg/mL or ppm range). |
| Linearity | Excellent over a wide concentration range. | Good, but can be limited by deviations from Beer's Law at high concentrations. |
| Precision | High (RSD < 5%). | Good (RSD < 10%). |
| Sample Throughput | Lower (due to chromatographic run times). | Higher (rapid measurements). |
| Cost | Higher (instrumentation and solvent costs). | Lower (more accessible instrumentation). |
| Matrix Effects | Can be minimized with appropriate sample preparation and chromatographic conditions. | More prone to interference from other absorbing species in the sample matrix. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate standardized implementation in an inter-laboratory comparison setting.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is highly suitable for the specific quantification of this compound, allowing for the separation of the parent dye from isomers and potential degradation products.
a. Sample Preparation:
-
Accurately weigh a portion of the textile sample or prepare a stock solution of the dye powder.
-
Extract the dye using a suitable solvent system (e.g., methanol/water or acetonitrile (B52724)/water mixture). Sonication can be used to improve extraction efficiency.
-
Centrifuge or filter the extract through a 0.45 µm syringe filter to remove particulate matter.[3]
-
Dilute the filtered extract to a concentration within the calibrated range of the instrument.
b. Instrumentation and Conditions:
-
Instrument: HPLC system with a pump, autosampler, column oven, and Diode-Array Detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
Detection: The DAD is set to monitor the maximum absorption wavelength (λmax) of this compound and to record spectra for peak purity analysis.
c. Calibration:
Prepare a series of standard solutions of this compound of known concentrations. A calibration curve is constructed by plotting the peak area against the concentration.
UV-Visible Spectrophotometry
This method provides a rapid and cost-effective means of estimating the concentration of this compound in a sample.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).
-
Prepare a series of dilutions from the stock solution to create standards for the calibration curve.
-
For unknown samples, dissolve a known weight of the sample in the solvent and dilute as necessary to bring the absorbance within the linear range of the instrument (typically 0.1-1.0 AU).[6]
b. Instrumentation and Measurement:
-
Instrument: A UV-Visible spectrophotometer.
-
Measurement Mode: Absorbance.
-
Wavelength Scan: Perform a wavelength scan (e.g., from 300 to 800 nm) on a standard solution to determine the maximum absorption wavelength (λmax).[7]
-
Blank: Use the solvent as a blank to zero the instrument.[8]
-
Measurement: Measure the absorbance of all standard and unknown solutions at the determined λmax.
c. Calibration:
A calibration curve is generated by plotting the absorbance of the standard solutions against their corresponding concentrations. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.
Inter-Laboratory Comparison Workflow
To ensure the comparability of results in a round-robin study, a standardized workflow is essential.
Caption: Workflow for an inter-laboratory comparison study.
Azo Dye Metabolism
While this compound is primarily a colorant, understanding the metabolic pathways of azo dyes is crucial, especially in toxicological studies. Azo dyes can be metabolized by azoreductases to aromatic amines, which are often of toxicological concern.[9][10][11][12][13]
Caption: Simplified overview of azo dye metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. irjet.net [irjet.net]
- 4. journals.najah.edu [journals.najah.edu]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. science.valenciacollege.edu [science.valenciacollege.edu]
- 9. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Reactive Black 39
The following guide provides essential safety and logistical information for the proper handling and disposal of Reactive Black 39, a multifunctional azo dye. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The material is a black powder that can cause respiratory, skin, and eye irritation.[1][2] Ingestion is harmful and may lead to stomach discomfort.[1]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound powder in a chemical fume hood or a well-ventilated area to minimize dust generation and inhalation.[1][2]
-
Eye Protection: Wear chemical safety goggles or appropriate protective eyeglasses.[1][3]
-
Hand Protection: Wear suitable protective gloves (e.g., rubber gloves) to prevent skin exposure.[1][4]
-
Protective Clothing: Wear appropriate protective clothing to minimize skin contact.[5]
-
Respiratory Protection: For prolonged handling or where dust is generated, a NIOSH/MSHA-approved respirator is recommended.[6]
-
Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[1] An eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal and Spill Cleanup Protocol
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[5] It should be treated as hazardous waste.
1. Spill Cleanup:
-
Avoid generating dust. Do not allow the solid powder to become airborne.[1][2]
-
For small spills, vacuum or sweep up the material.[1] Alternatively, you can damp down the powder with water or moist sand before sweeping.[3]
-
Place the collected material into a sealed and properly labeled container for disposal.[2][3]
-
Clean the spill site thoroughly with water and detergent if necessary.[3] Collect all cleanup materials and wash water for disposal as hazardous waste.[5]
2. Waste Collection and Segregation:
-
Collect all materials contaminated with this compound, including unused powder, solutions, contaminated labware (e.g., pipettes, flasks), and used PPE.
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container.
3. Labeling and Storage:
-
Label the waste container clearly as "Hazardous Waste - this compound". Include the date accumulation started.
-
Store the sealed container in a cool, dry, designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing or reducing agents.[1]
4. Final Disposal:
-
Disposal must be conducted through a licensed environmental waste management facility.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on hazardous waste pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash.
Advanced: Pre-treatment and Decolorization Protocols
For laboratories equipped to do so, pre-treating liquid waste containing this compound can reduce its hazardous characteristics before final disposal. The following are summaries of experimental protocols for decolorization.
Experimental Protocol 1: Biological Decolorization by Pseudomonas aeruginosa
This method uses the bacterium Pseudomonas aeruginosa to biodegrade the dye.
-
Materials:
-
Culture of Pseudomonas aeruginosa.
-
Nutrient medium containing yeast extract.
-
Incubator.
-
This compound solution.
-
-
Methodology:
-
Prepare a solution of this compound at the desired concentration (e.g., 20-100 mg/L) in a suitable growth medium.
-
Introduce an inoculum of P. aeruginosa.
-
Add a carbon source, such as yeast extract (0.5 g/L to 2 g/L), to facilitate bacterial growth and dye degradation.[7][8]
-
Adjust the pH of the solution to a neutral range (pH 7 is optimal).[7]
-
Incubate the culture under specific temperature conditions (optimal decolorization occurs at 30-35 °C).[8]
-
Monitor decolorization over time (e.g., 144 hours). Complete decolorization of a 20 mg/L solution has been observed under these conditions.[7][8]
-
Experimental Protocol 2: Chemical Decolorization by Fenton Oxidation
This method uses a chemical reaction to degrade the dye.
-
Materials:
-
Reactive Black 5 (a similar dye for which this protocol is detailed).
-
Hydrogen peroxide (H₂O₂).
-
Ferrous sulfate (B86663) (Fe²⁺).
-
Sulfuric acid or sodium hydroxide (B78521) for pH adjustment.
-
UV lamp (for photo-Fenton).
-
-
Methodology:
-
Prepare an aqueous solution of the dye.
-
Adjust the pH of the solution to 3.0, which is optimal for the Fenton reaction.[9]
-
Add the Fenton's reagent components: hydrogen peroxide (H₂O₂) and a ferrous ion catalyst (Fe²⁺). Optimal ratios have been found to be [H₂O₂]₀/[RB5]₀ of 4.9:1 and [H₂O₂]₀/[Fe²⁺]₀ of 9.6:1.[9]
-
Stir the reaction mixture. The reaction proceeds at room temperature.
-
For photo-Fenton, expose the solution to UV light to enhance the reaction.
-
The process can achieve over 97% decolorization.[9] It is important to note that while decolorization is high, mineralization (complete breakdown to CO₂ and water) may be less complete.[9]
-
Quantitative Data for Decolorization
The following tables summarize key quantitative parameters from decolorization experiments.
Table 1: Biological Decolorization Parameters for this compound
| Parameter | Organism | Value | Decolorization Efficiency | Reference |
|---|---|---|---|---|
| Initial Dye Conc. | P. aeruginosa | 20 mg/L | 100% in 144 hours | [7][8] |
| Optimal pH | P. aeruginosa | 7.0 | 90% (for 100 mg/L) | [7] |
| Optimal Temp. | P. aeruginosa | 30-35 °C | ~100% | [8] |
| Yeast Extract Conc. | P. aeruginosa | 0.5 g/L | 100% (for 20 mg/L) |[7][8] |
Table 2: Chemical Decolorization Parameters for Reactive Black 5 (Azo Dye)
| Parameter | Method | Value | Decolorization Efficiency | Reference |
|---|---|---|---|---|
| Optimal pH | Fenton / Photo-Fenton | 3.0 | >97% | [9] |
| [H₂O₂]₀/[RB5]₀ Ratio | Fenton / Photo-Fenton | 4.9 : 1 | >97% | [9] |
| [H₂O₂]₀/[Fe²⁺]₀ Ratio | Fenton / Photo-Fenton | 9.6 : 1 | >97% | [9] |
| TOC Removal | Fenton | 21.6% | N/A | [9] |
| TOC Removal | Photo-Fenton | 46.4% | N/A |[9] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. Reactive Dye Black SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. spaceint.com [spaceint.com]
- 4. spaceint.com [spaceint.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. scribd.com [scribd.com]
- 7. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Reactive Black 39
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Reactive Black 39. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a powdered dye that can cause irritation to the skin, eyes, and respiratory tract.[1][2] It is harmful if swallowed and may cause stomach discomfort.[1] Although skin sensitization is considered rare for reactive dyes, it is prudent to handle all reactive dyes as potential respiratory sensitizers.[3] Therefore, minimizing dust generation and accumulation is critical.[1]
The following table summarizes the required PPE for handling this compound:
| Protection Type | Required PPE | Purpose |
| Eye Protection | Chemical safety goggles | To protect against dust particles and splashes.[1][4][5] |
| Hand Protection | Nitrile or rubber gloves | To prevent skin contact and irritation.[1][4][5] |
| Respiratory Protection | Approved dust respirator (e.g., N95) | Required when handling the powder, especially outside of a ventilated enclosure, to prevent inhalation of airborne particles.[3][4][5][6] |
| Body Protection | Laboratory coat or appropriate protective clothing | To minimize contact with skin.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability.
Operational Plan:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] A chemical fume hood or a weighing enclosure with local exhaust ventilation should be used for procedures that may generate dust, such as weighing or preparing solutions.[3] Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Handling :
-
Storage :
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Reactive dyes and their solutions must be treated as chemical waste and disposed of according to local, state, and federal regulations. Never dispose of reactive chemicals down the drain or in the regular trash.
Waste Handling and Disposal Procedure:
-
Collection : Collect all waste containing this compound (both solid and liquid) in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and list the full chemical name and approximate concentrations of the contents.
-
Spills : In the event of a spill, vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dust. Clean the spill site after material pickup is complete.[2]
-
Storage : Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Disposal : Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Handling Workflow
The following diagram illustrates the standard procedure for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
